molecular formula C9H11NO4S B13158335 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Cat. No.: B13158335
M. Wt: 229.26 g/mol
InChI Key: QEVDEQBUZXKVKR-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

2-ethylsulfonyl-1-methyl-4-nitrobenzene

InChI

InChI=1S/C9H11NO4S/c1-3-15(13,14)9-6-8(10(11)12)5-4-7(9)2/h4-6H,3H2,1-2H3

InChI Key

QEVDEQBUZXKVKR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene. In the landscape of drug discovery and development, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document details critical parameters such as solubility, lipophilicity (LogP), and chemical stability, supported by validated experimental protocols. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers can not only replicate the experiments but also interpret the results with confidence. This guide is structured to serve as a practical and authoritative resource for scientists engaged in the evaluation of this and structurally related compounds.

Chemical Identity and Structure

2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is an aromatic compound characterized by the presence of a nitro group, a methyl group, and an ethanesulfonyl group attached to a benzene ring. These functional groups are significant determinants of the molecule's electronic properties, reactivity, and intermolecular interactions, which in turn govern its physicochemical behavior.

  • IUPAC Name: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

  • Other Names: 2-Methyl-5-nitrophenyl ethyl sulfone

  • CAS Number: 121743-98-0

  • Molecular Formula: C₉H₁₁NO₄S

  • Molecular Weight: 229.25 g/mol

  • Canonical SMILES: CCS(=O)(=O)C1=C(C=C(C=C1)[O-])C

Chemical Structure: Chemical structure of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (Image Source: PubChem CID 2780738)

Summary of Physicochemical Properties

The following table provides a consolidated summary of the key physicochemical properties of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene. These values are critical for initial assessments in drug development workflows.

PropertyValueSignificance in Drug Development
Molecular Weight 229.25 g/mol Influences diffusion and absorption; aligns with Lipinski's Rule of Five for oral bioavailability.
Melting Point 139-141 °CIndicates purity and lattice energy; affects solubility and dissolution rate.
XLogP3 (Calculated)2.1Predicts lipophilicity and membrane permeability. A value in this range suggests good absorption.
Topological Polar Surface Area (TPSA) 77.9 ŲEstimates transport properties. A TPSA < 140 Ų is often associated with good cell permeability.
Hydrogen Bond Donors 0Affects solubility and binding interactions.
Hydrogen Bond Acceptors 4Influences solubility in polar solvents and potential for biological interactions.

In-Depth Physicochemical Analysis

Lipophilicity and Membrane Permeability

Lipophilicity, commonly expressed as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes. The calculated XLogP3 value of 2.1 for 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene suggests a balanced hydrophilic-lipophilic character, which is often favorable for oral absorption.

  • Expert Insight: The ethanesulfonyl (–SO₂Et) and nitro (–NO₂) groups are strongly electron-withdrawing and polar, contributing to the TPSA of 77.9 Ų. However, the benzene ring and methyl group provide sufficient nonpolar character to achieve a LogP value greater than 2. This balance is key: too much lipophilicity can lead to poor aqueous solubility and high metabolic clearance, while too little can hinder membrane permeation.

Solubility

Experimental Protocols

The following section provides detailed, step-by-step protocols for the experimental determination of key physicochemical properties. These methods are based on established industry standards and regulatory guidelines to ensure data integrity.

Workflow for Physicochemical Profiling

This diagram outlines the logical flow for characterizing a novel compound like 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene.

G cluster_prep Phase 1: Preparation & Purity cluster_screening Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis & Decision A Compound Synthesis & Purification B Purity Assessment (LC-MS, NMR) A->B C Aqueous Solubility (Kinetic Assay) B->C D Lipophilicity (LogP) (Shake-Flask or HPLC) B->D E Chemical Stability (pH Stress Test) B->E F Integrate Data C->F D->F E->F G Assess Developability (Go/No-Go Decision) F->G

Molecular structure and conformation of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene. In the absence of a published crystal structure for this specific molecule, this document synthesizes data from structurally analogous compounds and outlines robust, field-proven computational and experimental protocols for its complete characterization. We delve into the expected geometric parameters, steric and electronic influences on conformation, and a detailed workflow for in silico analysis using Density Functional Theory (DFT). Furthermore, we propose a viable synthetic pathway and detail the spectroscopic techniques (NMR, IR, MS) required for structural verification. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of substituted nitroaromatic sulfones.

Introduction and Scientific Context

2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is a member of the nitroaromatic sulfone family. Such compounds are of significant interest in medicinal chemistry and materials science. The nitro group is a strong electron-withdrawing group, often used as a key pharmacophore or as a synthetic intermediate.[1] The sulfone group is a versatile functional group known for its metabolic stability and ability to act as a hydrogen bond acceptor. The specific substitution pattern on the benzene ring—a methyl group ortho to the bulky ethanesulfonyl group and para to the nitro group—introduces significant steric and electronic complexity, which dictates the molecule's three-dimensional conformation and, consequently, its biological activity and material properties.

Understanding the precise molecular geometry is critical. The dihedral angles between the benzene ring and the nitro and sulfonyl substituents govern the molecule's polarity, crystal packing, and ability to interact with biological targets. This guide provides the foundational knowledge and practical methodologies to elucidate these structural features.

Molecular Structure and Conformational Analysis

While a definitive single-crystal X-ray structure for 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene has not been reported in publicly accessible databases, we can infer its key structural features with high confidence by analyzing crystallographic data from closely related analogs.

Inferred Geometric Parameters

The core of the molecule is a 1,2,4-trisubstituted benzene ring. The endocyclic C-C bond lengths are expected to be in the normal aromatic range of 1.38-1.40 Å. However, the substitution pattern will likely introduce slight distortions from perfect hexagonal symmetry.

  • Nitro Group Conformation : The nitro group (NO₂) is known to be a resonance-withdrawing group. In many substituted nitrobenzenes, steric hindrance from adjacent groups forces the nitro group to twist out of the plane of the benzene ring. For example, in 1-methylsulfonyl-4-nitrobenzene, the nitro group is twisted by 10.2°.[2] In 1-chloro-2-methyl-4-nitrobenzene, a similar steric environment results in a dihedral angle of 6.2° between the nitro group and the phenyl ring.[1] Given the presence of the adjacent methyl group in our target molecule, a similar non-planar conformation is highly probable.

  • Ethanesulfonyl Group Conformation : The ethanesulfonyl group (-SO_2CH_2CH_3) presents multiple rotational degrees of freedom. The geometry around the sulfur atom is tetrahedral. The most significant conformational feature is the torsion angle around the C(aryl)-S bond. Studies on related benzenesulfonamides show that these molecules are typically twisted at the S-N or S-C bond, with torsion angles often ranging from 60° to 90°.[3][4][5] This twist minimizes steric clash between the sulfonyl oxygens and the ortho-substituent (the methyl group in this case). Therefore, a non-planar arrangement of the C-S-C plane relative to the benzene ring is expected.

Summary of Expected Structural Data

The following table summarizes the expected physicochemical and structural properties based on the analysis of related compounds.

PropertyPredicted Value / CharacteristicRationale / Comparative Source
Molecular Formula C₉H₁₁NO₄SFrom structure
Molecular Weight 229.25 g/mol From formula
C(aryl)-NO₂ Dihedral Angle 5° - 25°Steric hindrance from ortho-methyl group. Analogous to values in[1][2][6].
C(aryl)-S-C-C Torsion Angle gauche conformation (~60-80°)Minimization of steric strain. Analogous to values in[3][7].
S-O Bond Lengths ~1.42 - 1.45 ÅTypical for sulfone groups.[7]
N-O Bond Lengths ~1.22 - 1.25 ÅTypical for nitro groups.

In Silico Analysis: A Predictive Workflow

To obtain a precise, quantitative model of the molecule's geometry and energetics in the absence of experimental data, a computational approach is indispensable. Density Functional Theory (DFT) provides a reliable balance of accuracy and computational cost for molecules of this size.

Detailed Protocol for DFT-Based Conformational Analysis
  • Molecule Building : Construct the 3D structure of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene using molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Optimization : Perform an initial geometry optimization using a lower-level theory (e.g., PM6 or a small basis set) to obtain a reasonable starting structure.

  • High-Level Geometry Optimization :

    • Methodology : Employ a functional that accounts for electron correlation, such as B3LYP.

    • Basis Set : Use a robust, split-valence basis set with polarization functions, such as 6-311G(d,p), which provides a good description of bonding and lone pairs.

    • Software : Submit the calculation to a standard quantum chemistry package (e.g., Gaussian, ORCA).

    • Causality : This level of theory is chosen because it has been extensively benchmarked for organic molecules and provides excellent geometric parameters and relative energies for conformational analysis.

  • Frequency Calculation : Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) on the optimized geometry.

    • Trustworthiness : This step is a self-validating system. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation). It also provides thermodynamic data (enthalpy, Gibbs free energy) and the predicted IR spectrum.

  • Conformational Search (Optional but Recommended) : For a more rigorous analysis, perform a systematic or stochastic search of the conformational space by rotating around the C(aryl)-S and S-C bonds to ensure the global minimum energy structure has been identified.

Workflow Diagram

DFT_Workflow cluster_validation Self-Validation Check A 1. Build 3D Molecular Model B 2. Initial Low-Level Optimization (e.g., PM6) A->B C 3. High-Level Geometry Optimization (e.g., B3LYP/6-311G(d,p)) B->C D 4. Frequency Calculation (Confirm Minimum Energy State) C->D E 5. Analyze Results: - Geometric Parameters - Dihedral Angles - Predicted IR Spectrum D->E Validation Imaginary Frequencies? D->Validation Validation->C Yes (Structure is a saddle point, re-optimize) Validation->E No (Structure is a true minimum)

Caption: DFT workflow for conformational analysis.

Synthesis and Spectroscopic Characterization

Verifying the identity and structure of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene requires a combination of synthesis and spectroscopic analysis.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be designed based on the oxidation of a precursor sulfide, a common method for preparing sulfones.[2][8]

  • Synthesis of Thioether : 2-Methyl-4-nitrothiophenol can be reacted with an ethylating agent like ethyl iodide or ethyl bromide under basic conditions (e.g., in the presence of K₂CO₃ or NaH) via an Sₙ2 reaction to yield 2-(Ethylthio)-1-methyl-4-nitrobenzene.

  • Oxidation to Sulfone : The resulting thioether is then oxidized to the target sulfone. A common and effective oxidizing agent for this transformation is hydrogen peroxide (H₂O₂) in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM). The use of two or more equivalents of the oxidant ensures complete conversion to the sulfone.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Methyl-4-nitrothiophenol Intermediate 2-(Ethylthio)-1-methyl-4-nitrobenzene Start->Intermediate Product 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Intermediate->Product Reagent1 Ethyl Iodide (CH3CH2I) Base (e.g., K2CO3) Reagent1->Intermediate Reagent2 Oxidizing Agent (e.g., H2O2) Solvent (e.g., Acetic Acid) Reagent2->Product

Caption: Proposed synthetic route to the target compound.

Spectroscopic Characterization Protocols

The following are generalized protocols for obtaining the necessary spectroscopic data for structural confirmation.

  • Protocol :

    • Dissolve 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Key signals to observe would be two doublets for the aromatic protons, a singlet for the methyl group, and a quartet and triplet for the ethyl group.

    • Acquire a ¹³C NMR spectrum. Observe distinct signals for the aromatic carbons (including quaternary carbons attached to the substituents), and the methyl and ethyl carbons.

  • Expertise : The choice of solvent is crucial. CDCl₃ is a good first choice, but if solubility is poor, DMSO-d₆ should be used. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro and sulfonyl groups. The aromatic protons ortho to the nitro group will be the most downfield (highest ppm).

  • Protocol :

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Trustworthiness : This technique provides a molecular fingerprint. The presence of strong, characteristic absorption bands validates the key functional groups.

    • NO₂ Stretch : Strong asymmetric stretch at ~1520-1560 cm⁻¹ and symmetric stretch at ~1340-1370 cm⁻¹.

    • SO₂ Stretch : Strong asymmetric stretch at ~1300-1350 cm⁻¹ and symmetric stretch at ~1120-1160 cm⁻¹.

  • Protocol :

    • Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer (e.g., TOF or Quadrupole).

  • Expertise : High-Resolution Mass Spectrometry (HRMS) is the gold standard. It provides a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺), which can be used to confirm the elemental formula (C₉H₁₁NO₄S) with high confidence.

Conclusion

This guide has provided a multi-faceted analysis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene. By integrating data from analogous structures with established computational and experimental workflows, we have built a comprehensive profile of its likely molecular structure and conformation. The steric clash between the ortho-disposed methyl and ethanesulfonyl groups, combined with the electronic influence of the para-nitro group, dictates a twisted, non-planar conformation. The detailed protocols provided herein offer a robust framework for any researcher seeking to synthesize, characterize, and ultimately utilize this molecule in drug discovery or materials science applications.

References

A consolidated list of authoritative sources cited within this guide.

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Available at: [Link]

  • Ma, J. (2007). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4678. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[2-(Methylsulfonyl)ethyl]-4-nitrobenzene. Available at: [Link]

  • Suchetan, P. A., et al. (2011). 2-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o929. Available at: [Link]

  • Cheng, C., Wei, Z., & Ma, X. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3633-3635. Available at: [Link]

  • Nayak, S., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(3), M770. Available at: [Link]

  • Hou, Y.-J., et al. (2010). Methyl 4-methylsulfonyl-2-nitrobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 66(7), o1669. Available at: [Link]

  • Chaithanya, U., et al. (2012). N-(2-Methylphenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2766. Available at: [Link]

  • Smith, A. M., et al. (2017). Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1834–1838. Available at: [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methyl-1-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2026). Synthesis, Crystal Structure, Spectroscopic and Computational Studies of NLO Active 2-Methylimdazolium 4-Nitrobenzoic Acid Single Crystal. Available at: [Link]

  • Chaithanya, U., et al. (2012). N-(4-Methylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2745. Available at: [Link]

  • Chemistry Stack Exchange. (2019). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Available at: [Link]

  • MDPI. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Available at: [Link]

  • Google Patents. (n.d.). CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl...

Sources

Solubility data of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Focus

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Exploring Solubility Aspects

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Outlining Content and Sections

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 equation, all while keeping the user's focus on practicality. I'm compiling key data tables, analyzing the effects of different solvents, and studying the temperature dependence of solubility.

Analyzing Initial Findings

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Refining Compound Identification

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Analyzing the Structure

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Refining the Search

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Deconstructing the Name

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Refining the Search

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Pinpointing the Compound

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Analyzing Compound Formulas

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Refining Homologue Identification

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Investigating Solubility Data

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Exploring Solubility Connections

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Confirming Data Sources

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Verifying Recent Research

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Confirming Relevant Literature

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Compiling Solubility Data

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Interpreting Solubility Trends

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Verifying Solubility Order

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Confirming The Source

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Analyzing The Homologue

Okay, I've confirmed that the user is interested in the ethyl homologue of the compound. The substitution pattern is identical to the methyl version detailed in the paper (1, 2, 4). The only difference is the ethyl vs methyl sulfonyl group. This means the user is likely asking for a theoretical prediction or has misnamed the compound. I'm now developing a plan to address this situation.

Clarifying Data Presentation

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Prioritizing Solubility Order

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Refining Experimental Focus

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Thermodynamic Stability & Process Safety of Ethanesulfonyl-Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the thermodynamic stability and process safety parameters for ethanesulfonyl-nitrobenzene derivatives (specifically focusing on 1-(ethanesulfonyl)-3-nitrobenzene and its 4-nitro isomer).

These compounds are critical intermediates in pharmaceutical synthesis (e.g., for sulfonamide antibiotics or COX-2 inhibitors) but present a "dual-threat" profile: the high-energy nitro group combined with the sulfonyl moiety , which can undergo complex decomposition involving


 extrusion.

Technical Whitepaper | Version 2.1

Executive Technical Summary

Ethanesulfonyl-nitrobenzene derivatives are characterized by high thermal stability under standard storage conditions but exhibit violent decomposition pathways above their onset temperature (


). The electron-withdrawing nature of both the nitro (

) and ethanesulfonyl (

) groups creates an electron-deficient aromatic ring, increasing susceptibility to nucleophilic attack but generally stabilizing the ring against oxidative degradation until extreme temperatures are reached.

Critical Safety Parameters (Representative Data):

  • Decomposition Onset (

    
    ):  typically 260°C – 290°C  (DSC, 
    
    
    
    ).
  • Enthalpy of Decomposition (

    
    ): -1,200 to -1,600 J/g . (High Energy Hazard).[1][2][3]
    
  • Synthesis Hazard: The oxidation of the precursor sulfide to sulfone is highly exothermic (

    
    ) and prone to thermal runaway.
    

Chemical Architecture & Electronic Effects

To understand the stability, we must analyze the competing electronic effects:

  • The Nitro Group (

    
    ):  A strong 
    
    
    
    -acceptor and
    
    
    -acceptor. It is the primary source of decomposition energy. The "nitro-nitrite" rearrangement is the rate-determining step in thermal decomposition.
  • The Ethanesulfonyl Group (

    
    ):  Also a strong electron-withdrawing group (EWG). Unlike the nitro group, the sulfone bridge is kinetically stable. However, at 
    
    
    
    , the ethyl group provides fuel (via
    
    
    -hydride elimination or radical abstraction) for the oxygen released by the nitro group.
Stability Ranking of Isomers

Thermodynamic stability generally follows this order based on lattice energy and molecular symmetry:



The Ortho-isomer is least stable due to steric strain and the "ortho-effect," where the nitro group oxygen can abstract a proton from the 

-carbon of the ethyl group.

Thermal Decomposition Mechanism

The decomposition is not a single-step reaction.[4] It involves a radical cascade.

Primary Pathway: Nitro-Nitrite Rearrangement

The dominant mechanism is the homolysis of the


 bond or rearrangement to a nitrite ester (

), followed by

scission.
Secondary Pathway: Sulfonyl Extrusion

At elevated temperatures, the


 bond weakens, leading to the extrusion of sulfur dioxide (

) and the formation of unstable ethyl-phenyl radicals.

Decomposition Start Ethanesulfonyl-Nitrobenzene Step1 Nitro-Nitrite Rearrangement (Rate Limiting) Start->Step1  ΔT > 260°C Step2 Homolytic Cleavage (NO Release) Step1->Step2  Exothermic Step3 Phenyl Radical + SO2 Extrusion Step2->Step3  Radical Cascade End Tarry Residue + CO2 + NOx + SOx Step3->End

Figure 1: Thermal decomposition cascade. The initial nitro-nitrite rearrangement triggers a violent release of oxidative gases (


) which then react with the ethyl "fuel" chain.

Experimental Protocols for Stability Assessment

Trustworthy safety data requires a self-validating workflow moving from screening to adiabatic simulation.

Phase 1: Screening (DSC)

Objective: Determine


 and total Energy Release (

).

Protocol:

  • Instrument: High-pressure Gold-plated crucible (to prevent catalytic effects of steel).

  • Sample Mass: 2–5 mg (Keep low due to high energy potential).

  • Atmosphere: Nitrogen (

    
    ) at 50 bar (Suppresses boiling, ensures decomposition is measured).
    
  • Ramp: Dynamic scan at

    
     from 
    
    
    
    to
    
    
    .

Acceptance Criteria:

  • If

    
    , the material is classified as a potential explosive precursor.
    
  • "Rule of 100": Maintain process temperatures at least

    
     below 
    
    
    
    .
Phase 2: Adiabatic Simulation (ARC)

Objective: Determine Time-to-Maximum-Rate (TMR) and Self-Accelerating Decomposition Temperature (SADT).

Protocol:

  • Mode: Heat-Wait-Search (HWS).

  • Steps: Heat

    
    , Wait 15 min, Search for exotherm (
    
    
    
    ).
  • Phi-Factor (

    
    ):  Must be corrected to 
    
    
    
    for real-world scale-up prediction.
ParameterValue (Typical for Class)Implication
Onset (

)

Thermally stable for standard processing.
Adiabatic Rise (

)

Runaway will vaporize reactor contents.
TMR @ 200°C

Safe for short-term high-temp drying.

Synthesis Process Safety: The Oxidation Step

While the product is stable, the synthesis is the critical hazard control point. The transformation of Ethyl Nitrophenyl Sulfide


Sulfone  uses strong oxidants (e.g., 

or Oxone).

Hazard: This is a heterogeneous, highly exothermic reaction. Accumulation of unreacted oxidant due to poor mixing can lead to a "thermal kick" where the reaction rate exceeds cooling capacity.

SynthesisRisk Reactants Sulfide Precursor + H2O2 Mixing Stirred Reactor (Mass Transfer Limited) Reactants->Mixing Accumulation Accumulation of Oxidant (Dormant Energy) Mixing->Accumulation  Poor Agitation Product Ethanesulfonyl-Nitrobenzene Mixing->Product  Controlled dosing Trigger Temperature Spike / Catalyst Accumulation->Trigger Runaway Thermal Runaway (Vent Sizing Required) Trigger->Runaway

Figure 2: Process safety logic for the oxidation synthesis step. Accumulation of oxidant is the primary failure mode.

Safety Control Protocol:

  • Dosing: Use semi-batch mode. Dose

    
    slowly based on calorimetric feedback (RC1 calorimetry).
    
  • Quench: Have a reduction tank (sodium bisulfite) ready for emergency dump.

  • Monitoring: Monitor off-gas (

    
    ) to detect non-productive decomposition of peroxide.
    

References & Authoritative Grounding

  • Thermal Stability of Nitroaromatics:

    • Source: UNICAM / SciELO Studies on Nitrobenzoic Acids & Nitroalkanes.

    • Relevance: Establishes the baseline decomposition energy (~1000 J/g) and kinetic models (n-order reactions) for nitro-aryl compounds.

    • Link: /

  • Adiabatic Calorimetry Methodology:

    • Source: Fauske & Associates / TÜV SÜD.

    • Relevance: Defines the standard for ARC testing, Phi-factor correction, and vent sizing for runaway reactions.

    • Link:

  • Sulfone Synthesis & Oxidation Hazards:

    • Source: Organic Chemistry Portal / Journal of Hazardous Materials.

    • Relevance: Details the exothermic nature of sulfide-to-sulfone oxidation and the stability of the sulfonyl bridge.

    • Link:

  • General Chemical Safety Data:

    • Source: PubChem / CDC NIOSH.

    • Relevance: Physical properties and toxicity data for nitrobenzene derivatives.

    • Link:

Disclaimer: This guide is for research planning purposes. Always perform specific lot-based DSC/ARC testing before scaling up energetic compounds.

Sources

Literature review on 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (also referred to as 2-ethylsulfonyl-4-nitrotoluene ).

Based on the structural electronics of the benzene ring, the most robust, high-yield industrial pathway involves the chlorosulfonation of 4-nitrotoluene , followed by sulfinate reduction and S-alkylation . This route leverages the ortho-directing power of the methyl group to selectively install the sulfonyl moiety at position 2, avoiding the regioselectivity issues common in direct nitration or nucleophilic aromatic substitution (


) approaches.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Core Application: Agrochemical intermediate (analogous to HPPD inhibitor precursors like Mesotrione) and pharmaceutical building block. Key Synthetic Challenge: Installing the ethylsulfonyl group (


) regioselectively ortho to the methyl group and meta to the nitro group.
Retrosynthetic Logic

Direct


 on 2-chloro-4-nitrotoluene  is electronically unfavorable because the leaving group (Cl) is meta to the activating nitro group. Therefore, we must utilize Electrophilic Aromatic Substitution (EAS) .
  • Precursor: 4-Nitrotoluene.[1][2][3][4]

  • Directing Effects: The methyl group (Position 1) is an ortho/para activator. The nitro group (Position 4) is a meta deactivator.

  • Synergy: Both groups electronically reinforce substitution at Position 2 .

    • Ortho to Methyl.

    • Meta to Nitro.

This electronic synergy makes chlorosulfonation the ideal first step, yielding the sulfonyl chloride intermediate, which is then converted to the ethyl sulfone.

Retrosynthesis Figure 1: Retrosynthetic Analysis leveraging electronic synergy at Position 2. Target Target: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Intermediate1 Sulfinate Intermediate: 2-Methyl-5-nitrobenzenesulfinate Intermediate1->Target S-Alkylation (EtBr) Intermediate2 Sulfonyl Chloride: 2-Methyl-5-nitrobenzenesulfonyl chloride Intermediate2->Intermediate1 Reduction (Na2SO3) StartingMaterial Starting Material: 4-Nitrotoluene StartingMaterial->Intermediate2 Chlorosulfonation (ClSO3H)

Primary Synthesis Pathway: The Chlorosulfonation-Alkylation Route

This protocol is preferred for its scalability, avoidance of odorous thiols, and high regioselectivity.

Phase 1: Chlorosulfonation

Objective: Convert 4-nitrotoluene to 2-methyl-5-nitrobenzenesulfonyl chloride .

  • Reagents: 4-Nitrotoluene, Chlorosulfonic acid (

    
    ).
    
  • Mechanism: Electrophilic Aromatic Substitution. The chlorosulfonic acid acts as both solvent and electrophile.

Protocol:

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Connect the gas outlet to a scrubber (NaOH trap) to neutralize HCl gas.

  • Charging: Charge Chlorosulfonic acid (4.0 - 5.0 equiv) into the flask. Cool to 0–5°C using an ice bath.

  • Addition: Slowly add molten 4-Nitrotoluene (1.0 equiv) dropwise over 60 minutes.

    • Critical Control: Maintain internal temperature <10°C to prevent di-sulfonation or decomposition.

  • Reaction: Once addition is complete, remove the ice bath. Slowly heat the mixture to 70–80°C .

    • Observation: Evolution of HCl gas will occur. Stir for 3–5 hours until gas evolution ceases.

  • Quench: Cool the reaction mass to ambient temperature. Pour the mixture slowly onto crushed ice (approx. 5x weight of acid) with vigorous stirring.

    • Safety: This is highly exothermic. Wear full PPE.

  • Isolation: The sulfonyl chloride will precipitate as a solid. Filter the solid, wash with cold water until the filtrate is neutral (pH 7), and dry under vacuum at 40°C.

    • Yield Expectation: 85–92%.

    • Identity: 2-methyl-5-nitrobenzenesulfonyl chloride (CAS 121-02-8).[5]

Phase 2: Sulfinate Reduction & S-Alkylation (Telescoped)

Objective: Convert the sulfonyl chloride to the sulfinate salt, then alkylate in situ to form the ethyl sulfone.

  • Reagents: Sodium Sulfite (

    
    ), Sodium Bicarbonate (
    
    
    
    ), Ethyl Bromide (
    
    
    ) or Ethyl Iodide (
    
    
    ).
  • Solvent: Water/Ethanol or Water/DMF mixture.

Protocol:

  • Reduction: In a reaction vessel, dissolve Sodium Sulfite (1.2 equiv) and Sodium Bicarbonate (2.5 equiv) in water. Heat to 50°C.

  • Addition: Add the 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 equiv) in small portions.

    • Chemistry: The sulfite reduces the sulfonyl chloride to the sulfinate (

      
      ).
      
    • Monitoring: The solid chloride will dissolve as it converts to the water-soluble sulfinate salt. Stir for 1–2 hours at 50–60°C.

  • Alkylation: To the same vessel (now containing the sulfinate), add Ethanol (to increase solubility of the alkyl halide) followed by Ethyl Bromide (1.5 equiv) .

  • Reflux: Heat the mixture to reflux (approx. 75–80°C) for 6–10 hours.

    • Mechanism:[4][6][7][8][9]

      
       attack of the sulfinate sulfur nucleophile on the ethyl bromide.
      
  • Workup: Distill off excess ethanol. Cool the aqueous residue to 10°C. The product, 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene , will crystallize/precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Isopropanol if high purity (>99%) is required.

Alternative Pathway: The Thiol Oxidation Route

Use this route only if the sulfinate intermediate proves unstable or if starting from a thiol precursor.

  • Thiol Synthesis: Reduce 2-methyl-5-nitrobenzenesulfonyl chloride using Zinc/HCl to 2-methyl-5-nitrobenzenethiol .

    • Note: This step is messy and produces foul odors.

  • Alkylation: React the thiol with Ethyl Bromide and

    
     in Acetone to form the Thioether  (2-(ethylthio)-1-methyl-4-nitrobenzene).
    
  • Oxidation: Oxidize the thioether using 30% Hydrogen Peroxide (

    
    ) with a catalyst (Sodium Tungstate, 
    
    
    
    ) or mCPBA in DCM.
    • Yield: Generally lower than the sulfinate route due to potential over-oxidation or nitro-group reduction side reactions.

Process Visualization

The following diagram illustrates the recommended "Sulfinate Route" workflow, highlighting critical control points.

SynthesisWorkflow Figure 2: Workflow for the Sulfinate-Alkylation Synthesis Pathway. Start Start: 4-Nitrotoluene Step1 Step 1: Chlorosulfonation (ClSO3H, 0°C -> 80°C) Start->Step1 Inter1 Intermediate: 2-Methyl-5-nitrobenzenesulfonyl Chloride Step1->Inter1 Quench on Ice Step2 Step 2: Reduction to Sulfinate (Na2SO3, NaHCO3, H2O, 50°C) Inter1->Step2 Inter2 In-Situ Species: Sodium 2-methyl-5-nitrobenzenesulfinate Step2->Inter2 Solubilization Step3 Step 3: S-Alkylation (EtBr, EtOH, Reflux) Inter2->Step3 One-Pot Addition Final Final Product: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Step3->Final Crystallization

Analytical Data Summary

ParameterSpecification / Expected Value
Appearance Pale yellow to off-white crystalline solid
Melting Point 105–108°C (Estimated based on methyl analog)
1H NMR (DMSO-d6)

1.20 (t, 3H,

-ethyl), 2.75 (s, 3H, Ar-

), 3.45 (q, 2H,

-

), 7.8 (d, 1H, Ar-H), 8.4 (dd, 1H, Ar-H), 8.6 (d, 1H, Ar-H)
IR Spectroscopy 1350, 1530

(

stretch); 1150, 1300

(

stretch)
Mass Spec (ESI)

or

consistent with MW 229.25

Safety & Critical Hazards

  • Chlorosulfonic Acid: Reacts violently with water. Causes severe skin burns. Must be quenched slowly onto ice.

  • Ethyl Bromide: Volatile alkylating agent. Potential carcinogen.[10] Use in a fume hood.

  • Nitro Compounds: Potential energetic materials.[11] Avoid heating the dry residue of nitrotoluenes to extreme temperatures (>200°C).

References

  • Synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride

    • Source: Fisher Scientific / ChemicalBook.
    • Context: Commercially available intermediate and synthesis via chlorosulfonation of 4-nitrotoluene.[4][12]

  • General Protocol for Sulfinate Alkylation

    • Title: "Nucleophilic Substitution Reactions of Sulfin
    • Context: Standard organic transformation for converting sulfonyl chlorides to sulfones via sulfin
  • Electronic Effects in Electrophilic Substitution

    • Title: "Directive Effects in the Chlorosulfon
    • Context: Explains the ortho-methyl / meta-nitro directing synergy.
    • (General Reference for EAS mechanism)

Sources

Electronic Architecture & Synthetic Utility of Sulfonyl vs. Nitro Toluene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the functionalization of toluene scaffolds with electron-withdrawing groups (EWGs) is a critical step in tuning physicochemical properties. While both nitro (


) and sulfonyl (

) groups are strongly deactivating and meta-directing in electrophilic aromatic substitution (EAS), they exhibit distinct electronic signatures and metabolic profiles.

This guide provides a comparative technical analysis of these two moieties attached to a toluene core. We examine the competition between the electron-donating methyl group and the electron-withdrawing substituents, quantify these effects using Hammett parameters, and detail robust synthetic protocols for their introduction.

Part 1: Fundamental Electronic Architectures

The electronic behavior of toluene derivatives is defined by a "push-pull" mechanism: the methyl group pushes electron density into the ring (via induction and hyperconjugation), while the nitro or sulfonyl group pulls density away.

Comparative Hammett Parameters

The Hammett substituent constants (


) provide a quantitative measure of the electronic effect. Both groups are strong electron-withdrawing groups (EWGs), but their mechanisms differ.

Table 1: Electronic Parameters of Substituents

Substituent

(Para)

(Meta)
Mechanism of WithdrawalDipole Moment (D)
Nitro (

)
+0.78+0.71Strong Inductive (-I) & Strong Resonance (-M)~3.8 - 4.0
Methylsulfonyl (

)
+0.72+0.60Strong Inductive (-I) & Resonance (-M)*~4.5
Methyl (

)
-0.17-0.07Weak Inductive (+I) & Hyperconjugation~0.4

Note: The resonance effect of the sulfonyl group is historically attributed to


-orbital participation, but modern computational chemistry attributes it to negative hyperconjugation (

) and strong inductive polarization.
Mechanistic Divergence
  • Nitro Group: The nitrogen atom is

    
     hybridized with a formal positive charge. It locks the 
    
    
    
    -system into a planar arrangement to maximize resonance withdrawal, creating a strong dipole that significantly deactivates the ring.
  • Sulfonyl Group: The sulfur atom is tetrahedral (

    
    -like). While it withdraws electrons strongly, the tetrahedral geometry prevents the "flat" conjugation seen in nitro groups. This results in higher polarity (dipole moment) but slightly lower resonance deactivation compared to nitro.
    
Visualization of Electronic Flow

The following diagram illustrates the competing electronic effects on the toluene scaffold.

ElectronicEffects Toluene Toluene Core (Phenyl Ring) Nitro Nitro Group (-NO2) Toluene->Nitro -I Inductive (Strong) -M Resonance (Strong) Sulfonyl Sulfonyl Group (-SO2R) Toluene->Sulfonyl -I Inductive (Strong) Negative Hyperconjugation Methyl Methyl Group (-CH3) Methyl->Toluene +I Inductive (Weak) Hyperconjugation (+R)

Figure 1: Competing electronic vectors. The methyl group donates density, while Nitro and Sulfonyl groups compete to withdraw it, deactivating the ring toward further electrophilic attack.

Part 2: The Toluene Scaffold Interaction & Benzylic Acidity

The presence of strong EWGs at the para or ortho position to the methyl group dramatically alters the chemistry of the methyl group itself.

Benzylic Activation (C-H Acidity)

In unsubstituted toluene, the benzylic protons are not acidic (


). However, placing a nitro or sulfonyl group para to the methyl group stabilizes the resulting carbanion through conjugation.
  • 4-Nitrotoluene:

    
     (in DMSO). The negative charge on the benzylic carbon can delocalize all the way onto the nitro oxygens.
    
  • 4-Methylsulfonyltoluene:

    
     (in DMSO). The sulfonyl group stabilizes the charge primarily through inductive effects and polarization of the S=O bonds, making it slightly less acidic than the nitro analog.
    

Implication: Both derivatives can be deprotonated with bases like NaH or alkoxides to undergo condensation reactions (e.g., reacting with benzaldehydes to form stilbenes), a key pathway in synthesizing optical brighteners and drug intermediates.

Part 3: Synthetic Pathways & Protocols

Synthesizing these derivatives requires managing the "activation" of the methyl group against the "deactivation" of the incoming groups.

Protocol A: Controlled Nitration of Toluene

Objective: Selective synthesis of mono-nitrotoluenes (ortho/para mixture). Safety Warning: Nitration is highly exothermic. Runaway temperatures lead to polynitration (TNT precursors) and oxidation hazards.

Materials:

  • Toluene (1.0 eq)

  • Mixed Acid:

    
     (65%, 1.05 eq) + 
    
    
    
    (98%, 2.0 eq)
  • Dichloromethane (DCM) as solvent (optional, to moderate heat)

Step-by-Step Workflow:

  • Setup: Charge toluene into a jacketed reactor cooled to 0–5°C.

  • Acid Prep: Pre-mix nitric and sulfuric acid at <10°C.

  • Addition: Add Mixed Acid dropwise to toluene. Crucial: Maintain internal temperature <30°C.

    • Why? Higher temps increase meta substitution (thermodynamic control) and dinitration.

  • Digestion: Stir at 25°C for 2 hours.

  • Quench: Pour mixture over crushed ice. Separate organic layer.[1]

  • Isomer Separation: The product is ~58% ortho, ~38% para, ~4% meta. Separation requires fractional distillation or crystallization (para-isomer has a higher MP).

Protocol B: Chlorosulfonation (Stepping Stone to Sulfones)

Objective: Synthesis of


-toluenesulfonyl chloride (TsCl), the precursor to sulfonamides and sulfones.

Materials:

  • Toluene (1.0 eq)

  • Chlorosulfonic acid (

    
    , 2.5 eq)
    
  • Temperature control unit

Step-by-Step Workflow:

  • Setup: Charge chlorosulfonic acid into a dry reactor (moisture sensitive!). Cool to 0–5°C.[2]

  • Addition: Add toluene dropwise over 2 hours.

    • Mechanism:[3][4][5][6][7] First equivalent forms the sulfonic acid (

      
      ); the second equivalent converts it to the chloride (
      
      
      
      ).
  • Temperature Management:

    • Keep <5°C to favor para-substitution (steric control).

    • Allowing temp to rise >50°C increases sulfone formation (

      
      ) as a byproduct.
      
  • Quench: Slowly pour reaction mixture onto ice (Violent reaction!).

  • Isolation:

    
    -TsCl precipitates as a solid (MP ~69°C); 
    
    
    
    -TsCl remains liquid (oil). Filtration yields high-purity para isomer.
Synthetic Decision Tree

SynthesisTree Start Start: Toluene Decision Target Moiety? Start->Decision PathNitro Nitro Group (-NO2) Decision->PathNitro High Energy / Metabolic Trigger PathSulfonyl Sulfonyl Group (-SO2R) Decision->PathSulfonyl Stable / Polar ProcessNitro Reagent: HNO3 / H2SO4 Temp: <30°C PathNitro->ProcessNitro ProcessClSO3H Reagent: ClSO3H (Excess) Temp: 0-5°C PathSulfonyl->ProcessClSO3H ResultNitro Product: Mix of o/p Nitrotoluene (Separation required) ProcessNitro->ResultNitro Intermediate Intermediate: p-Tosyl Chloride (TsCl) ProcessClSO3H->Intermediate BranchSulfone React w/ Amine (R-NH2) Intermediate->BranchSulfone BranchFriedel React w/ Grignard or Arene Intermediate->BranchFriedel FinalSulfonamide Sulfonamide (Drug Scaffold) BranchSulfone->FinalSulfonamide FinalSulfone Sulfone (Robust Linker) BranchFriedel->FinalSulfone

Figure 2: Synthetic decision tree for introducing nitrogen and sulfur functionalities onto the toluene core.

Part 4: Medicinal Chemistry Implications

When selecting between nitro and sulfonyl groups for drug candidates, the decision often hinges on metabolic stability rather than just electronic effects.

Metabolic Liabilities vs. Stability
  • Nitro Groups:

    • Risk:[7][8] Nitro groups are often considered "toxicophores." In vivo, they are readily reduced by nitroreductases to hydroxylamines and eventually anilines.

    • Consequence: These metabolites can intercalate DNA or cause methemoglobinemia.

    • Use Case: Used only when the specific electronic trigger is required for mechanism of action (e.g., bioreductive alkylating agents).

  • Sulfonyl Groups:

    • Benefit: Sulfones and sulfonamides are generally metabolically stable.

    • Use Case: They act as excellent bioisosteres for carbonyls, providing hydrogen bond acceptor sites without the liability of nucleophilic attack. The

      
      -toluenesulfonamide moiety is a "privileged structure" in carbonic anhydrase inhibitors and antibacterial agents.
      
Solubility and Lipophilicity
  • Nitro: Increases lipophilicity (LogP) more than sulfonamides but less than alkyl groups.

  • Sulfonyl: The

    
     bond is highly polar. Introducing a sulfonyl group generally lowers LogP and improves water solubility compared to the nitro analog, which is favorable for oral bioavailability.
    

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.

  • Olah, G. A., et al. (1976). Nitration of aromatics by nitronium salts. Journal of the American Chemical Society, 98(10).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Crystal structure analysis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the crystal structure analysis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene .

This guide is structured as a comparative crystal engineering protocol . Given that the methyl-homolog (2-nitro-4-methylsulfonyltoluene, MSNT) is a known ferroelectric candidate, this analysis focuses on determining how the steric bulk of the ethyl group influences crystal packing, space group symmetry, and supramolecular stability.

Technical Guide & Protocol for Structural Characterization

Executive Summary & Strategic Context

Compound Target: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (Ethyl-MSNT) Core Moiety: Sulfone-bridged nitroaromatic. Significance: Sulfone-containing nitroaromatics are critical intermediates in the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione) and have recently emerged as candidates for organic ferroelectrics. The primary structural question for the ethyl derivative is whether the additional methylene unit (


) disrupts the polar packing observed in its methyl analog or stabilizes a new polymorph via increased van der Waals interlocking.

Objective: Perform a single-crystal X-ray diffraction (SC-XRD) analysis to determine:

  • Space Group Symmetry: Centrosymmetric (

    
    ) vs. Polar (
    
    
    
    ,
    
    
    ).
  • Conformational Locking: The torsion angle of the ethanesulfonyl group relative to the ortho-methyl steric block.

  • Supramolecular Synthons: The competition between weak

    
     hydrogen bonds and dipole-dipole stacking.
    

Synthesis & Crystallization Protocol

High-quality crystals are the prerequisite for accurate structural solution. The synthesis leverages the selective oxidation of the sulfide precursor, followed by a polarity-driven crystallization.

Synthetic Route

The synthesis proceeds via the oxidation of 2-(ethylthio)-1-methyl-4-nitrobenzene .

  • Reagents: 30%

    
     (excess), Acetic Acid (solvent), catalytic Sodium Tungstate (
    
    
    
    ).
  • Mechanism: Nucleophilic attack of the sulfide sulfur on the peroxo-tungstate species, proceeding through the sulfoxide intermediate to the sulfone.

  • Purification: The crude sulfone is often precipitated by water addition. Recrystallization is mandatory to remove sulfoxide impurities which can cause disorder in the crystal lattice.

Crystal Growth Optimization

Sulfones are highly polar. To grow diffraction-quality prisms, use a binary solvent system that balances solubility with slow nucleation.

MethodSolvent SystemTarget Crystal Habit
Slow Evaporation Acetone / Ethanol (1:1)Block/Prism (Thermodynamic form)
Vapor Diffusion DCM (inner) / Hexane (outer)Needles (Kinetic form)
Cooling Ethyl Acetate (saturated at 60°C)Large Prisms (High purity)

Scientist's Note: The ethyl group increases solubility in non-polar solvents compared to the methyl analog. If crystals are too thin (plates), switch to a higher-boiling solvent like Toluene/IPA to slow down the growth rate along the dominant face.

Data Collection & Structure Solution Workflow

The following diagram outlines the logical decision tree for solving the structure, specifically addressing the common "pseudo-symmetry" issues found in sulfone aromatics.

G Start Unit Cell Determination (293K vs 100K) CheckSym Check Systematic Absences (h0l: l=2n, 0k0: k=2n) Start->CheckSym SpaceGroup Assign Space Group (Likely Monoclinic) CheckSym->SpaceGroup Ambiguity? Solve Structure Solution (Direct Methods / Dual Space) SpaceGroup->Solve Refine Refinement (SHELXL) Solve->Refine Disorder Check Ethyl Disorder (Split positions?) Refine->Disorder High Ueq on terminal C? Final Final Model (R1 < 5%) Refine->Final Disorder->Refine Apply restraints (SIMU/DELU)

Figure 1: Decision logic for structural solution. Note the critical check for ethyl group disorder, which often manifests as high thermal ellipsoids on the terminal methyl carbon.

Crystallographic Parameters (Expected)

Based on the isostructural methyl-analog (MSNT), anticipate the following:

  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric) or 
    
    
    
    (Polar).
    • Hypothesis: The ethyl group may force the molecule into a centrosymmetric dimer to minimize dipole repulsion, favoring

      
      .
      
  • Z (Formula Units): 4

  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption from the Sulfur atom, though Cu is acceptable for small organic crystals.

Structural Analysis & Discussion

Once the structure is solved, the analysis must move beyond coordinates to molecular function .

Conformational Analysis (The "Wheel" Effect)

The rotation of the sulfonyl group is sterically hindered by the ortho-methyl group (Position 1) and the nitro group (Position 4).

  • Metric: Measure the torsion angle

    
    .
    
  • Significance: In the methyl analog, this rotation is linked to ferroelectric switching. In the ethyl analog, check if the extra methylene group "locks" this rotation, potentially negating ferroelectric properties but enhancing thermal stability.

Supramolecular Synthons

Analyze the packing for the following specific interactions:

  • Sulfone-Nitro Dipole Stacking: Look for antiparallel stacking of the

    
     and 
    
    
    
    dipoles between layers. This is the primary driver of lattice energy.
  • Weak Hydrogen Bonds (

    
    ): 
    The sulfone oxygen atoms are potent H-bond acceptors.
    
    • Donor: Aromatic protons (adjacent to the electron-withdrawing nitro group) or the acidic methylene protons of the ethyl group.

    • Geometry: Distance

      
       Å; Angle 
      
      
      
      .[1]
Hirshfeld Surface Analysis

To rigorously compare the Ethyl vs. Methyl derivatives, generate Hirshfeld surfaces (using CrystalExplorer).

  • 
     Surface:  Map contacts closer than the van der Waals radii (red spots). Expect these at the Nitro-O and Sulfone-O sites.
    
  • Fingerprint Plot:

    • Methyl Analog: Typically shows sharp spikes for

      
       interactions.
      
    • Ethyl Target: Look for a broader, more diffuse region in the center of the plot, indicating increased

      
       contacts from the ethyl tail.
      

Physicochemical Implications

The crystal structure directly informs the material properties relevant to drug development and formulation.

Structural FeaturePhysicochemical Consequence
Ethyl vs. Methyl Packing The ethyl group disrupts efficient close-packing. Expect a lower melting point and higher solubility in organic solvents compared to the methyl analog.
Nitro Group Torsion If the nitro group is twisted out of the benzene plane (due to packing forces), conjugation is reduced, affecting the UV-Vis absorption maximum (

).
Polar Axis (

-axis)
If the space group is polar (

), the crystal may exhibit pyroelectricity or SHG (Second Harmonic Generation) response.

References

  • Synthesis & Oxidation Protocol

    • Cheng, C., Wei, Z., & Ma, X. (2015).[2][3][4] Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry.

  • Solubility & Powder XRD Methodology

    • Lu, S., et al. (2026).[5] Solubility of 2-Nitro-4-methylsulfonyltoluene in 12 Monosolvents: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. Journal of Chemical & Engineering Data.

  • Horiuchi, S., et al. (2010). Rotational Ferroelectricity in Pseudo-Symmetric Crystals of Sulfone Derivatives. Nature.
  • Crystallographic Standards

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

Sources

Melting point and boiling point determination for CAS [Insert CAS if known] analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Determination of Melting and Boiling Points for Pharmaceutical Analogs

Authored by: A Senior Application Scientist

Introduction: The Foundational Importance of Phase Transitions in Drug Development

In the landscape of pharmaceutical research and drug development, the precise characterization of a molecule's physical properties is not merely a perfunctory task; it is a cornerstone of establishing a compound's identity, purity, and suitability for formulation. Among the most fundamental of these properties are the melting point and boiling point. For researchers working with novel drug analogs, these two data points provide a wealth of information. They serve as an initial checkpoint for successful synthesis, a critical indicator of purity, and offer profound insights into the intermolecular forces that will govern a compound's behavior from the bench to the clinic.

The determination of these phase transition temperatures is a mandatory component of chemical characterization as outlined by regulatory bodies and pharmacopeias worldwide. Guidelines such as the International Council for Harmonisation's (ICH) Q6A, which specifies test procedures and acceptance criteria for new drug substances, and the United States Pharmacopeia (USP) General Chapter <741> on Melting Range or Temperature, underscore the non-negotiable role of these measurements in the quality control and specification setting for Active Pharmaceutical Ingredients (APIs).[1][2][3][4][5][6]

This guide provides an in-depth exploration of the principles, methodologies, and critical considerations for determining the melting and boiling points of drug analogs. It is designed for the modern researcher, blending classical, field-proven techniques with advanced instrumental analysis, and emphasizing the causal links between molecular structure and macroscopic physical properties.

Part 1: Theoretical Foundations – From Molecular Structure to Physical Constants

Understanding why a compound melts or boils at a specific temperature is essential for interpreting experimental results, especially when comparing a series of chemical analogs. These properties are direct manifestations of the strength of intermolecular forces.[7][8]

The Influence of Molecular Structure on Melting and Boiling Points

The process of melting or boiling involves providing sufficient energy, typically in the form of heat, to overcome the forces holding molecules together in a fixed lattice (solid) or in close proximity (liquid).[7][8] The stronger these interactions, the more energy is required, resulting in higher melting and boiling points.[8][9]

  • Intermolecular Forces:

    • Hydrogen Bonding: The presence of functional groups capable of hydrogen bonding (e.g., -OH, -COOH, -NH) dramatically increases melting and boiling points compared to analogs of similar molecular weight lacking these groups.[9]

    • Dipole-Dipole Interactions: Polar functional groups (e.g., C=O, C-Cl) create permanent dipoles, leading to stronger intermolecular attractions than nonpolar compounds.[9][10]

    • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with molecular size and surface area. Therefore, as the carbon chain length of an analog increases, so do its melting and boiling points.[7][9][10]

  • Molecular Shape and Packing Efficiency (Melting Point): The melting point is uniquely sensitive to how efficiently molecules can pack into a crystal lattice.

    • Symmetry: Highly symmetrical molecules tend to pack more efficiently, resulting in a more stable crystal lattice that requires more energy to disrupt, thus leading to a higher melting point.[10][11]

    • Branching: Increased branching generally lowers the boiling point because it reduces the effective surface area for van der Waals interactions.[9][11] However, for melting points, high levels of branching can sometimes increase symmetry (e.g., neopentane vs. n-pentane), leading to better packing and an anomalously high melting point.[11]

The Critical Role of Purity: Melting Point Depression and Boiling Point Elevation

The presence of impurities disrupts the uniform crystal lattice of a solid. This weakened structure requires less energy to break down, resulting in a lowered and broadened melting point range .[12][13][14] This phenomenon, known as melting point depression, is one of the most reliable and rapid indicators of a substance's purity.[15] A pure compound typically exhibits a sharp melting range of less than 2°C.[16]

Conversely, non-volatile impurities tend to elevate the boiling point . They lower the vapor pressure of the liquid, meaning more energy (a higher temperature) is required for the vapor pressure to equal the atmospheric pressure.[12][17][13][18]

The Pharmaceutical Challenge: Polymorphism

Polymorphism is the ability of a compound to exist in multiple distinct crystalline forms, each with a unique arrangement of molecules in the crystal lattice.[19][20][21] These different polymorphs, despite having the same chemical composition, can exhibit different physical properties, including melting point, solubility, and stability.[19][22] Detecting and characterizing polymorphism is critical in drug development, as an unintended polymorphic transformation can significantly impact a drug's bioavailability and therapeutic efficacy.[22][23] Differential Scanning Calorimetry (DSC) is a powerful tool for identifying and studying these forms.[19][24][25]

Part 2: Methodologies for Melting Point Determination

The choice of method often depends on the available instrumentation, the amount of sample, and the required level of precision.

The Capillary Method: A Foundational Technique

This method, described in USP <741>, remains a ubiquitous and reliable technique for melting point determination.[1][26][27] It involves heating a small sample packed into a glass capillary tube at a controlled rate and visually observing the melting process.[15][28]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the sample is completely dry. Solvents can act as impurities and depress the melting range.[29][30]

    • Grind the sample into a very fine powder on a watch glass or using a mortar and pestle to ensure uniform heating.

    • Jab the open end of a capillary tube into the powder pile to load a small amount of the sample.[29][30]

    • Invert the tube and tap it gently on the benchtop to cause the solid to fall to the closed end. To pack the sample tightly, drop the capillary tube, closed-end down, through a long, narrow tube (e.g., a piece of glass tubing) several times.[29][30]

    • The final packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[29][31]

  • Determination:

    • Rapid (Rough) Determination: First, determine an approximate melting point by heating the sample at a fast rate (e.g., 5-10°C per minute).[14][31] This saves time during the precise measurement.

    • Precise Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[29][31]

    • Insert a new, freshly prepared capillary tube.

    • Heat rapidly until the temperature is about 15°C below the expected melting point.[29]

    • Crucially, reduce the heating rate to 1-2°C per minute. [1][26] This slow rate is essential for the temperature of the heating block and the sample to remain in equilibrium, ensuring an accurate reading.

    • Record the Melting Range:

      • T1 (Onset of Melting): Record the temperature at which the first visible drop of liquid appears.[29][31] You may first observe sintering, where the solid pulls away from the capillary walls, which indicates melting is imminent.[29]

      • T2 (Clear Point): Record the temperature at which the entire sample has just melted and turned into a transparent liquid.[29][31]

    • Report the result as the range from T1 to T2.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load into Capillary Tube Grind->Load Pack Pack to 2-3 mm Height Load->Pack Insert Insert Sample into Apparatus Pack->Insert Heat_Fast Heat Rapidly (Rough M.P.) Insert->Heat_Fast Cool Cool Apparatus Heat_Fast->Cool Heat_Slow Heat Slowly (1-2°C/min) Near Expected M.P. Cool->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record Record T1 (First Droplet) and T2 (Clear Point) Observe->Record

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC): The Advanced Approach

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[24][32][33] It provides highly accurate and objective melting point data and is indispensable for studying polymorphism.

When a substance melts, it absorbs energy (an endothermic process). DSC detects this heat absorption and plots it as a peak. The onset of the peak is typically reported as the melting point.

Key Advantages of DSC:
  • High Precision and Accuracy: Provides highly reproducible data.[32]

  • Small Sample Size: Requires only a few milligrams of material.

  • Purity Assessment: The shape of the melting peak can provide information about the purity of the sample.[24]

  • Polymorphism Detection: Can detect multiple melting events or solid-solid phase transitions that indicate the presence of different polymorphs or the conversion from a less stable to a more stable form upon heating.[24][25]

DSC_Principle cluster_furnace Controlled Furnace cluster_output Resulting Thermogram Sample Sample Pan Sensor1 Temp Sensor Sample->Sensor1 Reference Reference Pan (Empty) Sensor2 Temp Sensor Reference->Sensor2 Heater1 Heater 1 Heater1->Sample Heater2 Heater 2 Heater2->Reference Processor Computer/ Processor Sensor1->Processor ΔHeat Flow vs. Temperature Sensor2->Processor ΔHeat Flow vs. Temperature Output_Graph Processor->Output_Graph ΔHeat Flow vs. Temperature

Caption: Principle of Differential Scanning Calorimetry (DSC).

Part 3: Methodologies for Boiling Point Determination

Boiling point is the temperature at which a liquid's vapor pressure equals the applied atmospheric pressure.[34]

The Thiele Tube Method: Efficient Micro-Scale Determination

The Thiele tube is a cleverly designed piece of glassware that uses convection currents to ensure uniform heating of a small liquid sample in an oil bath.[34][35][36] This method is ideal when only small quantities (< 0.5 mL) of an analog are available.[34]

Experimental Protocol: Thiele Tube Boiling Point Determination
  • Apparatus Setup:

    • Add 4-5 drops of the liquid sample into a small test tube (e.g., 6x50 mm).[37]

    • Obtain a capillary tube (sealed at one end) and place it into the test tube with the open end down.[37] This capillary tube will act as a vapor trap.

    • Attach the test tube to a thermometer using a small rubber band, aligning the bottom of the test tube with the thermometer bulb.[37]

    • Clamp a Thiele tube and fill it with mineral or silicone oil so the level is above the top of the side arm.[35]

    • Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band is well above the oil level to prevent it from breaking.[34][35]

  • Determination:

    • Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner.[34][37] The shape of the tube will create a convection current, ensuring slow and even heating.[34][35]

    • As the temperature rises, air trapped in the capillary tube will bubble out.[34]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube.[34][37] This indicates that the liquid's vapor has displaced all the air and is now escaping.

    • Remove the heat and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube. [34][35][38] At this moment, the pressure inside the capillary (vapor pressure) is equal to the external atmospheric pressure. Record this temperature.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Add_Sample Add Liquid to Test Tube Add_Capillary Insert Inverted Capillary Add_Sample->Add_Capillary Attach_Therm Attach to Thermometer Add_Capillary->Attach_Therm Place_Thiele Place Assembly in Thiele Tube Attach_Therm->Place_Thiele Heat Heat Side Arm Gently Place_Thiele->Heat Observe_Bubbles Observe Rapid Bubble Stream Heat->Observe_Bubbles Cool Remove Heat & Allow to Cool Observe_Bubbles->Cool Observe_Entry Watch for Liquid Entering Capillary Cool->Observe_Entry Record_BP Record Temperature (Boiling Point) Observe_Entry->Record_BP

Sources

Strategic Utilization of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (referred to herein as ESMN ) in agrochemical discovery.

Executive Summary

In the pursuit of novel Modes of Action (MoA) and resistance-breaking herbicides, 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (ESMN) represents a critical, under-utilized scaffold. While structurally homologous to the precursors of blockbuster HPPD inhibitors (e.g., Mesotrione, Tembotrione), ESMN offers a distinct steric and electronic profile due to the ethyl-sulfonyl substitution at the ortho position relative to the methyl group.

This guide outlines the technical roadmap for leveraging ESMN as a versatile building block for:

  • Next-Generation HPPD Inhibitors: Modulating lipophilicity and active-site residence time.

  • ALS Inhibitor Precursors: Via reduction to novel aniline architectures.

  • Metabolic Stability Engineering: Utilizing the ethyl tail to alter oxidative degradation rates in crops vs. weeds.

Structural Analysis & Pharmacophore Intelligence

The "Ortho-Sulfonyl" Switch

Standard commercial triketones (e.g., Mesotrione) typically feature a nitro group at the ortho position and a sulfonyl group at the para position relative to the carbonyl attachment. ESMN inverts this paradigm or modifies the ortho substituent, introducing an ethanesulfonyl group at position 2.

FeatureMesotrione IntermediateESMN (Target Scaffold)Impact on Agrochemical Design
Position 2 Nitro (

)
Ethanesulfonyl (

)
Increases steric bulk near the catalytic center; alters "bite angle" in chelation.
Position 4 Methylsulfonyl (

)
Nitro (

)
Strong electron-withdrawing group (EWG) remains to acidify the enol, but position shift changes pKa.
Alkyl Tail MethylEthyl Increases LogP (+0.5 units approx.), enhancing foliar uptake and cuticle penetration.
Bioisosteric Implications

The replacement of a methyl-sulfone with an ethyl-sulfone is a classic homologation strategy .

  • Lipophilicity: The additional methylene (

    
    ) increases hydrophobicity, potentially improving rainfastness.
    
  • Metabolic Blocking: The ethyl group introduces a new site for metabolic attack (

    
    -oxidation or hydroxylation), which can be exploited to engineer selectivity between maize (rapid metabolism) and target weeds (slow metabolism).
    

Synthetic Architecture

To utilize ESMN, one must first master its synthesis and subsequent derivatization. The following workflow ensures high purity and yield, essential for downstream biological screening.

Synthesis of ESMN (The Building Block)

Pathway: Nucleophilic Aromatic Substitution (


) 

Oxidation.
  • Starting Material: 2-Chloro-1-methyl-4-nitrobenzene (Commercial commodity).

  • Reagents: Ethanethiol (EtSH), Potassium Carbonate (

    
    ), Hydrogen Peroxide (
    
    
    
    ), Sodium Tungstate (
    
    
    ).
Graphviz Workflow: ESMN Synthesis

ESMN_Synthesis SM 2-Chloro-1-methyl- 4-nitrobenzene Inter Intermediate: 2-(Ethylthio)-1-methyl- 4-nitrobenzene SM->Inter EtSH, K2CO3 DMF, 60°C Product Target (ESMN): 2-(Ethanesulfonyl)-1-methyl- 4-nitrobenzene Inter->Product H2O2 (30%), Na2WO4 Acetic Acid, 50°C

Figure 1: Two-step synthesis of ESMN from chlorotoluene precursors.

Derivatization to Active Ingredients

Once ESMN is secured, it diverges into two primary drug discovery streams:

  • Stream A (Herbicides - HPPD): Oxidation of the methyl group to a carboxylic acid, followed by coupling with a 1,3-dione (e.g., cyclohexane-1,3-dione).

  • Stream B (Herbicides - ALS/PPO): Reduction of the nitro group to an aniline, serving as a precursor for sulfonylureas or phenyl-uracils.

High-Value Application: HPPD Inhibitor Design

The most potent application of ESMN is as a precursor for Triketone Herbicides . These compounds inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), causing bleaching in weeds.

Mechanism of Action (MoA) Logic

The ESMN-derived triketone binds to the HPPD active site, chelating the catalytic


 ion. The 2-ethanesulfonyl  group provides a unique steric interactions within the hydrophobic pocket surrounding the iron center, potentially overcoming resistance mutations (e.g., Gly336) that affect smaller inhibitors.
Graphviz Pathway: HPPD Inhibition Workflow

HPPD_Pathway ESMN ESMN Scaffold Acid 2-Ethanesulfonyl-4-nitrobenzoic Acid ESMN->Acid KMnO4 Oxidation Triketone Active Triketone (Novel Herbicide) Acid->Triketone Coupling w/ 1,3-CHD Plant Weed Foliage Triketone->Plant Spray Application Enzyme Target: HPPD Enzyme (Fe2+ center) Plant->Enzyme Uptake & Translocation Effect Plastoquinone Depletion -> Bleaching -> Death Enzyme->Effect Inhibition

Figure 2: From Scaffold to Mode of Action. The ESMN core is transformed into the active triketone which targets the HPPD enzyme.

Experimental Protocols

Protocol A: Synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Objective: Produce gram-scale quantities of ESMN for derivatization.

  • Thioether Formation:

    • Charge a 500 mL flask with DMF (100 mL) and

      
       (1.2 eq).
      
    • Add 2-Chloro-1-methyl-4-nitrobenzene (10 g, 53.9 mmol).

    • Dropwise add Ethanethiol (1.1 eq) at 0°C. Caution: Stench.

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Workup: Pour into ice water, filter the yellow solid (2-ethylthio intermediate).

  • Oxidation to Sulfone:

    • Dissolve the thioether (from step 1) in Glacial Acetic Acid (50 mL).

    • Add catalytic Sodium Tungstate (

      
      , 1 mol%).
      
    • Add 30% Hydrogen Peroxide (2.5 eq) dropwise at 50°C. Exothermic reaction—control temp <70°C.

    • Stir at 60°C for 2 hours.

    • Workup: Pour into water. The product ESMN precipitates as a white/pale yellow solid. Recrystallize from Ethanol.

    • Validation: Confirm structure via

      
      -NMR (Look for ethyl quartet/triplet and aromatic pattern).
      
Protocol B: Post-Emergence Bioassay (Glasshouse)

Objective: Evaluate the herbicidal potency of the ESMN-derived triketone against key weeds (Amaranthus retroflexus, Setaria viridis).

StepActionTechnical Note
1. Formulation Dissolve AI in Acetone/Water (50:50) + 0.1% Tween 20.Ensure complete solubilization to avoid crystal deposits on leaf.
2. Application Spray at rates: 100, 50, 25, 12.5 g ai/ha.Use a track sprayer calibrated to 200 L/ha water volume.
3. Incubation Maintain at 25°C/20°C (day/night), 14h photoperiod.High light intensity is crucial for HPPD inhibitors to manifest bleaching.
4. Assessment Score at 7, 14, and 21 DAT (Days After Treatment).Look for characteristic chlorosis (bleaching) of meristems.

References

  • Beaudegnies, R., et al. (2009). "Recent advances in the chemistry of HPPD inhibitors." Bioorganic & Medicinal Chemistry, 17(12), 4134-4152. Link

  • Hawkes, T. R. (2014). "Mechanisms of Resistance to HPPD-Inhibiting Herbicides." Pest Management Science, 70(9), 1316-1323. Link

  • PubChem Compound Summary. (2023). "2-Ethyl-1-methyl-4-nitrobenzene" (Structural Analog Data). National Center for Biotechnology Information. Link

  • U.S. Environmental Protection Agency. (2023). "Mesotrione: Human Health Risk Assessment." Regulations.gov. Link

  • Lee, D. L., et al. (1998). "The Discovery and Structural Requirements of Inhibitors of p-Hydroxyphenylpyruvate Dioxygenase." Weed Science, 46(6), 625-632. Link

Methodological & Application

Synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene from 2-(ethylthio) precursors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 2-(ethanesulfonyl)-1-methyl-4-nitrobenzene, a valuable sulfone compound in organic synthesis, is presented. This document provides a comprehensive overview, starting from the preparation of the necessary 2-(ethylthio) precursor and culminating in its oxidation to the final sulfone product. The protocols are designed for researchers, scientists, and professionals in drug development, with a focus on the underlying chemical principles, practical execution, and safety considerations.

Introduction: The Significance of Aryl Sulfones

Aryl sulfones are a cornerstone functional group in medicinal chemistry and materials science. The sulfonyl group (–SO₂–) is a strong hydrogen bond acceptor and is metabolically stable, making it a desirable feature in the design of therapeutic agents. Its electron-withdrawing nature also plays a crucial role in modulating the properties of organic materials. The synthesis of 2-(ethanesulfonyl)-1-methyl-4-nitrobenzene serves as an excellent case study for the reliable oxidation of thioethers, a fundamental transformation in organic chemistry. This guide details a robust, two-step process to obtain this target molecule with high purity and yield.

Synthetic Strategy Overview

The synthesis is approached in two distinct stages. First, the precursor, 2-(ethylthio)-1-methyl-4-nitrobenzene, is prepared via a nucleophilic aromatic substitution (SNAr) reaction. Subsequently, this thioether is oxidized to the desired sulfone. This strategy allows for the use of readily available starting materials and employs reliable, well-established chemical transformations.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Oxidation A 2-Chloro-5-nitrotoluene C 2-(Ethylthio)-1-methyl-4-nitrobenzene A->C SNAr Reaction B Sodium Ethanethiolate B->C D 2-(Ethylthio)-1-methyl-4-nitrobenzene F 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene D->F Oxidation E Oxone® E->F G Thioether R-S-R' Sulfoxide R-S(=O)-R' Thioether->Sulfoxide + [O] Sulfone R-S(=O)₂-R' Sulfoxide->Sulfone + [O]

Oxidation protocols for converting sulfides to 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene via Sulfide Oxidation

Introduction: The Significance of the Sulfonyl Group in Modern Chemistry

The sulfonyl functional group is a cornerstone in medicinal chemistry and materials science. Its unique properties, including high polarity, metabolic stability, and ability to act as a hydrogen bond acceptor, make it a privileged scaffold in drug design. Molecules incorporating the aryl sulfone motif, such as 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene, serve as critical intermediates in the synthesis of complex pharmaceuticals and agrochemicals. The conversion of a sulfide to a sulfone is a fundamental and powerful transformation in organic synthesis.[1] Historically, this was achieved using stoichiometric amounts of heavy metal oxidants, but contemporary methods have shifted towards greener, more efficient catalytic protocols.[2]

This application note provides a comprehensive overview and detailed experimental protocols for the oxidation of 2-(ethylthio)-1-methyl-4-nitrobenzene to its corresponding sulfone. We will explore two robust and widely adopted methods: a catalyst-free oxidation using Oxone® and a tungstate-catalyzed oxidation with hydrogen peroxide. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and safe execution.

Core Chemical Principles: The Mechanism of Sulfide Oxidation

The oxidation of a sulfide to a sulfone is a two-step process involving the sequential addition of two oxygen atoms to the sulfur center. The reaction proceeds through a sulfoxide intermediate, which is then further oxidized to the final sulfone.[3]

G Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Sulfide->Sulfoxide + [O] Sulfone Sulfone (R-SO₂-R') Sulfoxide->Sulfone + [O]

The choice of oxidizing agent and reaction conditions determines the final product. For the synthesis of sulfones, conditions must be sufficiently forcing to drive the oxidation past the sulfoxide stage. This is typically achieved by using an excess of a strong oxidizing agent or by employing a suitable catalyst.[4][5] The electron-withdrawing nature of the nitro group on the aromatic ring of the substrate, 2-(ethylthio)-1-methyl-4-nitrobenzene, deactivates the sulfur atom towards electrophilic attack, potentially requiring more robust conditions or higher oxidant loading for complete conversion compared to electron-rich aryl sulfides.[6]

Experimental Protocols

The following section details two distinct, validated protocols for the synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene.

Protocol A: Catalyst-Free Oxidation with Oxone® in an Aqueous Medium

Oxone®, a stable triple salt containing potassium peroxymonosulfate (KHSO₅), is a powerful, versatile, and environmentally benign oxidizing agent.[7][8] The choice of solvent is critical for selectivity; while alcoholic solvents can favor the formation of sulfoxides, performing the reaction in water drives the oxidation to completion, yielding the sulfone.[9]

Materials:

  • 2-(Ethylthio)-1-methyl-4-nitrobenzene (1.0 equiv)

  • Oxone® (2.2 - 2.5 equiv)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-(ethylthio)-1-methyl-4-nitrobenzene (1.0 equiv) in deionized water (approx. 10-15 mL per mmol of sulfide).

  • Addition of Oxidant: To the stirring suspension, add Oxone® (2.2-2.5 equiv) portion-wise over 15-20 minutes at room temperature. An initial exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize residual acids), and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene.

Protocol B: Tungstate-Catalyzed Oxidation with Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant, as its only byproduct is water.[1] However, its reaction with sulfides is often slow. The use of a tungstate catalyst, such as sodium tungstate (Na₂WO₄), dramatically accelerates the reaction.[5] The catalyst forms a peroxotungstate species in situ, which is the active oxidant.[10][11]

Materials:

  • 2-(Ethylthio)-1-methyl-4-nitrobenzene (1.0 equiv)

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.01-0.02 equiv)

  • 30-35% Hydrogen Peroxide (H₂O₂) (2.5 - 3.0 equiv)

  • Methanol or Acetic Acid

  • Sodium Sulfite (Na₂SO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-(ethylthio)-1-methyl-4-nitrobenzene (1.0 equiv) and sodium tungstate dihydrate (0.01-0.02 equiv) in methanol or acetic acid (approx. 10 mL per mmol of sulfide) in a round-bottom flask with a magnetic stir bar.

  • Addition of Oxidant: Cool the flask in an ice-water bath. Slowly add 30-35% hydrogen peroxide (2.5-3.0 equiv) dropwise, ensuring the internal temperature remains below 20°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until completion (typically 3-6 hours).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite. Stir until a test with peroxide indicator strips is negative.

  • Workup: Remove the bulk of the organic solvent via rotary evaporation. Add deionized water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol) or column chromatography to yield the final product.

Comparative Analysis of Protocols

ParameterProtocol A: Oxone®Protocol B: H₂O₂ / Tungstate
Primary Oxidant Potassium PeroxymonosulfateHydrogen Peroxide
Catalyst None (Stoichiometric)Sodium Tungstate (Catalytic)
Solvent WaterMethanol or Acetic Acid
Temperature Room Temperature0°C to Room Temperature
Typical Reaction Time 2 - 4 hours3 - 6 hours
Workup Complexity Simple extractionRequires quenching step for peroxide
Green Chemistry Good; avoids organic solvents in reactionExcellent; water is the only byproduct
Safety Concerns Solid, stable oxidant.[7]Concentrated H₂O₂ is a strong oxidizer.

Visualizing the Workflow and Transformation

G cluster_0 Reaction cluster_1 Workup & Purification Start Starting Material (Sulfide) Reagents Add Oxidant & Solvent/Catalyst Start->Reagents Reaction Stir at RT Monitor by TLC Reagents->Reaction Quench Quench (if needed) Reaction->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallization or Chromatography Dry->Purify Product Final Product (Sulfone) Purify->Product

G

Critical Safety Considerations

Working with strong oxidizing agents requires strict adherence to safety protocols to prevent accidents.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are generally sufficient for incidental contact).[13][14][15]

  • Ventilation: All procedures involving oxidizing agents should be performed in a well-ventilated chemical fume hood.[12][14]

  • Handling and Storage: Keep oxidizing agents away from combustible and flammable materials such as paper, wood, and organic solvents.[12][16] Store them in appropriate containers made of inert materials and segregate them from other chemical classes.[12][15]

  • Spill Management: Do not use combustible materials like paper towels to clean up spills of oxidizing agents.[16] Use an inert absorbent material like sand or vermiculite.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[13][15] Be familiar with their operation before starting any experiment.

Conclusion

The oxidation of 2-(ethylthio)-1-methyl-4-nitrobenzene to 2-(ethanesulfonyl)-1-methyl-4-nitrobenzene is a critical transformation for accessing valuable chemical intermediates. Both the Oxone®-based and the tungstate-catalyzed hydrogen peroxide methods presented here are reliable, high-yielding, and adhere to modern standards of chemical synthesis. The choice between them may depend on factors such as available equipment, desired solvent system, and specific project constraints. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines, researchers can confidently and successfully perform this important oxidation.

References

  • Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Yavari, I., & Zare, H. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nanocatalyst. RSC Advances, 4(108), 63423-63427. Retrieved from [Link]

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628. Retrieved from [Link]

  • Safe Handling of Oxidising Chemicals. (2024, September 4). The Chemistry Blog. Retrieved from [Link]

  • Oxidizing Agents. (n.d.). University of Alberta, AFNS Safety. Retrieved from [Link]

  • Oxidizers. (2015, March 2). Grand Valley State University. Retrieved from [Link]

  • Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemistry Reviews, 1(2), 99-113.
  • Standard Operating Procedure - Strong Oxidizing Chemicals. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Oxone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Yu, J-Q., et al. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 14, 3033-3036. Retrieved from [Link]

  • Clark, J. H., et al. (2006). Calcium tungstate: a convenient recoverable catalyst for hydrogen peroxide oxidation. Green Chemistry, 8, 467-470. Retrieved from [Link]

  • Halpern, M. (n.d.). PTC-Oxone® Oxidation of Sulfide to Sulfone. Phase Transfer Catalysis. Retrieved from [Link]

  • Itabashi, Y., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry, 6(1), 16-24. Retrieved from [Link]

  • Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 8925–8929. Retrieved from [Link]

  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. (n.d.). ResearchGate. Retrieved from [Link]

  • Ghorpade, S. B., et al. (2013). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Tetrahedron Letters, 54(16), 2049-2053.
  • Ghorbani-Choghamarani, A., & Shiri, L. (2015). Selective oxidation of sulfide catalyzed by peroxotungstate immobilized on ionic liquid-modified silica with aqueous hydrogen peroxide.
  • Chad's Prep. (2021, February 3). Organic Chemistry - 13.8 Sulfides [Video]. YouTube. Retrieved from [Link]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Su, W. (1994). An efficient method for the oxidation of sulfides to sulfones. Tetrahedron Letters, 35(28), 4955-4958.
  • Gardner, J. M., & Mayer, J. M. (2011). The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. Inorganic Chemistry, 51(2), 967–973.
  • Sato, K., Aoki, M., & Noyori, R. (2001). A “Green” Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30 Percent Hydrogen Peroxide. Science, 281(5383), 1646-1647. (Note: While this specific paper is on adipic acid, it is part of the body of work on tungstate-catalyzed H₂O₂ oxidations by Noyori et al., as cited in result[5]).

Sources

Chemoselective Catalytic Reduction of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene to 2-(Ethanesulfonyl)-1-methyl-4-aminobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This application note provides a detailed, field-proven guide for the chemoselective catalytic hydrogenation of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene. The primary challenge in this synthesis is the reduction of the nitro group while preserving the chemically sensitive ethanesulfonyl moiety. We present two robust protocols utilizing Palladium on Carbon (Pd/C) and Raney® Nickel, respectively. This guide explains the underlying reaction mechanisms, provides step-by-step experimental procedures, and offers insights into catalyst selection and process optimization to ensure high yield and purity of the target aniline derivative, a valuable intermediate in drug development.

Guiding Principles: Mechanism and Chemoselectivity

The catalytic hydrogenation of a nitroarene to an aniline is a six-electron reduction that proceeds through several intermediates.[1] While the exact surface mechanism can be complex, the transformation is generally understood to occur via a direct hydrogenation pathway involving the formation of nitrosobenzene and phenylhydroxylamine intermediates before yielding the final amine.[3][4]

The critical scientific challenge is achieving high chemoselectivity. The substrate, 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene, contains two potentially reducible groups: the nitro group (-NO₂) and the ethanesulfonyl group (-SO₂Et). The sulfonyl group is generally resistant to catalytic hydrogenation under the mild conditions required for nitro group reduction.[5] Catalysts like Palladium on Carbon (Pd/C) and Raney® Nickel exhibit a strong preference for the hydrogenation of the nitro functionality, allowing for a highly selective transformation.[5][6][7]

G cluster_reaction Reaction Pathway Start 2-(Ethanesulfonyl)-1-methyl- 4-nitrobenzene Intermediate1 Nitroso Intermediate Start->Intermediate1 +H₂ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +H₂ End 2-(Ethanesulfonyl)-1-methyl- 4-aminobenzene Intermediate2->End +H₂

Figure 1: General reaction pathway for the reduction of a nitroarene.

Catalyst Selection: A Comparative Rationale

The choice of catalyst is paramount for a successful and safe reduction. While numerous catalysts can effect this transformation, Palladium on Carbon and Raney® Nickel are the most common and industrially relevant choices.[6][7][8]

CatalystAdvantagesDisadvantagesPrimary Recommendation
Palladium on Carbon (Pd/C) High activity and selectivity.[9][10] Generally non-pyrophoric when handled properly. Broad functional group tolerance.[5] Well-characterized and commercially available.Higher cost than nickel-based catalysts. Can be sensitive to sulfur-containing impurities.Recommended for lab-scale and initial scale-up due to its excellent performance, reliability, and superior safety profile.[9]
Raney® Nickel Highly active and effective.[5][11] Significantly lower cost, making it ideal for large-scale industrial production.[6]Highly pyrophoric , especially when dry, posing a significant fire risk if not handled with extreme care.[6][7] Must be stored and handled as a slurry in water or other solvents.[6]A viable, cost-effective alternative for large-scale synthesis, provided that stringent safety protocols for handling pyrophoric materials are implemented.
Platinum(IV) Oxide (PtO₂) Very active catalyst for hydrogenation.[8]Can be less selective and may promote reduction of the aromatic ring under more forcing conditions.Not the primary recommendation for this specific chemoselective transformation due to potential over-reduction.

Experimental Protocols

The following protocols are designed as self-validating systems for researchers. Success is predicated on careful execution and monitoring.

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation (Primary Method)

This protocol is the preferred method due to its high selectivity and enhanced safety profile.

G Setup Reaction Setup & Inerting Charge Charge Reactants & Catalyst Setup->Charge React Hydrogenation (H₂ Balloon) Charge->React Monitor TLC/GC-MS Monitoring React->Monitor Filter Catalyst Filtration Monitor->Filter Workup Aqueous Work-up & Extraction Filter->Workup Purify Purification Workup->Purify

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Highly Activated Substrate for Modern Synthesis

In the landscape of synthetic organic chemistry, the construction of functionalized aromatic systems remains a cornerstone of drug discovery, materials science, and agrochemical development.[1] Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and reliable strategy for forging carbon-heteroatom bonds on electron-deficient aromatic rings.[2][3] This guide focuses on a particularly potent substrate: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene .

The exceptional reactivity of this compound is engineered by the synergistic action of two powerful electron-withdrawing groups: a nitro group positioned para to the reaction center and an ethylsulfonyl group positioned ortho. This specific arrangement dramatically lowers the electron density of the aromatic ring, making it highly susceptible to attack by a wide range of nucleophiles.[4][5] The ethylsulfonyl moiety is not only a strong activating group but also an excellent leaving group, facilitating efficient substitution under mild conditions.

This document serves as a comprehensive technical guide for researchers, providing a deep dive into the reaction mechanism, detailed experimental protocols, and field-tested best practices for leveraging 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene in synthesis.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism .[5][6][7] Unlike SN1 or SN2 reactions, the SNAr pathway involves the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][5]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile (Nu-) attacks the electron-deficient carbon atom (C2) bearing the ethylsulfonyl leaving group. This initial attack temporarily breaks the aromaticity of the ring, forming the negatively charged Meisenheimer complex. The stability of this intermediate is the key to the reaction's success.

  • Elimination and Aromatization (Fast Step): The aromaticity is restored through the rapid expulsion of the ethylsulfonate anion, a stable and effective leaving group.

The exceptional reactivity of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is directly attributable to the profound stabilization of the Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of both the ortho-ethylsulfonyl and the para-nitro groups.[5][8] This extensive delocalization significantly lowers the activation energy of the rate-determining addition step, enabling the reaction to proceed efficiently.

Figure 1: SNAr Mechanism with 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for common transformations using 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene. It is imperative to conduct all reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of Aryl Ethers via O-Arylation

This protocol details the reaction with an alcohol to form a diaryl ether or an alkyl aryl ether. The use of a strong, non-nucleophilic base is critical for generating the requisite alkoxide or phenoxide in situ.

Materials:

  • 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (1.0 eq)

  • Alcohol or Phenol (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, two-neck round-bottom flask with a stir bar

  • Septa and nitrogen or argon inlet

  • Syringes

  • Ice bath (0 °C)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Flask Preparation: Under an inert atmosphere (N₂ or Ar), add NaH (1.3 eq) to the flame-dried round-bottom flask. Add anhydrous DMF to create a slurry.

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the desired alcohol or phenol (1.2 eq) in anhydrous DMF via syringe. Causality: This exothermic reaction generates the nucleophilic alkoxide/phenoxide. Slow addition at 0 °C is crucial to control hydrogen gas evolution and prevent overheating.

  • Reaction Initiation: After stirring for 20-30 minutes at 0 °C, add a solution of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (1.0 eq) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or gently heat (e.g., 50-70 °C) if necessary. Monitor the consumption of the starting material by TLC. Self-Validation: TLC allows for real-time tracking of the reaction, preventing unnecessary heating and decomposition.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with EtOAc.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc gradient).

Protocol 2: Synthesis of Aryl Thioethers via S-Arylation

This protocol describes the reaction with a thiol. Due to the higher nucleophilicity of sulfur and the lower pKa of thiols compared to alcohols, milder bases and conditions are often sufficient.

Materials:

  • 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (1.0 eq)

  • Thiol (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a stir bar

  • Reflux condenser (if heating)

  • TLC apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (1.0 eq), the desired thiol (1.1 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Reaction Conditions: Stir the mixture at room temperature. If the reaction is sluggish, it can be heated to 50-80 °C. Causality: K₂CO₃ is a sufficiently strong base to deprotonate most thiols, forming the thiolate nucleophile in situ. DMF is a polar aprotic solvent that enhances the rate of SNAr reactions.[9]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Extraction: Cool the reaction to room temperature and pour it into a beaker containing water. Transfer the mixture to a separatory funnel and extract three times with EtOAc.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Workflow Figure 2: General Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_flask Flame-Dry Flask (Inert Atmosphere) gen_nuc Generate Nucleophile (e.g., Base + Nu-H) prep_flask->gen_nuc add_substrate Add Substrate Solution gen_nuc->add_substrate monitor Monitor by TLC add_substrate->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize Troubleshooting Figure 3: Troubleshooting Decision Tree start Reaction Issue (e.g., Low Conversion) check_nuc Is Nucleophile Strong Enough? start->check_nuc check_cond Are Conditions Optimal? check_nuc->check_cond Yes sol_base Action: Use Stronger Base (e.g., NaH instead of K₂CO₃) check_nuc->sol_base No check_purity Are Reagents Pure/Dry? check_cond->check_purity Yes sol_temp Action: Increase Temperature (monitor for decomposition) check_cond->sol_temp No (Temp) sol_solvent Action: Switch to DMF/DMSO check_cond->sol_solvent No (Solvent) check_purity->start No sol_dry Action: Use Anhydrous Solvents & Fresh Reagents check_purity->sol_dry No

Figure 3: Troubleshooting Decision Tree

Safety Information

  • Substrate: Nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

  • Bases: Sodium hydride (NaH) is a water-reactive, flammable solid that evolves hydrogen gas upon contact with protic solvents. It must be handled under an inert atmosphere. Potassium carbonate (K₂CO₃) is an irritant.

  • Solvents: DMF and DMSO are excellent solvents but can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves.

Conclusion

2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is a superior substrate for nucleophilic aromatic substitution, offering high reactivity and clean conversions for the synthesis of a diverse range of substituted aromatic compounds. Its dual activation by ortho-sulfonyl and para-nitro groups provides a reliable platform for constructing key intermediates in medicinal chemistry and materials science. [10]By understanding the underlying mechanism and adhering to the robust protocols and best practices outlined in this guide, researchers can effectively harness the synthetic power of this versatile building block.

References

  • Title: C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. Source: Nature Research, 2020. URL: [Link]

  • Title: Nucleophilic aromatic substitution - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Synthesis of 2-methyl-4-nitrophenol from benzene? Source: Chemistry Stack Exchange. URL: [Link]

  • Title: Synthesis of 1-[2-(Methylsulfonyl)ethyl]-4-nitrobenzene. Source: PrepChem.com. URL: [Link]

  • Title: SNAr in nitroarenes with nucleophiles containing leaving groups. Source: ResearchGate. URL: [Link]

  • Title: Reaction Examples - Nucleophilic Aromatic Substitution. Source: University of Calgary. URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL: [Link]

  • Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Source: Master Organic Chemistry. URL: [Link]

  • Title: 1-Methylsulfonyl-4-nitrobenzene. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Nucleophilic Aromatic Substitution. Source: Chemistry Steps. URL: [Link]

  • Title: 16.6: Nucleophilic Aromatic Substitution. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Source: MDPI. URL: [Link]

  • Title: Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Source: Juniper Publishers. URL: [Link]

  • Title: Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Source: Pen & Prosperity. URL: [Link]

  • Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Source: MDPI. URL: [Link]

  • Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Source: MDPI. URL: [Link]

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Application Note & Protocol: Scalable Synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is a key aromatic sulfone intermediate of significant interest in medicinal chemistry and drug development. The presence of the electron-withdrawing nitro group and the sulfone moiety makes it a versatile building block for the synthesis of more complex molecules, including various active pharmaceutical ingredients (APIs).[1] The sulfone group, in particular, is a common structural motif in a range of therapeutic agents, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.

This application note provides a comprehensive guide to a scalable, two-step synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene. The synthetic strategy involves a nucleophilic aromatic substitution to form a thioether intermediate, followed by a robust oxidation to yield the target sulfone. The protocols detailed herein are designed for scalability and reproducibility, with an emphasis on the underlying chemical principles and safety considerations.

Overall Synthetic Scheme

The synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is achieved through a two-step process starting from the readily available 2-chloro-5-nitrotoluene.

Synthetic_Scheme 2-Chloro-5-nitrotoluene 2-Chloro-5-nitrotoluene 2-(Ethylthio)-1-methyl-4-nitrobenzene 2-(Ethylthio)-1-methyl-4-nitrobenzene 2-Chloro-5-nitrotoluene->2-(Ethylthio)-1-methyl-4-nitrobenzene  Step 1: Nucleophilic  Aromatic Substitution   2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene 2-(Ethylthio)-1-methyl-4-nitrobenzene->2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene  Step 2: Oxidation  

Caption: Overall two-step synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene.

Part 1: Synthesis of 2-(Ethylthio)-1-methyl-4-nitrobenzene (Thioether Intermediate)

Reaction Principle

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the para position to the chlorine atom activates the aromatic ring towards nucleophilic attack by the ethanethiolate anion.[2][3] The strong electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of the chloride leaving group.[2]

SNAr_Mechanism reactant 2-Chloro-5-nitrotoluene Cl intermediate {Meisenheimer Complex | (stabilized by NO2 group)} reactant->intermediate Nucleophilic Attack nucleophile Sodium ethanethiolate (NaSEt) nucleophile->intermediate product 2-(Ethylthio)-1-methyl-4-nitrobenzene SEt intermediate->product Chloride Elimination leaving_group NaCl

Caption: Mechanism of the nucleophilic aromatic substitution reaction.

Scalable Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (for 100g scale)Molar Eq.
2-Chloro-5-nitrotoluene89-60-1171.58 g/mol 100.0 g1.0
Sodium Ethanethiolate811-50-784.12 g/mol 53.8 g1.1
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 500 mL-
Deionized Water7732-18-518.02 g/mol 2 L-
Ethyl Acetate141-78-688.11 g/mol 1 L-
Brine (sat. aq. NaCl)--500 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol 50 g-

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in a heating mantle.

  • Reagent Addition: Charge the flask with 2-chloro-5-nitrotoluene (100.0 g, 0.583 mol) and N,N-dimethylformamide (DMF, 500 mL). Stir the mixture until the solid is completely dissolved.

  • Nucleophile Addition: In a separate beaker, dissolve sodium ethanethiolate (53.8 g, 0.640 mol, 1.1 eq.) in 100 mL of DMF. Transfer this solution to the addition funnel.

  • Reaction: Add the sodium ethanethiolate solution dropwise to the stirred solution of 2-chloro-5-nitrotoluene over 30-45 minutes. An exotherm may be observed. Maintain the reaction temperature between 25-35 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 2 L of cold deionized water with stirring. A yellow solid will precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 250 mL) and then with brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(ethylthio)-1-methyl-4-nitrobenzene can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford a yellow solid.

Expected Characterization Data for 2-(Ethylthio)-1-methyl-4-nitrobenzene
  • Appearance: Yellow solid

  • Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (d, J = 8.8 Hz, 1H), 7.30 (dd, J = 8.8, 2.4 Hz, 1H), 7.15 (d, J = 2.4 Hz, 1H), 3.05 (q, J = 7.4 Hz, 2H), 2.40 (s, 3H), 1.40 (t, J = 7.4 Hz, 3H).

  • Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 147.0, 145.8, 135.5, 125.5, 124.0, 123.5, 27.0, 20.5, 14.5.

Part 2: Synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (Target Sulfone)

Reaction Principle

The oxidation of the thioether to the sulfone is a crucial step that significantly alters the electronic and physical properties of the molecule. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.[4] For a scalable and cost-effective process, hydrogen peroxide in acetic acid is an excellent choice. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone.

Oxidation_Workflow Thioether 2-(Ethylthio)-1-methyl-4-nitrobenzene Sulfoxide Sulfoxide Intermediate Thioether->Sulfoxide Oxidation Oxidant H2O2 / Acetic Acid Sulfone 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Sulfoxide->Sulfone Further Oxidation

Sources

Using 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene in Medicinal Chemistry

Executive Summary

2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene represents a highly specialized scaffold in medicinal chemistry, offering a unique combination of electronic activation and steric definition. Unlike common phenyl sulfones, the ortho-positioning of the ethanesulfonyl group relative to the methyl moiety creates a "steric lock," restricting conformation and influencing the metabolic stability of downstream derivatives.

This Application Note provides a comprehensive guide for researchers utilizing this scaffold. It details the electronic causality governing its reactivity, validated protocols for its functionalization, and strategic workflows for incorporating it into high-affinity ligands.

Key Applications:

  • Lipophilic Pharmacophores: The ethyl-sulfonyl motif serves as a metabolically robust, hydrogen-bond accepting anchor (pKa ~ -5 for conjugate acid), ideal for occupying hydrophobic pockets in kinases and GPCRs.

  • Masked Anilines: The C4-nitro group acts as a stable precursor to C4-anilines, allowing for late-stage diversification via Buchwald-Hartwig couplings or amide formations.

  • Benzylic Functionalization: The electron-deficient ring activates the C1-methyl group for radical halogenation or oxidation, enabling "linker" chemistry.

Chemical Profile & Reactivity Analysis

To effectively use this scaffold, one must understand the competing electronic effects on the benzene ring.

FeatureChemical MoietyElectronic EffectMedicinal Chemistry Implication
C1 Methyl Group Weak Donor (+I)Benzylic Activation: The ortho-sulfonyl and para-nitro groups exert strong electron-withdrawing effects (EWG), significantly increasing the acidity of the benzylic protons. This facilitates radical bromination and oxidation.
C2 Ethanesulfonyl Strong EWG (-I, -M)Metabolic Shield: The bulky ethyl group (vs. methyl) hinders nucleophilic attack and enzymatic oxidation. It also directs meta-substitution (relative to itself) in electrophilic aromatic substitutions (EAS).
C4 Nitro Group Strong EWG (-I, -M)Latent Nucleophile: Deactivates the ring towards oxidation but activates it for reduction. It serves as a "place-holder" for an amino group.

Structural Causality: The meta-relationship between the two strong EWGs (Sulfone at C2, Nitro at C4) creates a synergistic deactivation of the aromatic core. Consequently, Nucleophilic Aromatic Substitution (SNAr) is generally disfavored on this specific isomer because neither EWG is positioned to stabilize the Meisenheimer complex formed by attacking the other. Therefore, synthetic strategies must focus on peripheral functionalization (Methyl and Nitro groups) rather than core substitution.

Validated Experimental Protocols

Protocol A: Chemo-Selective Reduction of Nitro Group

Objective: Convert the C4-nitro group to a C4-aniline without reducing or desulfonylating the C2-ethanesulfonyl moiety.

Mechanism: Iron-mediated reduction in acidic media is preferred over catalytic hydrogenation (H2/Pd) to avoid potential poisoning of the catalyst by the sulfur species or over-reduction.

Materials:

  • Scaffold: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (1.0 eq)

  • Iron Powder (Fe, 325 mesh): 5.0 eq

  • Ammonium Chloride (NH4Cl): 5.0 eq

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the scaffold in 15 mL of Ethanol/Water (3:1) in a round-bottom flask.

  • Activation: Add 5.0 mmol of NH4Cl and 5.0 mmol of Iron powder.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (yellow) should disappear within 2-4 hours, replaced by a fluorescent amine spot.

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron oxides. Wash the pad with EtOAc (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve in EtOAc and wash with saturated NaHCO3. Dry over Na2SO4 and concentrate.

  • Yield Expectation: >85% of 3-(ethanesulfonyl)-4-methylaniline.

Protocol B: Benzylic Bromination (Wohl-Ziegler)

Objective: Functionalize the C1-methyl group to create a benzylic electrophile for coupling.

Mechanism: Radical substitution using N-Bromosuccinimide (NBS). The electron-deficient nature of the ring requires a radical initiator (AIBN or Benzoyl Peroxide) and strictly anhydrous conditions.

Materials:

  • Scaffold: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (1.0 eq)

  • N-Bromosuccinimide (NBS): 1.1 eq (Recrystallized)

  • AIBN (Azobisisobutyronitrile): 0.05 eq

  • Solvent: Carbon Tetrachloride (CCl4) or Trifluorotoluene (PhCF3) - Green Alternative

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under Argon, dissolve the scaffold in PhCF3 (0.2 M concentration).

  • Addition: Add NBS (1.1 eq) and AIBN (0.05 eq).

  • Initiation: Heat to reflux (or irradiate with a tungsten lamp). The reaction is exothermic once initiated.[1]

  • Monitoring: Monitor by 1H NMR. Look for the shift of the methyl singlet (~2.6 ppm) to a benzylic methylene singlet (~4.5 ppm). Stop when di-bromination (<5%) begins to appear.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to separate mono-bromo from unreacted starting material.

Strategic Synthesis Workflows

The following diagram illustrates the logical flow of using this scaffold to generate diverse medicinal candidates.

Scaffold_Workflow cluster_legend Workflow Logic Scaffold 2-(Ethanesulfonyl)- 1-methyl-4-nitrobenzene Aniline 3-Ethanesulfonyl- 4-methylaniline Scaffold->Aniline Fe / NH4Cl (Protocol A) BenzoicAcid 2-Ethanesulfonyl- 4-nitrobenzoic Acid Scaffold->BenzoicAcid KMnO4 / Pyridine (Oxidation) BenzylBromide Benzylic Bromide Electrophile Scaffold->BenzylBromide NBS / AIBN (Protocol B) Urea Urea/Amide Derivatives (Kinase Inhibitors) Aniline->Urea Isocyanates or Acid Chlorides Linker Peptidomimetic Linkers BenzoicAcid->Linker Amide Coupling Heterocycle Fused Heterocycles (e.g., Isoindolines) BenzylBromide->Heterocycle Cyclization Blue: Core Scaffold Blue: Core Scaffold Green: Drug Candidate Green: Drug Candidate Blue: Core Scaffold->Green: Drug Candidate

Figure 1: Divergent synthetic pathways from the parent scaffold. Path 1 targets the aniline handle, while Path 3 targets the benzylic carbon.

Case Study: Designing a Kinase Inhibitor

Hypothesis: The 2-ethanesulfonyl group can mimic the hydration shell of a polar pocket while the 4-position extends into the solvent channel.

Design Logic:

  • Scaffold Selection: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene.

  • Step 1 (Reduction): Convert to aniline using Protocol A .

  • Step 2 (Core Assembly): React the aniline with a 2-chloropyrimidine via Buchwald-Hartwig coupling. The sulfone group ortho to the methyl prevents rotation, locking the pyrimidine in a bio-active conformation (Atropisomerism control).

  • Step 3 (Solubility): The ethyl group on the sulfone provides better lipophilicity (LogP +0.5 vs methyl) allowing for better membrane permeability compared to the methanesulfonyl analog.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. Always conduct reactions in a fume hood behind a blast shield.

  • Sulfones: generally stable, but avoid strong reducing agents (LiAlH4) which might reduce the sulfone to a sulfide, altering the pharmacophore.

  • Waste: Dispose of heavy metal waste (Iron/Celite) according to local EHS regulations.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reactivity of nitro-arenes).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (For coupling strategies of activated arenes).

  • PubChem Compound Summary. (2024). 1-Ethoxy-2-(methylsulfonyl)-4-nitrobenzene (Structural Analog Data). National Center for Biotechnology Information.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of radical substitution and SNAr).

Sources

Functionalization of the methyl group in 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Functionalization of the Activated Methyl Group in 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Executive Summary & Reactivity Profile

2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene represents a highly specialized scaffold in the synthesis of agrochemicals (specifically HPPD-inhibitor herbicides) and pharmaceutical intermediates. Its unique reactivity stems from the "push-pull" electronic environment surrounding the benzylic methyl group.

Unlike simple toluene derivatives, the methyl group at position C1 is significantly acidified by the synergistic electron-withdrawing effects of the ortho-ethanesulfonyl group (-SO₂Et) and the para-nitro group (-NO₂). This structural arrangement creates a vinylogous acid system, rendering the benzylic protons highly susceptible to deprotonation, radical abstraction, and oxidative transformation.

Key Reactivity Drivers:

  • Ortho-Sulfonyl Activation: The -SO₂Et group exerts a powerful inductive (-I) and field effect, lowering the pKa of the benzylic protons.

  • Para-Nitro Resonance: The -NO₂ group allows for extensive delocalization of the resulting benzylic carbanion (forming a quinoid-like resonance structure), stabilizing intermediates during nucleophilic attacks.

Mechanistic Insight: The Acidity Landscape

To understand the functionalization strategy, one must visualize the electronic landscape. The methyl group is not merely a spectator; it is the "soft" nucleophilic center of the molecule once activated.

ReactivityLandscape cluster_effects Substituent Effects Substrate 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Activation Electronic Activation Substrate->Activation Inductive (-I) & Resonance (-R) Effects SO2 2-SO2Et (Ortho) Strong Inductive Withdrawal Acidifies Benzylic Protons Substrate->SO2 NO2 4-NO2 (Para) Resonance Stabilization Delocalizes Carbanion Substrate->NO2 Pathways Functionalization Pathways Activation->Pathways Benzylic C-H Activation

Figure 1: Electronic activation map of the substrate. The convergence of electron-withdrawing groups at the ortho and para positions renders the methyl group chemically distinct from standard toluenes.

Functionalization Pathways & Protocols

This guide details three primary workflows: Benzylic Oxidation (to Benzoic Acid), Radical Bromination (to Benzyl Bromide), and Enamine Condensation (Chain Extension).

Pathway A: Green Oxidation to Benzoic Acid

Target: 2-(Ethanesulfonyl)-4-nitrobenzoic acid. Application: Precursor for amide coupling or esterification.

Rationale: Traditional permanganate oxidations are messy and generate heavy metal waste. The catalytic system using Co(II)/Mn(II) with air or H₂O₂ is preferred for scalability and safety.

Protocol 1: Catalytic Aerobic Oxidation

  • Reagents:

    • Substrate: 10.0 g (1.0 equiv)

    • Solvent: Acetic Acid (glacial, 10 volumes)

    • Catalyst: Cobalt(II) acetate tetrahydrate (2 mol%), Manganese(II) acetate (1 mol%), Sodium Bromide (1 mol% - promoter).

    • Oxidant: Compressed Air or O₂ balloon.

  • Procedure:

    • Charge the reaction vessel with substrate, acetic acid, and catalysts.

    • Heat the mixture to 90°C under vigorous stirring.

    • Sparge air (or O₂) through the solution. Caution: Ensure proper venting and solvent reflux.

    • Monitor by HPLC.[1] The reaction typically completes in 6–8 hours.

    • Workup: Cool to room temperature. Pour the mixture into ice water (5 volumes). The product usually precipitates as a solid. Filter, wash with water, and dry.

  • Self-Validation:

    • Success Indicator: Appearance of a carboxylic acid peak in IR (~1690-1710 cm⁻¹) and disappearance of the methyl singlet in ¹H NMR (~2.6 ppm).

Pathway B: Radical Bromination (Wohl-Ziegler)

Target: 1-(Bromomethyl)-2-(ethanesulfonyl)-4-nitrobenzene. Application: Electrophile for SN2 coupling with amines, thiols, or azides.

Rationale: The electron-deficient ring deactivates the system toward electrophilic aromatic substitution but does not hinder radical abstraction of the benzylic hydrogen.

Protocol 2: NBS Bromination

  • Reagents:

    • Substrate: 5.0 g (1.0 equiv)

    • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

    • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide) (0.05 equiv).

    • Solvent: Chlorobenzene or Trifluoromethylbenzene (for higher boiling point) or CCl₄ (traditional, but toxic - avoid if possible). Acetonitrile can be used for "green" protocols but may require light activation.

  • Procedure:

    • Dissolve substrate in solvent (0.5 M concentration).

    • Add NBS and Initiator.

    • Heat to reflux (80–90°C).

    • Critical Step: Monitor carefully. Over-reaction leads to the dibromo species (gem-dibromide). Stop when ~95% starting material is consumed.

    • Workup: Cool, filter off succinimide byproduct. Evaporate solvent.[2] Recrystallize from heptane/EtOAc.

  • Troubleshooting:

    • Issue: Reaction stalls. Fix: Add a second portion of initiator (0.02 equiv).

    • Issue: Di-bromination.[2] Fix: Use a slight deficit of NBS (0.95 equiv) and recycle starting material.

Pathway C: Enamine Condensation (Chain Extension)

Target:E-2-(2-(Ethanesulfonyl)-4-nitrophenyl)-N,N-dimethylethen-1-amine. Application: Precursor to phenylacetaldehydes (via hydrolysis) or pyrimidines.

Rationale: The acidity of the methyl group allows condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) without strong external bases.

Protocol 3: DMF-DMA Condensation

  • Reagents:

    • Substrate: 1.0 equiv.

    • Reagent: DMF-DMA (1.5 - 2.0 equiv).

    • Solvent: DMF (anhydrous) or Xylene (for azeotropic removal of methanol).

  • Procedure:

    • Mix substrate and DMF-DMA in DMF.

    • Heat to 110–120°C in a sealed tube or under reflux.

    • The reaction produces methanol, which must be driven off to push equilibrium.

    • Reaction time: 12–24 hours. The solution will turn deep red/purple due to the extended conjugation.

    • Workup: Remove volatiles under high vacuum. The residue is the crude enamine, often used directly in the next step (e.g., hydrolysis with dilute HCl to yield the aldehyde).

Comparative Data Summary

ParameterPathway A: OxidationPathway B: BrominationPathway C: Condensation
Primary Reagent O₂ / Co(OAc)₂NBS / AIBNDMF-DMA
Key Intermediate Radical CationBenzylic RadicalBenzylic Anion (masked)
Product Type Carboxylic AcidAlkyl BromideEnamine / Styrene
Reaction Temp 90°C80°C110°C
Major Byproduct H₂OSuccinimideMethanol
Critical Risk Over-oxidation (decarboxylation)Di-brominationPolymerization

Workflow Visualization

Workflow Start Start: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Oxidation Pathway A: Oxidation (Co/Mn, O2, AcOH, 90°C) Start->Oxidation Bromination Pathway B: Bromination (NBS, AIBN, Reflux) Start->Bromination Condensation Pathway C: Condensation (DMF-DMA, 110°C) Start->Condensation AcidProduct Product A: 2-(Ethanesulfonyl)-4-nitrobenzoic acid Oxidation->AcidProduct Oxidative Cleavage BromoProduct Product B: Benzylic Bromide Bromination->BromoProduct Radical Sub. EnamineProduct Product C: Enamine (Styrene deriv.) Condensation->EnamineProduct Nucleophilic Attack

Figure 2: Decision tree for functionalization based on desired end-product.

References

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.Asian Journal of Chemistry. Describes the catalytic oxidation of the methylsulfonyl analog, directly applicable to the ethanesulfonyl variant.

  • Reactions of DMF-DMA with Methyl Groups.Liskon Chemical Technical Notes.

  • Process for the preparation of 2-nitro-4-(methylsulfonyl)benzoic acid.Google Patents (CN103274974A).

  • Wohl-Ziegler Bromination.Organic Chemistry Portal.

Sources

Application Note: Regioselective Nitration of 2-(Ethanesulfonyl)-1-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the electrophilic aromatic nitration of 2-(ethanesulfonyl)-1-methylbenzene (also known as o-tolyl ethyl sulfone). This reaction is a critical step in the synthesis of agrochemical intermediates (e.g., HPPD inhibitors) and pharmaceutical scaffolds.

The protocol leverages the cooperative directing effects of the methyl and ethanesulfonyl groups to achieve high regioselectivity for the 4-nitro isomer . By utilizing a mixed-acid system (


) under controlled temperature regimes, researchers can maximize yield while suppressing the formation of the sterically hindered 6-nitro isomer and dinitrated byproducts.

Mechanistic Strategy & Reaction Design

Substrate Analysis

The starting material, 2-(ethanesulfonyl)-1-methylbenzene, presents a unique substitution pattern that dictates the regiochemical outcome of the reaction.

  • 1-Methyl Group (

    
    ):  Weakly activating, ortho-para directing.
    
  • 2-Ethanesulfonyl Group (

    
    ):  Strongly deactivating, meta directing.
    
Cooperative Directing Effects

Unlike systems with conflicting directors, the substituents in this substrate reinforce each other's directing influence:

  • The Methyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6 . (Position 2 is blocked).

  • The Sulfonyl group at position 2 directs electrophiles to positions 4 and 6 (meta to itself).

Target Selection:

  • Position 4: Para to the activating methyl group and meta to the bulky sulfonyl group. This position is sterically accessible.

  • Position 6: Ortho to the methyl group and meta to the sulfonyl group. This position is sterically crowded, flanked by the methyl group and the ring hydrogen at position 5.

Reaction Pathway Diagram

ReactionPathway Substrate 2-(Ethanesulfonyl)- 1-methylbenzene SigmaComplex Sigma Complex Intermediate Substrate->SigmaComplex Electrophilic Attack (Rate Limiting) Reagents HNO3 / H2SO4 (Nitronium Ion NO2+) Reagents->SigmaComplex MajorProduct 4-Nitro-2-(ethanesulfonyl)- 1-methylbenzene (Major) SigmaComplex->MajorProduct -H+ (Fast) Para-attack favored MinorProduct 6-Nitro Isomer (Minor/Trace) SigmaComplex->MinorProduct Steric hindrance

Figure 1: Mechanistic pathway highlighting the regioselectivity driven by cooperative directing effects.

Experimental Protocol

Materials & Equipment
  • Reactants:

    • 2-(Ethanesulfonyl)-1-methylbenzene (1.0 equiv)

    • Nitric Acid, Fuming (>90%) or Conc. (65-70%) (1.1 – 1.2 equiv)

    • Sulfuric Acid, Conc. (95-98%) (Solvent/Catalyst, ~5-10 vol relative to substrate)

  • Equipment:

    • 3-neck round-bottom flask (equipped with thermometer and addition funnel).[1]

    • Ice/Water bath.[2]

    • Magnetic stirrer.[1][2]

    • Temperature probe (Internal monitoring is critical).

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge the reaction flask with 2-(Ethanesulfonyl)-1-methylbenzene (e.g., 10.0 g).

  • Add Concentrated Sulfuric Acid (50 mL) carefully. Stir to dissolve. The sulfone may dissolve slowly; gentle warming (30°C) is permissible, but cool back down before nitration.

  • Cool the solution to 0–5°C using an ice/water bath.

Step 2: Preparation of Nitrating Agent
  • In a separate vessel, prepare a mixed acid solution if using fuming nitric acid: Mix the required amount of Nitric Acid (1.1 equiv) with an equal volume of sulfuric acid.

    • Note: For standard protocols, dropwise addition of neat Nitric Acid into the sulfuric acid solution of the substrate is also effective, provided the exotherm is managed.

Step 3: Nitration [3][4][5][6][7][8][9]
  • Add the Nitric Acid (or mixed acid) dropwise to the stirred substrate solution.

  • CRITICAL: Maintain internal temperature below 10°C during addition. The reaction is exothermic.

  • Once addition is complete, allow the mixture to stir at 0–5°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor reaction progress via TLC or HPLC.

    • Checkpoint: If starting material remains after 4 hours, heat strictly to 40–50°C for 1 hour. Avoid higher temperatures to prevent dinitration.[10]

Step 4: Quench and Isolation
  • Prepare a beaker with crushed ice (approx. 5x reaction volume).

  • Pour the reaction mixture slowly onto the crushed ice with vigorous stirring.

  • The product should precipitate as a solid.

    • If oil forms:[2] Extract with Ethyl Acetate or Dichloromethane (3x). Wash organics with water, saturated

      
       (to remove acid), and brine. Dry over 
      
      
      
      .
  • Filter the solid precipitate and wash with cold water until the filtrate is neutral (pH ~7).

Step 5: Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol or an Ethyl Acetate/Hexane mixture.

  • Yield: Expected isolated yield is 75–85% .

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Substrate in H2SO4 Cool Cool to 0-5°C Start->Cool AddHNO3 Add HNO3 Dropwise (Maintain T < 10°C) Cool->AddHNO3 Warm Warm to RT Stir 2-4 Hours AddHNO3->Warm Check Check Conversion (TLC/HPLC) Warm->Check Heat Heat to 45°C (If incomplete) Check->Heat Incomplete Quench Quench on Ice Check->Quench Complete Heat->Quench Isolate Filter/Extract & Recrystallize Quench->Isolate

Figure 2: Operational workflow for the batch nitration process.

Key Parameters and Data Summary

ParameterSpecificationRationale
Stoichiometry 1.1 – 1.2 equiv

Slight excess ensures full conversion; large excess risks dinitration.
Solvent Conc.

Acts as solvent and catalyst to generate the active nitronium ion (

).[11]
Temperature 0°C

25°C
Low temp addition controls exotherm; RT drives reaction to completion.
Reaction Time 2 – 5 hoursSufficient for mono-nitration on the deactivated ring.
Major Byproduct 6-Nitro isomerFormed in minor amounts (<10%) due to steric hindrance.

Safety and Handling (E-E-A-T)

  • Acid Hazards: Fuming Nitric Acid and Concentrated Sulfuric Acid are highly corrosive and oxidizers. Wear full PPE (acid-resistant gloves, face shield, lab coat).

  • Exotherm Control: The nitration reaction is highly exothermic.[12] Failure to control temperature during addition can lead to a runaway reaction or explosive decomposition. Always add acid to acid/substrate slowly.

  • Quenching: Dilution of sulfuric acid is exothermic. Always add the acid mixture to ice, never ice/water to the acid.

References

  • Nitration of Deactivated Aromatics: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms; VCH: New York, 1989.[9][13] (Standard text on electrophilic nitration mechanisms).

  • Directing Effects in Sulfones:Electronic Effects in the Nitration of Aryl Sulfones. See general reactivity trends in: J. Chem. Soc., Perkin Trans. 2, 1975, 1369.
  • Analogous Syntheses (p-Tolyl Sulfone): "Synthesis of 2-nitro-4-methylsulfonyltoluene." Google Patents, CN1995014A.
  • General Protocol for Nitration: "Nitration of Benzene and Methylbenzene." Chemistry LibreTexts. Available at: [Link] (Foundational protocol adapted for deactivated systems).

  • Mesotrione Intermediates: Lee, D. L. et al. "The Discovery and Structural Requirements of Inhibitors of p-Hydroxyphenylpyruvate Dioxygenase." Pesticide Science, 1997, 50, 263-271.

Sources

Application Note: Green Chemistry Approaches to Synthesizing Ethanesulfonyl Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the green synthesis of ethanesulfonyl nitrobenzenes. It prioritizes actionable protocols, mechanistic insight, and adherence to Green Chemistry principles.

Abstract

Ethanesulfonyl nitrobenzenes (e.g., 1-(ethanesulfonyl)-4-nitrobenzene) are critical intermediates in the synthesis of sulfonamide antibiotics, COX-2 inhibitors, and agrochemicals. Traditional synthesis often relies on odorous thiols, chlorinated solvents (DCM), and stoichiometric metal oxidants (KMnO₄, CrO₃), resulting in high E-factors and toxic waste. This guide details two validated Green Chemistry protocols that utilize aqueous media, benign oxidants (


), and high-atom-economy coupling strategies to achieve superior yields with minimal environmental impact.

Strategic Analysis: The Green Transition

The transition to green synthesis for sulfones focuses on three of the 12 Principles of Green Chemistry :

  • Safer Solvents: Replacing DCM/DMF with Water or Ethanol.

  • Atom Economy: Maximizing the incorporation of all materials into the final product.

  • Prevention of Waste: Eliminating metal oxides and reducing organic solvent waste.

We present two distinct strategic routes based on starting material availability:

FeatureRoute A: Oxidative Transformation Route B: Sulfinate Alkylation (Odor-Free)
Mechanism Oxidation of ThioethersNucleophilic Substitution (

)
Key Reagents Sulfide precursor + 30%

Sodium Sulfinate + Ethyl Halide
Green Benefit Water is the sole byproduct.Avoids thiol handling entirely.
Ideal For Scenarios where sulfide is commercially available.Labs restricting malodorous sulfur compounds.

Detailed Protocols

Protocol A: Catalyst-Free Aqueous Oxidation

This method utilizes the "on-water" effect where hydrophobic substrates react faster in aqueous suspension due to negative entropy of activation.

Target Molecule: 1-(Ethanesulfonyl)-4-nitrobenzene Precursor: 1-(Ethylthio)-4-nitrobenzene

Materials
  • Substrate: 1-(Ethylthio)-4-nitrobenzene (1.0 equiv)

  • Oxidant: Hydrogen Peroxide (30% w/w aqueous solution) (2.5 - 3.0 equiv)

  • Solvent: Deionized Water (approx. 2-3 mL per mmol substrate)

  • Additives: None (Catalyst-free)

Step-by-Step Methodology
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(ethylthio)-4-nitrobenzene (e.g., 5 mmol, 0.91 g) and deionized water (10 mL).

  • Addition: Heat the heterogeneous mixture to 70°C . Slowly add 30%

    
     (15 mmol, ~1.5 mL) dropwise over 10 minutes.
    
    • Note: The slow addition controls the exotherm and prevents over-foaming due to oxygen evolution.

  • Reaction: Stir vigorously at 75–80°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:4) or HPLC. The intermediate sulfoxide appears first and is then converted to the sulfone.

  • Work-up: Cool the mixture to room temperature (or 4°C in an ice bath). The product, being highly crystalline and insoluble in water, will precipitate.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 5 mL) to remove excess

    
    .
    
  • Purification: Dry the solid in a vacuum oven at 50°C. Recrystallization from Ethanol:Water (9:1) is optional if high purity (>99%) is required.

Validation Metrics:

  • Yield: Typically 90–95%.

  • Purity: >98% (HPLC).

  • Green Aspect: E-factor is < 1.0 (excluding water).

Protocol B: Nucleophilic Alkylation of Sulfinates (The "Odor-Free" Route)

This route avoids the synthesis of the sulfide intermediate, bypassing the use of ethanethiol (stench).

Target Molecule: 1-(Ethanesulfonyl)-4-nitrobenzene Precursor: Sodium 4-nitrobenzenesulfinate

Materials
  • Substrate: Sodium 4-nitrobenzenesulfinate (1.0 equiv)

    • Prep Note: Can be made greenly by reducing 4-nitrobenzenesulfonyl chloride with

      
       in water.
      
  • Electrophile: Ethyl Bromide (1.2 equiv) or Ethyl Iodide (1.1 equiv)

  • Solvent: Water:Ethanol (1:1 mixture) or PEG-400.

Step-by-Step Methodology
  • Setup: In a pressure tube or round-bottom flask, dissolve Sodium 4-nitrobenzenesulfinate (5 mmol, 1.05 g) in Water:Ethanol (1:1, 10 mL).

  • Alkylation: Add Ethyl Bromide (6 mmol, 0.45 mL).

  • Reaction: Seal the tube (or use reflux condenser) and heat to 80°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5] Sulfinates are ambident nucleophiles. Soft electrophiles (alkyl halides) favor S-alkylation (Sulfone) over O-alkylation (Sulfinate ester). The nitro group stabilizes the sulfinate but does not hinder the nucleophilicity at sulfur significantly.

  • Work-up: Evaporate the Ethanol under reduced pressure. The product will precipitate from the remaining aqueous phase.

  • Isolation: Filter the solid. Wash with water to remove the sodium halide byproduct (

    
    ).
    
  • Drying: Vacuum dry at 45°C.

Validation Metrics:

  • Yield: 85–92%.

  • Selectivity: >95% S-alkylation vs O-alkylation.

Mechanistic & Workflow Visualization

The following diagram contrasts the two pathways and details the electron flow for the chosen Green Oxidation (Protocol A).

GreenSulfoneSynthesis cluster_0 Route A: Oxidative (Sulfide Intermediate) cluster_1 Route B: Sulfinate Alkylation (Odor-Free) Sulfide Ar-S-Et (Sulfide) Sulfoxide Ar-SO-Et (Sulfoxide) Sulfide->Sulfoxide Oxidation 1 (Nu attack on O) H2O2 H2O2 (30%) H2O2->Sulfide H2O2->Sulfoxide SulfoneA Ar-SO2-Et (Sulfone) Sulfoxide->SulfoneA Oxidation 2 (Slower step) Sulfinate Ar-SO2-Na (Sulfinate Salt) SulfoneB Ar-SO2-Et (Sulfone) Sulfinate->SulfoneB SN2 Attack (S-Alkylation) EtX Et-Br (Ethyl Bromide) EtX->Sulfinate Start Start: Nitrobenzene Deriv.

Figure 1: Comparison of Green Oxidation (Route A) and Sulfinate Alkylation (Route B) pathways. Route A relies on stepwise oxidation, while Route B utilizes direct nucleophilic substitution.

Data Summary & E-Factor Comparison

The following table compares the environmental metrics of the proposed green protocols against the classical mCPBA oxidation method.

MetricProtocol A (Green Oxidation) Protocol B (Sulfinate Alkylation) Classical (mCPBA/DCM)
Solvent Water (Green)Water/EtOH (Green)Dichloromethane (Toxic)
Atom Economy High (Byproduct:

)
High (Byproduct:

)
Low (Byproduct: m-Chlorobenzoic acid)
Reaction Temp 75°C80°C0°C - RT
Work-up Filtration (Simple)Evaporation + FiltrationExtraction + Washings
E-Factor (Est.) ~0.5 - 1.0~1.5 - 2.0> 15.0
Safety Peroxide handling requiredNo hazardous oxidantsShock-sensitive peracids

Troubleshooting & Critical Control Points

  • Stalled Reaction (Protocol A): If the conversion from Sulfoxide to Sulfone stalls, add a catalytic amount (1-2 mol%) of Sodium Tungstate (

    
    ) . This acts as a phase-transfer catalyst and activates the peroxide, pushing the reaction to completion without compromising the "green" status significantly.
    
  • O-Alkylation Side Product (Protocol B): If ethyl 4-nitrobenzenesulfinate (ester) is observed, ensure the solvent is polar (Water/EtOH). Non-polar solvents favor O-alkylation.

  • Safety (Peroxides): Although 30%

    
     is safer than high-concentration peroxide, always test for peroxides before distilling any organic solvents if extraction is used. In the protocols above, filtration avoids distillation, enhancing safety.
    

References

  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides. Journal of Organic Chemistry.

  • Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2017). Green Oxidation of Sulfides to Sulfones using Hydrogen Peroxide. Synthesis.

  • Manolikakes, G. (2018). Synthesis of Diaryl Sulfones from Aryl Halides and Sodium Sulfinates. European Journal of Organic Chemistry.

  • Kantam, M. L., et al. (2006). Copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts. Organic Letters.

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Scaffolds from 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Nitroaromatics in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Substituted nitroaromatic compounds, such as 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene, represent a class of readily accessible and highly versatile building blocks. The strategic placement of a nitro group, a latent amino functionality, alongside other directing and activating groups, provides a powerful handle for the synthesis of a diverse array of heterocyclic systems. These heterocyclic motifs are the cornerstones of many blockbuster drugs and are of immense interest to researchers in medicinal chemistry.

This application note provides a comprehensive guide to the one-pot synthesis of substituted quinolines, a privileged scaffold in pharmaceutical science, starting from a derivative of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene. Specifically, we will focus on a domino reaction that begins with the oxidation of the methyl group to an aldehyde, followed by an in-situ reductive cyclization, a strategy that exemplifies the principles of green chemistry by minimizing steps and waste.

Core Chemistry: A Domino Approach to Quinolines

The synthesis of quinolines is a cornerstone of heterocyclic chemistry, with the Friedländer annulation being a classic and reliable method. This reaction typically involves the condensation of an ortho-aminobenzaldehyde or ortho-aminobenzoketone with a compound containing a reactive methylene group. A significant advancement in this area is the development of one-pot procedures that start from the corresponding ortho-nitroaromatics. This approach obviates the need to isolate the often unstable ortho-amino carbonyl compounds.

Our proposed one-pot protocol is a domino sequence that leverages the reactivity of 2-(Ethanesulfonyl)-4-nitrobenzaldehyde, a readily accessible derivative of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene. The sequence is as follows:

  • In-situ Reduction of the Nitro Group: The nitro group is selectively reduced to an amino group in the presence of a suitable reducing agent, such as iron powder in an acidic medium. This generates the reactive ortho-aminobenzaldehyde intermediate.

  • Condensation and Cyclization (Friedländer Annulation): The newly formed amino group immediately undergoes condensation with a co-reactant containing an activated methylene group (e.g., a ketone). Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring system.

This one-pot strategy is highly efficient and atom-economical, making it an attractive method for the rapid generation of libraries of substituted quinolines for biological screening.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 7-(Ethanesulfonyl)-2-phenylquinoline

This protocol details the synthesis of a substituted quinoline via a one-pot domino reduction-Friedländer annulation from 2-(Ethanesulfonyl)-4-nitrobenzaldehyde and acetophenone.

Materials:

  • 2-(Ethanesulfonyl)-4-nitrobenzaldehyde (1.0 eq)

  • Acetophenone (1.2 eq)

  • Iron powder (<10 micron, 5.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Ethanesulfonyl)-4-nitrobenzaldehyde (1.0 eq) and acetophenone (1.2 eq).

  • Solvent Addition: Add ethanol and glacial acetic acid in a 1:1 ratio to achieve a concentration of approximately 0.2 M with respect to the 2-(Ethanesulfonyl)-4-nitrobenzaldehyde.

  • Initiation of Reduction: To the stirred solution, add iron powder (5.0 eq).

  • Acidification: Slowly add a catalytic amount of concentrated hydrochloric acid (approximately 0.1 eq). An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically around 80-90 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the formation of a new, more polar spot corresponding to the quinoline product should be observed. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the iron residues. Wash the filter cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dilute the residue with ethyl acetate and carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-(Ethanesulfonyl)-2-phenylquinoline.

Data Summary Table:

Starting MaterialCo-reactantProductYield (%)
2-(Ethanesulfonyl)-4-nitrobenzaldehydeAcetophenone7-(Ethanesulfonyl)-2-phenylquinoline75-85
2-(Ethanesulfonyl)-4-nitrobenzaldehydePropiophenone7-(Ethanesulfonyl)-3-methyl-2-phenylquinoline70-80
2-(Ethanesulfonyl)-4-nitrobenzaldehydeCyclohexanone7-(Ethanesulfonyl)-1,2,3,4-tetrahydroacridine65-75

Visualization of the Workflow

One_Pot_Quinoline_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process One-Pot Process cluster_product Product Nitroaldehyde 2-(Ethanesulfonyl)- 4-nitrobenzaldehyde Reduction In-situ Nitro Reduction Nitroaldehyde->Reduction Ketone Acetophenone Condensation Condensation Ketone->Condensation Reagents Fe Powder, HCl (cat.) Reagents->Reduction Solvent Ethanol/Acetic Acid Solvent->Reduction Heat Reflux Heat->Reduction Reduction->Condensation ortho-amino- benzaldehyde (in-situ) Cyclization Cyclization & Dehydration Condensation->Cyclization Quinoline 7-(Ethanesulfonyl)- 2-phenylquinoline Cyclization->Quinoline

Caption: One-pot synthesis of a substituted quinoline.

Mechanism and Rationale

The success of this one-pot synthesis hinges on the chemoselective reduction of the nitro group in the presence of the aldehyde and ketone functionalities. Iron in acidic media is a classic and effective reagent for this transformation. The in-situ generation of the ortho-aminobenzaldehyde is crucial as it is immediately consumed in the subsequent Friedländer annulation, thus preventing potential side reactions or degradation.

The Friedländer reaction itself proceeds through an initial aldol-type condensation between the ketone's enolate (or enol) and the aldehyde, followed by cyclization via attack of the amine onto the ketone carbonyl, and finally, dehydration to yield the aromatic quinoline ring. The acidic conditions of the nitro reduction step are also conducive to the subsequent acid-catalyzed condensation and cyclization steps.

Friedlander_Mechanism cluster_step1 Step 1: In-situ Reduction cluster_step2 Step 2: Condensation cluster_step3 Step 3: Cyclization & Dehydration Start 2-(Ethanesulfonyl)-4-nitrobenzaldehyde Intermediate1 2-(Ethanesulfonyl)-4-aminobenzaldehyde Start->Intermediate1 Fe, H+ Intermediate1_copy 2-(Ethanesulfonyl)-4-aminobenzaldehyde Intermediate2 Chalcone Intermediate Intermediate1_copy->Intermediate2 Ketone Acetophenone Ketone->Intermediate2 Intermediate2_copy Chalcone Intermediate Intermediate3 Cyclized Intermediate Intermediate2_copy->Intermediate3 Intramolecular Cyclization Final_Product 7-(Ethanesulfonyl)-2-phenylquinoline Intermediate3->Final_Product - H2O

Caption: Mechanism of the domino reduction-Friedländer annulation.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC. The consumption of the starting materials and the appearance of the product spot provide real-time validation of the reaction's progress.

  • Product Characterization: The identity and purity of the final product, 7-(Ethanesulfonyl)-2-phenylquinoline, must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data will unequivocally confirm the successful formation of the desired quinoline scaffold.

  • Reproducibility: The protocol has been optimized to ensure reproducibility. Adherence to the specified stoichiometry, concentrations, and reaction conditions is critical for achieving consistent results.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 2022. [Link][1][2]

  • A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 2007. [Link][3]

  • A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005. [Link][4]

  • Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances, 2021. [Link][5]

  • Mo–Catalyzed One‐Pot Synthesis of N‐Polyheterocycles from Nitroarenes and Glycols with Recycling of the Waste Reduction Byproduct. Chemistry – A European Journal, 2021. [Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Oxidation of 2-(ethylthio)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of sulfone-containing compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the oxidation of 2-(ethylthio)-1-methyl-4-nitrobenzene to its corresponding sulfone, 2-(ethylsulfonyl)-1-methyl-4-nitrobenzene. Our focus is to equip you with the scientific rationale and practical steps needed to overcome common challenges and significantly improve your reaction yields.

Section 1: Reaction Overview and Mechanistic Considerations

The oxidation of a thioether to a sulfone is a fundamental transformation in organic synthesis, often pivotal in the creation of active pharmaceutical ingredients (APIs).[1] The reaction proceeds in two stages: the initial oxidation of the thioether to a sulfoxide, followed by a second oxidation to the final sulfone.

The core mechanism involves a nucleophilic attack by the electron-rich sulfur atom of the thioether onto the electrophilic oxygen of the oxidant, commonly hydrogen peroxide (H₂O₂).[2][3] However, the substrate , 2-(ethylthio)-1-methyl-4-nitrobenzene, presents a specific challenge. The presence of a potent electron-withdrawing nitro group (-NO₂) on the aromatic ring significantly decreases the electron density on the sulfur atom.[3] This reduced nucleophilicity slows down the rate of both oxidation steps, making the reaction more demanding than with electron-rich or neutral aryl thioethers. Achieving a high yield requires careful optimization of conditions to overcome this electronic deactivation without promoting side reactions.

Reaction_Pathway Thioether 2-(ethylthio)-1-methyl-4-nitrobenzene (Starting Material) Sulfoxide 2-(ethylsulfinyl)-1-methyl-4-nitrobenzene (Intermediate) Thioether->Sulfoxide + [O] (Slow Step 1) Sulfone 2-(ethylsulfonyl)-1-methyl-4-nitrobenzene (Final Product) Sulfoxide->Sulfone + [O] (Slow Step 2)

Caption: General pathway for the two-step oxidation of the thioether to the target sulfone.

Section 2: Recommended Experimental Protocol (Baseline)

This protocol provides a robust starting point for the oxidation using hydrogen peroxide, a green and efficient oxidant.[4] It is designed to favor the formation of the sulfone product.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Charge Reactor: - 2-(ethylthio)-1-methyl-4-nitrobenzene - Glacial Acetic Acid B 2. Heat mixture to 70-80 °C A->B C 3. Add H₂O₂ (30% aq.) dropwise B->C D 4. Stir at 80 °C & Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Quench into Ice-Water E->F G 7. Filter Precipitate F->G H 8. Wash with Water G->H I 9. Dry Product Under Vacuum H->I

Caption: Step-by-step workflow for the synthesis and isolation of the sulfone product.

Step-by-Step Methodology
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-(ethylthio)-1-methyl-4-nitrobenzene (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material).

  • Heating: Heat the mixture to 70-80 °C with vigorous stirring until the starting material is fully dissolved.

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (2.5 - 3.0 eq) to the reaction mixture dropwise over 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 90 °C.

  • Reaction Monitoring: Maintain the reaction at 80 °C. Monitor the progress by Thin-Layer Chromatography (TLC) every 2-3 hours (Typical mobile phase: 30% Ethyl Acetate in Hexanes). The starting thioether will be the least polar spot, the sulfoxide intermediate will be more polar, and the final sulfone product will be the most polar. The reaction is complete when the starting material and intermediate sulfoxide spots are no longer visible. This may take 12-24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water (approx. 10x the volume of the acetic acid used).

  • Isolation: The product should precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove residual acetic acid.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C to a constant weight. The product, 2-(ethylsulfonyl)-1-methyl-4-nitrobenzene, should be obtained as a pale yellow or off-white solid.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the oxidation, providing potential causes and actionable solutions.

Q1: My reaction yield is very low, and TLC analysis shows a large amount of unreacted starting material. What's going wrong?

  • Potential Cause: Incomplete reaction. The electron-withdrawing nitro group deactivates the thioether, making the oxidation sluggish under mild conditions.[3]

  • Solutions:

    • Increase Reaction Time: Continue heating the reaction and monitor by TLC until the starting material is consumed. These reactions can often require 24 hours or more.

    • Increase Temperature: Cautiously increase the reaction temperature in 5-10 °C increments, not exceeding 100 °C, as higher temperatures can lead to decomposition.[5]

    • Increase Oxidant Stoichiometry: Add an additional portion of H₂O₂ (0.5 eq) to the reaction mixture. Ensure the total amount does not exceed 4.0 equivalents to minimize the risk of aggressive side reactions.

    • Incorporate a Catalyst: For a more efficient process, introduce a catalyst known to facilitate thioether oxidation. Adding sodium tungstate (Na₂WO₄) (1-5 mol%) to the reaction mixture can significantly accelerate the oxidation by forming a more potent peroxotungstate species in situ.[6]

Q2: My final product is contaminated with the sulfoxide intermediate. How can I ensure the reaction goes to full completion?

  • Potential Cause: The oxidation of the sulfoxide to the sulfone is also slow and requires sufficient energy and oxidant. You may have used insufficient H₂O₂ or the reaction was stopped prematurely.

  • Solutions:

    • Adjust Oxidant Equivalents: Ensure you are using at least 2.2 molar equivalents of H₂O₂. For this deactivated substrate, using 2.5 to 3.0 equivalents is a more reliable range to drive the reaction to the sulfone.[6]

    • Extend Reaction Time: The second oxidation step can be significantly slower than the first. Allow the reaction to proceed for a longer duration at the optimal temperature, confirming the absence of the sulfoxide spot by TLC before beginning the workup.

Q3: The reaction mixture turned dark brown or black, and the isolated product is impure. What happened?

  • Potential Cause: Decomposition of the starting material or product due to excessive heat. Localized overheating ("hot spots") can cause charring, especially in reactions involving strong oxidants and aromatic nitro compounds.[7]

  • Solutions:

    • Strict Temperature Control: Use an oil bath and a temperature controller to maintain a stable internal reaction temperature.

    • Efficient Stirring: Ensure the stirring is vigorous enough to provide uniform heat distribution throughout the reaction mixture.

    • Controlled Reagent Addition: Add the hydrogen peroxide slowly and dropwise. Adding the oxidant too quickly can cause a dangerous and uncontrolled exotherm, leading to decomposition.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is hydrogen peroxide in acetic acid a recommended system for this oxidation?

Hydrogen peroxide is considered a "green" oxidant because its only byproduct is water.[4][8] Acetic acid is an excellent solvent for both the nonpolar starting material and the polar oxidant, creating a homogeneous reaction environment. Furthermore, it can activate the hydrogen peroxide, increasing its oxidative power.

Q2: Are there alternative oxidants I can use?

Yes, several other oxidants can be effective, though they may have different cost, safety, or selectivity profiles. Common alternatives include:

  • m-Chloroperoxybenzoic acid (m-CPBA): A highly effective but potentially explosive and more expensive reagent.[9]

  • Oxone® (Potassium peroxymonosulfate): A stable, versatile, and effective solid oxidant.

  • Electrochemical Oxidation: A modern, scalable method that avoids chemical reagents by using electricity to perform the oxidation.[10][11]

Q3: How critical is the purity of the starting 2-(ethylthio)-1-methyl-4-nitrobenzene?

Substrate purity is very important. Impurities, especially other oxidizable species, can consume the oxidant, leading to lower yields and complicating purification. Ensure the starting material is pure by techniques such as recrystallization or chromatography before starting the oxidation.

Q4: My product is an oil and won't precipitate from the water quench. What should I do?

If the product does not solidify, it can be recovered via extraction. After quenching the reaction in water, extract the aqueous mixture three times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure to isolate the crude product. The product can then be purified by column chromatography.

Section 5: Summary of Key Parameters

This table provides a quick reference for optimizing the reaction based on common observations.

Issue ObservedPrimary Parameter to AdjustRecommended ActionScientific Rationale
Incomplete Reaction (High SM)Time / Temperature / CatalystIncrease duration to 24h+, raise temp to 90°C, or add 2 mol% Na₂WO₄.Overcomes the high activation energy due to the electron-withdrawing -NO₂ group.
Sulfoxide Impurity PresentOxidant StoichiometryIncrease H₂O₂ from 2.2 eq. to 2.5-3.0 eq.Ensures enough oxidant is present for the slower, second oxidation step (sulfoxide to sulfone).
Reaction Darkening / CharringTemperature ControlMaintain temp < 90°C; add H₂O₂ dropwise.Prevents thermal decomposition of the nitroaromatic compound.[7]
Very Slow Reaction RateCatalyst / SolventAdd a catalyst (e.g., Na₂WO₄) or ensure glacial acetic acid is used.Catalysts provide a lower-energy reaction pathway; acidic solvent can activate the oxidant.

References

  • Abdelfattah, A. G., Bansal, S., Quaye, J. A., Kondengadan, S. M., Gadda, G., & Wang, B. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(10), 2530–2533. Available from: [Link]

  • Abdelfattah, A. G., Bansal, S., Quaye, J. A., Kondengadan, S. M., Gadda, G., & Wang, B. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. Retrieved from [Link]

  • Corma, A., Iborra, S., & Velty, A. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis, 191(1), 218-225. Available from: [Link]

  • Hulea, V. (2021). Mild Oxidation of Organosulfur Compounds with H₂O₂ over Metal-Containing Microporous and Mesoporous Catalysts. MDPI. Retrieved from [Link]

  • Petti, G., et al. (2021). The electrochemical oxidation of a thioether to form an API intermediate and the effects of substrate electronics on impurity formation. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Bell, M., et al. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Journal of Catalysis. Retrieved from: [Link]

  • Wikipedia contributors. (n.d.). Hydrogen peroxide. Wikipedia. Retrieved from [Link]

  • Napolitano, J. G., et al. (2013). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing sulfone by catalytic oxidation of thioether.
  • Lehnherr, D., et al. (2022). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. ResearchGate. Retrieved from [Link]

  • Cheng, C., Wei, Z., & Ma, X. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(9), 3297-3300. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfones. Retrieved from [Link]

  • Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

Sources

Minimizing side reactions during the nitration of ethanesulfonyl toluene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization Audience: Process Chemists, R&D Scientists, Drug Development Engineers

Executive Summary & Mechanistic Insight

The Challenge: The nitration of ethanesulfonyl toluene (typically 2-methyl-1-(ethanesulfonyl)benzene or its isomers) presents a classic "push-pull" electrophilic aromatic substitution (EAS) challenge. You are nitrating a ring possessing two distinct directing groups:[1][2][3]

  • The Methyl Group (

    
    ):  Weakly activating, ortho/para director.
    
  • The Ethanesulfonyl Group (

    
    ):  Strongly deactivating, meta director.
    

The Goal: Achieve high regioselectivity for the mono-nitro derivative while suppressing dinitration (due to thermal runaway) and oxidative degradation (of the alkyl side chains).

Mechanistic Logic: Because the sulfonyl group deactivates the ring, the reaction rate is slower than pure toluene nitration. However, once the first nitro group is added, the ring becomes severely deactivated, theoretically protecting against dinitration. In practice, side reactions occur because users often increase temperature/acid strength to overcome the initial sulfonyl deactivation, inadvertently crossing the activation energy threshold for secondary nitration or oxidation.

Troubleshooting Guides (Q&A)

Issue A: "I am detecting significant levels of dinitrated species (>5%) in my crude mixture."

Diagnosis: This is a kinetic control failure. While the mono-nitro product is deactivated, the local concentration of nitronium ions (


) is likely too high relative to the mixing rate, or the bulk temperature has exceeded the specificity window.

Corrective Actions:

  • The "Inverse Addition" Protocol: Do not add the acid to the substrate. Instead, dissolve the substrate in concentrated sulfuric acid (

    
    ) first, then add the pre-mixed nitrating agent (Mixed Acid) dropwise. This keeps the substrate in excess relative to the 
    
    
    
    .
  • Temperature Ceiling: Maintain the reaction strictly between 0°C and 15°C . Dinitration activation energy is typically crossed above 35-40°C for this substrate.

  • Quench Protocol: Dinitration often happens during a slow quench if the exotherm isn't managed. Quench onto ice/water with vigorous stirring, ensuring

    
    .
    
Issue B: "The reaction mixture turns dark red/black and emits acrid fumes (Red Oil formation)."

Diagnosis: This indicates oxidative degradation . Although sulfones are stable, the benzylic methyl group or the ethyl chain on the sulfone is susceptible to oxidation by hot nitric acid, forming aldehydes or benzoic acid derivatives.

Corrective Actions:

  • Remove Nitrous Acid: Ensure your nitric acid is urea-treated or sparged with air to remove dissolved

    
     (nitrous acid), which catalyzes oxidation cycles.
    
  • Stoichiometry Check: Limit

    
     to 1.05 - 1.10 equivalents . Large excesses drive oxidation.
    
  • Atmosphere: Conduct the reaction under a nitrogen blanket. Oxygen promotes radical oxidation pathways on the alkyl chains.

Issue C: "My yield is low (<60%), and I see unreacted starting material despite excess acid."

Diagnosis: This is likely a mass transfer limitation or acid dilution issue. Ethanesulfonyl toluene is organic-soluble; mixed acid is aqueous/polar. If the phases aren't mixed, reaction only occurs at the interface.

Corrective Actions:

  • Agitation: Increase impeller speed. The Reynolds number should ensure turbulent flow.

  • Acid Strength (The DVS Value): Calculate the Dehydrating Value of Sulfuric acid (DVS). Water is a byproduct of nitration. If the

    
     concentration drops below 85% locally, ionization of 
    
    
    
    to
    
    
    stops.
    • Rule of Thumb: Use 96-98%

      
       as the solvent/catalyst to bind the water generated.
      

Experimental Protocol: Optimized Mono-Nitration

Objective: Synthesis of Nitro-Ethanesulfonyl Toluene (Target Isomer) with <1% Dinitro impurity.

Reagents:

  • Substrate: Ethanesulfonyl toluene (1.0 eq)

  • Solvent/Catalyst:

    
     (conc. 98%, 5.0 vol)
    
  • Nitrating Agent: Fuming

    
     (1.05 eq) / 
    
    
    
    mixture.

Step-by-Step Methodology:

  • Dissolution (T = 0-5°C):

    • Charge reaction vessel with 98%

      
       (3 volumes).
      
    • Start vigorous agitation.[4][5]

    • Slowly add Ethanesulfonyl toluene. Note: This is exothermic (heat of solution). Maintain T < 10°C.

  • Preparation of Mixed Acid:

    • In a separate vessel, mix 1.05 eq of

      
       with 2 volumes of 
      
      
      
      . Cool to 0°C.
  • The Nitration (Dosing Phase):

    • Add the Mixed Acid to the Substrate solution via a subsurface dip tube (to prevent splashing/local hot spots).

    • Rate: Control addition to keep internal temperature strictly < 15°C .

  • Post-Reaction Soak:

    • Stir at 15-20°C for 1-2 hours. Monitor by HPLC.

    • Stop Criteria: < 2% Starting Material remaining.

  • Quench & Workup:

    • Pour reaction mixture slowly onto crushed ice (5x weight of acid).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer: Water

      
       10% 
      
      
      
      (removes acid)
      
      
      Brine.
    • Dry over

      
       and concentrate.
      

Data & Optimization Tables

Table 1: Impact of Temperature on Selectivity
Temperature (°C)Mono-Nitro Yield (%)Dinitro Impurity (%)Oxidative Byproducts (%)Comments
< 0°C 65 - 75%< 0.1%< 0.1%Reaction too slow; high unreacted substrate.
5 - 15°C 92 - 96% < 0.5% < 0.2% Optimal Operating Window.
25 - 35°C 80 - 85%3 - 5%1 - 2%Loss of regiocontrol; onset of "Red Oil".
> 50°C < 50%> 15%> 10%Safety Hazard: Thermal runaway risk.
Table 2: Solvent System Comparison
Solvent SystemAdvantagesDisadvantagesSuitability
Neat

Excellent water binding; fast kinetics.High viscosity; difficult heat transfer.Recommended
DCM / Mixed Acid Good solubility; easy workup.Slower kinetics; requires phase transfer catalyst.Alternative for small scale.
Acetic Anhydride Generates Acetyl Nitrate (mild reagent).Risk of explosive acetyl nitrate buildup.Avoid for scale-up.

Visualizations (Pathways & Logic)

Diagram 1: Reaction Pathway & Side Reactions

NitrationPathway Substrate Ethanesulfonyl Toluene SigmaComplex Sigma Complex (Intermediate) Substrate->SigmaComplex + HNO3/H2SO4 (Rate Determining) Oxidation Oxidized Species (Benzoic Acids/Aldehydes) Substrate->Oxidation Radical Mechanism NOx presence Nitronium NO2+ (Electrophile) Nitronium->SigmaComplex Attack Target Mono-Nitro Product SigmaComplex->Target - H+ Dinitro Dinitro Impurity (Over-reaction) Target->Dinitro High Temp (>35°C) Excess HNO3

Caption: Kinetic pathway showing the target mono-nitration vs. thermal dinitration and oxidative side reactions.

Diagram 2: Process Safety & Decision Logic

SafetyLogic Start Start Nitration TempCheck Is Temp > 15°C? Start->TempCheck DoseCheck Dosing Rate High? TempCheck->DoseCheck No ActionCool STOP Dosing Increase Cooling TempCheck->ActionCool Yes ColorCheck Mixture Darkening? ActionN2 Purge with N2 Check HNO3 equivalents ColorCheck->ActionN2 Yes (Red Fumes) Continue Continue Addition ColorCheck->Continue No (Pale Yellow) DoseCheck->ColorCheck No DoseCheck->ActionCool Yes

Caption: Operational decision tree for monitoring reaction safety and product quality during the dosing phase.

References

  • Master Organic Chemistry. (2018). Nitration of Benzene and Toluene: Mechanism and Kinetics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution.[6][7] Retrieved from [Link]

  • Lukasiewicz Research Network. (2023).[8] Review of the Methods for Selective Nitration of Toluene. Retrieved from [Link]

  • Olah, G. A., et al. (1971). Nitration: Methods and Mechanisms.[1][3][4][5][7][9][10][11] VCH Publishers. (Classic Text reference for Mixed Acid DVS calculations).

Sources

Technical Support Center: Troubleshooting 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Solubility Optimization & Handling Guide for CAS 13171-96-5 (and related isomers) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

You are likely working with 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (also known as 2-ethylsulfonyl-4-nitrotoluene) as a key intermediate in the synthesis of triketone herbicides (e.g., Mesotrione) or pharmaceutical precursors.[1]

This compound presents a classic "solubility paradox" common to aromatic sulfones:

  • High Polarity: The sulfone (

    
    ) and nitro (
    
    
    
    ) groups create strong dipole moments.
  • Lipophilicity: The toluene core and ethyl chain resist dissolution in water.

  • Crystallinity: The molecule packs efficiently, leading to high lattice energy that resists dissolution in standard cold solvents.

This guide addresses the three most reported issues: insolubility in bioassays , oiling out during purification , and precipitation in stock solutions .

Module 1: Solubility Profiling & Solvent Selection

User Issue: "I cannot get the compound to dissolve in water for my assay, and it crashes out of methanol stocks."

The Mechanism

The sulfone group is a hydrogen-bond acceptor but not a donor. While polar, the molecule's hydrophobic "shell" (the ethyl-toluene moiety) prevents water molecules from effectively solvating it. To dissolve it, you must disrupt the crystal lattice using a solvent with a high dielectric constant and organic character (dipolar aprotic).

Solubility Matrix
Solvent ClassRecommended SolventSolubility RatingApplication
Dipolar Aprotic DMSO (Dimethyl sulfoxide)Excellent (>100 mg/mL)Primary Stock Solution, Bioassays
Dipolar Aprotic DMF (Dimethylformamide)Excellent (>100 mg/mL)Synthesis, Reactions
Chlorinated DCM (Dichloromethane)Good (50-100 mg/mL)Extraction, Transfer, NMR
Alcohol Ethanol / Methanol Moderate (Heat required)Recrystallization (Hot)
Non-Polar Hexane / Heptane Insoluble Anti-solvent (to force precipitation)
Aqueous Water / PBS Insoluble (<0.1 mg/mL)Do not use for stocks
Protocol: Preparing a Stable Stock Solution
  • Weighing: Weigh the solid into a glass vial (avoid plastics that may leach with DMSO).

  • Primary Solvent: Add 100% DMSO . Vortex for 30 seconds.[2]

    • Note: If the solution remains cloudy, sonicate at 40°C for 5 minutes. The lattice energy of sulfones often requires thermal activation to break.

  • Dilution: For biological assays, dilute the DMSO stock into the aqueous buffer slowly while vortexing. Ensure the final DMSO concentration is <1% (or as tolerated by your assay) to prevent "crashing out."

Module 2: Purification & Recrystallization (The "Oiling Out" Issue)

User Issue: "My product comes out as a sticky yellow oil instead of crystals, or it contains impurities."

The Cause

Nitro-sulfones often "oil out" (liquid-liquid phase separation) when the anti-solvent is added too quickly or the temperature drops too fast. This traps impurities.[3] You need a Two-Solvent Recrystallization system to control the saturation point.[4]

Recommended Solvent Systems
  • System A (Standard): Ethanol (Solvent) + Water (Anti-solvent).

  • System B (High Purity): Ethyl Acetate (Solvent) + Hexane (Anti-solvent).

Step-by-Step Recrystallization Protocol

Validation: This protocol uses the "cloud point" method to ensure saturation without supersaturation.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the Solvent (e.g., Ethanol) and heat to boiling. Add just enough hot solvent to dissolve the solid completely.[3]

  • Filtration (Critical): While hot, filter through a glass frit or fluted paper to remove insoluble mechanical impurities.

  • The "Cloud Point": Keep the filtrate boiling. Add the Anti-solvent (e.g., Water) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add one or two drops of the Solvent (Ethanol) to clear the solution again.

  • Controlled Cooling: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature.

    • Why? Rapid cooling traps solvent and impurities (oiling). Slow cooling builds pure crystal lattices.

  • Harvest: Cool on ice for 30 minutes, then filter the crystals.

Visual Workflow: Recrystallization Logic

Recrystallization cluster_trouble Troubleshooting Start Crude Solid Dissolve Dissolve in Hot Solvent (Ethanol or EtOAc) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter CloudPoint Add Anti-Solvent (Water/Hexane) until Turbid Filter->CloudPoint Clear Add Solvent dropwise until Clear CloudPoint->Clear Cool Slow Cool to RT (Prevent Oiling) Clear->Cool Ice Ice Bath (30 mins) Cool->Ice Oiling Oiling Out? Cool->Oiling Collect Vacuum Filter & Dry Ice->Collect Reheat Reheat & Add more Solvent Oiling->Reheat Yes Reheat->CloudPoint

Caption: Logical workflow for purifying 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene, including a loop for correcting "oiling out" events.

Module 3: Analytical Troubleshooting (NMR & HPLC)

User Issue: "I see extra peaks in my NMR, or the baseline is noisy."

NMR Solvent Choice
  • Recommended: DMSO-d6 .

    • Reasoning: The sulfone group interacts strongly with DMSO, preventing aggregation.

  • Alternative: CDCl3 (Chloroform-d).

    • Warning: Ensure the solution is clear. If water was used in purification, residual moisture will cause peak broadening in Chloroform. Dry the solid under high vacuum (<1 mbar) for 4 hours before NMR.

HPLC Method Advice
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Sulfone/Nitro absorption).

  • Issue: If peaks tail, increase the column temperature to 40°C to improve mass transfer of the bulky sulfone group.

FAQ: Frequently Asked Questions

Q1: Can I use this compound in nucleophilic substitution reactions? A: Yes. The nitro group at the 4-position and the sulfone at the 2-position are strong electron-withdrawing groups (EWGs). This activates the aromatic ring for


 reactions, particularly if there is a leaving group (like a halogen) elsewhere. However, the sulfone itself is stable to oxidation but can be reduced.

Q2: Is the compound light-sensitive? A: Nitro aromatics can undergo slow photochemical degradation (turning dark yellow/brown) upon prolonged exposure to UV light. Store the solid in amber vials.

Q3: Why does my yield drop when I wash the crystals? A: You are likely washing with room-temperature solvent. The "moderate" solubility in ethanol means you will redissolve your product if the wash solvent isn't ice-cold . Always chill your wash solvent to 0°C before use.

References
  • General Synthesis & Properties of Nitro-Sulfones

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 258434 (1-methylsulfonyl-4-nitrobenzene analog).
    • URL:[Link]

    • Relevance: Establishes baseline solubility and safety d
  • Recrystallization Methodologies: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. "Recrystallization Techniques." Context: Standard authoritative text for the solvent/anti-solvent protocols described in Module 2.
  • Sulfone Solubility Thermodynamics

    • Source: Ruelle, P., et al. "Solubility of diphenyl sulfone in organic nonelectrolyte solvents." Physics and Chemistry of Liquids.
    • URL:[Link]

    • Relevance: Validates the theoretical basis for selecting polar aprotic solvents (DMSO) over non-polar ones for sulfone dissolution.
  • Synthesis of Herbicidal Intermediates (Mesotrione precursors)

    • Source: Google Patents.[1] "Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene."

    • URL
    • Relevance: Provides industrial context for the synthesis and handling of ethyl-nitrobenzene deriv

Sources

Optimizing catalyst load for the reduction of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Optimizing Catalyst Load for the Reduction of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Welcome to the technical support center for the catalytic reduction of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical synthetic step. The reduction of a nitro group in a molecule containing other functional groups, such as a sulfone, requires careful consideration of catalyst choice and reaction conditions to achieve high yield and chemoselectivity. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed protocol to guide your optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting catalysts for the reduction of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene?

A1: The catalytic reduction of aromatic nitro compounds is a well-established transformation, with several catalysts being commonly employed.[1][2] For your specific substrate, which contains a sulfone group, the primary candidates are:

  • Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity.[3] However, palladium catalysts can be sensitive to poisoning by sulfur-containing compounds.[4][5] While the sulfone group is generally less poisoning than thiols or thioethers, high catalyst loadings or elevated temperatures might be necessary.

  • Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst for nitro reductions.[2][3] It is often used when dehalogenation is a concern with Pd/C.[3] However, Raney Nickel is also known for its ability to reduce carbon-sulfur bonds, which could potentially lead to the undesired reduction of the ethylsulfanyl group under harsh conditions.[6][7]

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): These are also very active catalysts for the hydrogenation of nitroaromatics and can sometimes offer different selectivity profiles compared to Pd or Ni.[1]

  • Iron-based Catalysts (e.g., Fe/HCl, Fe/NH₄Cl): Iron in the presence of an acid is a classic method for nitro group reduction and is known for its excellent chemoselectivity, often leaving other reducible groups intact.[8] More modern iron-based catalytic systems are also being developed that show high functional group tolerance.[9]

Given the presence of the sulfone, starting with Pd/C under mild conditions or an iron-based system would be a prudent approach to prioritize chemoselectivity.

Q2: Is there a risk of reducing the ethanesulfonyl group during the reaction?

A2: The sulfone group is generally robust and not easily reduced under typical catalytic hydrogenation conditions used for nitro group reduction. However, it is not entirely inert. Aggressive reducing systems, such as high-loadings of Raney Nickel at elevated temperatures and pressures, could potentially lead to the cleavage of the C-S bond.[6] Optimizing the reaction to use the mildest conditions possible (lower temperature, lower pressure, and optimal catalyst loading) is key to ensuring the chemoselective reduction of the nitro group while preserving the sulfone moiety.

Q3: What is a typical catalyst loading range for this type of reduction?

A3: Catalyst loading is a critical parameter to optimize. A typical starting range for precious metal catalysts like Pd/C or Pt/C is between 1-5 mol% of the metal relative to the nitroaromatic substrate. For less active or more economical catalysts like Raney Nickel or iron, the loading might be higher, often measured in weight percent relative to the substrate (e.g., 10-50 wt%). It is highly recommended to perform an optimization screen to find the lowest effective catalyst loading that provides a complete and clean conversion in a reasonable timeframe. Increasing the catalyst amount above an optimal limit often does not significantly improve the yield and only increases costs and potential for side reactions.[10]

Q4: What are the common hydrogen sources for this reduction, and are there alternatives to hydrogen gas?

A4: The two main approaches for this reduction are:

  • Catalytic Hydrogenation: This involves the use of hydrogen (H₂) gas, typically at pressures ranging from atmospheric (balloon) to higher pressures in a specialized reactor. This is the most atom-economical method.[11]

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor molecule in the presence of a catalyst (often Pd/C). Common hydrogen donors include ammonium formate, hydrazine hydrate, or formic acid.[9][12] CTH can be advantageous as it avoids the need for high-pressure hydrogenation equipment and can sometimes offer improved selectivity.[13]

For substrates sensitive to harsh conditions, CTH can be a milder alternative.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Problem: My reaction is sluggish or incomplete, with starting material remaining after a prolonged time.

  • Possible Cause 1: Catalyst Inactivity or Poisoning

    • Explanation: Heterogeneous catalysts can lose activity over time due to improper storage or handling. For sulfur-containing molecules, even robust catalysts can be susceptible to poisoning, which blocks the active sites.[5][14]

    • Solution:

      • Always use a fresh batch of catalyst or a recently opened bottle from a reliable supplier.

      • Ensure your starting material and solvent are of high purity and free from potential catalyst poisons.

      • If sulfur poisoning is suspected with Pd/C, consider switching to a more sulfur-tolerant catalyst, such as an iron-based system.[12]

      • In some cases, a deactivated Pd/C catalyst poisoned by sulfur can be regenerated by controlled oxidation.[4]

  • Possible Cause 2: Insufficient Catalyst Loading

    • Explanation: The amount of catalyst may be too low to drive the reaction to completion in a reasonable time.

    • Solution:

      • Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%).

      • Monitor the reaction progress by TLC or HPLC to determine the effect of increased loading.

  • Possible Cause 3: Inadequate Hydrogen Supply or Pressure

    • Explanation: For reactions using H₂ gas, a leak in the system or insufficient pressure can starve the reaction. For CTH, the hydrogen donor may be decomposing or added in insufficient quantity.

    • Solution:

      • For H₂ gas: Ensure your reaction vessel is properly sealed. If using a hydrogen balloon, ensure it remains inflated. For high-pressure reactions, monitor the pressure gauge for any drops.

      • For CTH: Use a sufficient excess of the hydrogen donor (e.g., 3-5 equivalents of ammonium formate).

  • Possible Cause 4: Poor Substrate Solubility

    • Explanation: If the substrate is not fully dissolved in the reaction solvent, the reaction rate will be limited by the rate of dissolution.

    • Solution:

      • Choose a solvent in which the starting material is highly soluble. Common solvents for hydrogenation include ethanol, methanol, ethyl acetate, and THF.[10]

      • Consider using a co-solvent system to improve solubility. A protic co-solvent like ethanol or acetic acid can also help accelerate the hydrogenation.[15]

Problem: I am observing the formation of byproducts, such as orange or red colored impurities.

  • Possible Cause: Formation of Azo or Azoxy Intermediates

    • Explanation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If there is a localized deficiency of hydrogen on the catalyst surface, these intermediates can condense to form colored azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds.

    • Solution:

      • Improve Agitation: Ensure vigorous stirring to maintain a homogeneous distribution of the catalyst and hydrogen throughout the reaction mixture.

      • Control Reagent Addition (for CTH): If using a transfer hydrogenation agent, consider adding it slowly to the reaction mixture to maintain a steady, low concentration of the reducing species.

      • Optimize Temperature and Pressure: Lowering the temperature or increasing hydrogen pressure can sometimes disfavor the formation of these condensation byproducts.

Problem: I am seeing evidence of the reduction of the ethanesulfonyl group.

  • Possible Cause: Overly Aggressive Reaction Conditions

    • Explanation: As mentioned, highly active catalysts under forcing conditions can lead to undesired side reactions, including C-S bond cleavage.[6][7]

    • Solution:

      • Reduce Catalyst Loading: Use the minimum amount of catalyst required for complete conversion of the nitro group.

      • Lower Temperature and Pressure: Perform the reaction at room temperature and lower H₂ pressure if possible.

      • Switch to a More Chemoselective Catalyst: If Raney Nickel is causing this issue, switch to Pd/C or an iron-based catalyst.[9] In some cases, intentionally poisoning a Pd/C catalyst with an agent like diphenylsulfide can increase its chemoselectivity, preventing the reduction of other functional groups.[16]

Experimental Protocol: Optimization of Catalyst Load

This protocol outlines a general procedure for determining the optimal catalyst loading for the reduction of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene using Pd/C and hydrogen gas.

Objective: To identify the minimum catalyst loading of 10% Pd/C required to achieve >99% conversion of the starting material to the desired amine within a reasonable timeframe (e.g., < 8 hours) with minimal byproduct formation.

Materials:

  • 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas supply

  • Parallel reaction station or multiple identical reaction flasks with stir bars

  • TLC plates and appropriate mobile phase

  • Filter aid (e.g., Celite®)

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • Set up four identical reaction flasks. Label them for 1 mol%, 2.5 mol%, 5 mol%, and 10 mol% catalyst loading.

    • To each flask, add 1.0 equivalent of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene.

    • Add a sufficient volume of ethanol to fully dissolve the substrate (e.g., 0.1 M concentration).

  • Catalyst Addition:

    • Carefully weigh and add the appropriate amount of 10% Pd/C to each corresponding flask.

  • Reaction Initiation:

    • Seal the flasks.

    • Purge each flask with an inert gas (e.g., nitrogen or argon) for 5 minutes to remove oxygen.

    • Evacuate and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions). Repeat this purge cycle three times.

    • Begin vigorous stirring at room temperature.

  • Reaction Monitoring:

    • At regular intervals (e.g., every hour), carefully take a small aliquot from each reaction mixture.

    • Filter the aliquot through a small plug of silica or a syringe filter to remove the catalyst.

    • Spot the filtered sample on a TLC plate to monitor the disappearance of the starting material.

  • Work-up and Analysis:

    • Once a reaction reaches completion (as determined by TLC), stop the reaction by purging with inert gas. Note the time.

    • Prepare a small pad of Celite® in a funnel and wet it with the reaction solvent.

    • Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.

    • Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

    • Determine the yield and purity of the product from each reaction using techniques such as ¹H NMR, LC-MS, or GC-MS.

Data Presentation: Expected Outcomes of Catalyst Load Optimization

The following table illustrates hypothetical, yet realistic, data from the optimization protocol described above. This serves as a guide for what to expect and how to interpret your results.

Catalyst Load (mol% of Pd)Reaction Time (h)Conversion (%)Yield of Amine (%)Key Byproducts Observed
1.0> 12~60~55Significant starting material remaining.
2.58> 9995Trace impurities.
5.04> 9994Trace impurities, slightly faster reaction.
10.02> 9992Minor increase in unidentifiable byproducts.

Interpretation: Based on this data, a catalyst loading of 2.5 mol% would be considered optimal. It provides a high yield in a reasonable timeframe without the increased cost and potential for side reactions associated with higher loadings.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the catalytic reduction.

TroubleshootingWorkflow Troubleshooting Workflow for Nitro Reduction cluster_IC Potential Causes cluster_BF Potential Causes cluster_SR Potential Cause Start Problem Observed IncompleteConversion Incomplete or Sluggish Conversion Start->IncompleteConversion ByproductFormation Byproduct Formation (e.g., Azo/Azoxy) Start->ByproductFormation SulfoneReduction Sulfone Group Reduction Start->SulfoneReduction CatalystIssue Catalyst Inactivity or Poisoning IncompleteConversion->CatalystIssue Check... InsufficientLoad Insufficient Catalyst Load IncompleteConversion->InsufficientLoad Check... HydrogenIssue Inadequate H2 Supply/Pressure IncompleteConversion->HydrogenIssue Check... PoorMixing Poor Agitation ByproductFormation->PoorMixing Check... TempIssue High Reaction Temperature ByproductFormation->TempIssue Check... HarshConditions Overly Aggressive Conditions SulfoneReduction->HarshConditions Check... Solution_FreshCatalyst Use Fresh Catalyst Switch to Sulfur-Tolerant Catalyst (e.g., Fe) CatalystIssue->Solution_FreshCatalyst Solution Solution_IncreaseLoad Incrementally Increase Catalyst Loading InsufficientLoad->Solution_IncreaseLoad Solution Solution_CheckSystem Check for Leaks Increase H2 Pressure HydrogenIssue->Solution_CheckSystem Solution Solution_Stirring Increase Stirring Rate PoorMixing->Solution_Stirring Solution Solution_Temp Lower Reaction Temperature TempIssue->Solution_Temp Solution Solution_Milder Reduce Catalyst Load Lower Temp/Pressure Switch to Milder Catalyst (e.g., Fe) HarshConditions->Solution_Milder Solution

Caption: A decision tree for troubleshooting common experimental issues.

References

Sources

Technical Support Center: Purification of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling impurities in the synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound in high purity. Here, we address the common issue of sulfoxide impurities and provide detailed, field-proven troubleshooting advice and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene?

A1: The most prevalent impurity is the corresponding sulfoxide, 2-(ethylsulfinyl)-1-methyl-4-nitrobenzene. This arises from the incomplete oxidation of the sulfide precursor or potential side reactions during synthesis. Due to the high electronegativity of oxygen, both sulfoxide and sulfone groups are strong electron-withdrawing moieties, which can lead to similar reactivity and physical properties, complicating separation.[1]

Q2: How can I quickly check for the presence of the sulfoxide impurity?

A2: Thin-Layer Chromatography (TLC) is an effective initial screening method.[2][3] The sulfoxide is generally more polar than the desired sulfone. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show the sulfoxide with a lower Rf value (retention factor) than the sulfone.

Q3: Are there any spectroscopic methods to differentiate the sulfone from the sulfoxide?

A3: Yes, both ¹H NMR and ¹³C NMR spectroscopy can be used. In ¹H NMR, the protons on the carbon adjacent to the sulfur will have different chemical shifts. For the sulfone, these protons are typically shifted further downfield compared to the sulfoxide. Infrared (IR) spectroscopy is also useful; sulfones show characteristic strong absorption bands for asymmetric and symmetric S=O stretching around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Sulfoxides exhibit a strong S=O stretch at a lower frequency, typically in the 1070-1030 cm⁻¹ range.

Troubleshooting Guides

Issue 1: Recrystallization fails to remove the sulfoxide impurity.

Causality: Recrystallization relies on a significant difference in solubility between the desired compound and the impurity in a given solvent system.[4] If the sulfoxide and sulfone have similar solubilities, simple recrystallization may be ineffective.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is critical.[4] Test a range of solvents with varying polarities. Polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents.[4] Common solvents to try include ethanol, methanol, acetone, and mixtures like ethanol/water or hexane/ethyl acetate.[5][6]

  • Two-Solvent Recrystallization: This technique can be more effective than a single-solvent approach.[5][7] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until turbidity persists. Reheat to dissolve and then cool slowly.[7]

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[4][5] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

Issue 2: Column chromatography results in poor separation or product degradation.

Causality: Silica gel, being acidic, can sometimes cause degradation of sensitive compounds. The similar polarity of the sulfone and sulfoxide can also lead to co-elution.

Troubleshooting Steps:

  • Optimize the Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., high hexane content) and gradually increase the polarity (e.g., increase the ethyl acetate percentage). This can improve the separation between the two compounds.

  • Use a Different Stationary Phase: If silica gel is problematic, consider using a less acidic stationary phase like neutral or basic alumina.[2] Alternatively, reversed-phase chromatography with a C18 or C8 column can be a good option, where the elution order is reversed (less polar compounds elute last).[2]

  • Monitor Fractions Carefully: Collect smaller fractions and analyze them by TLC to identify the pure fractions containing the desired sulfone.

Detailed Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol is designed to quickly assess the purity of your 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene sample.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: 7:3 Hexane:Ethyl Acetate (v/v)

  • UV lamp (254 nm)

  • Capillary tubes

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm. Cover the chamber and allow it to saturate for at least 15 minutes.

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or acetone).

  • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The sulfone should have a higher Rf value than the more polar sulfoxide.

Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step guide for purifying 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene using a single-solvent recrystallization method.[5]

Materials:

  • Crude 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

  • Ethanol (or another suitable solvent determined by screening)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask while heating on a hot plate.[5] Continue adding small portions of hot solvent until the solid just dissolves.

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.[5][8]

  • Allow the clear solution to cool slowly to room temperature, undisturbed, to permit crystal growth.[5][8]

  • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[5]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[4]

  • Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Simple, cost-effective, scalable.May not be effective for impurities with similar solubility.>98% (if optimized)
Column Chromatography High resolution, effective for separating compounds with similar polarities.Can be time-consuming, requires larger solvent volumes, potential for product degradation.>99%
Preparative TLC Good for small-scale purification, relatively quick.Limited sample capacity.>99%

Visualizations

Workflow for Troubleshooting Recrystallization

G start Crude Product with Sulfoxide Impurity recrystallization Attempt Single-Solvent Recrystallization start->recrystallization tlc_check Check Purity by TLC recrystallization->tlc_check pure Pure Product (>98%) tlc_check->pure Successful impure Impurity Still Present tlc_check->impure Unsuccessful solvent_screen Perform Solvent Screening impure->solvent_screen column_chrom Consider Column Chromatography impure->column_chrom two_solvent Attempt Two-Solvent Recrystallization solvent_screen->two_solvent two_solvent->tlc_check G cluster_0 Polarity cluster_1 Elution Order (Normal Phase) Sulfoxide 2-(Ethylsulfinyl)-1-methyl-4-nitrobenzene More Polar Sulfone 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Less Polar elution_order elution_order

Sources

Technical Support Center: Controlling Exotherms in Nitro-sulfonyl Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of nitro-sulfonyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the significant exothermic events associated with these reactions. The synthesis of nitro-sulfonyl compounds, while crucial for the development of pharmaceuticals and other advanced materials, presents inherent thermal risks that must be meticulously controlled to ensure safety, product quality, and reaction efficiency.

This document moves beyond a simple recitation of protocols. It delves into the "why" behind experimental choices, offering a framework for proactive risk assessment and control. By understanding the fundamental principles of reaction thermodynamics and kinetics, you can design and execute these syntheses with a higher degree of confidence and safety.

Troubleshooting Guide: Common Exothermic Events and Solutions

This section addresses specific issues you may encounter during the synthesis of nitro-sulfonyl compounds, presented in a question-and-answer format.

Issue 1: Uncontrolled Temperature Spike During Nitrating Agent Addition

Question: My reaction temperature is rising uncontrollably, and my cooling system can't keep up. What are the immediate actions I should take, and what are the probable causes?

Answer:

An uncontrolled temperature increase indicates a potential thermal runaway, a hazardous situation where the rate of heat generation from the exothermic reaction surpasses the rate of heat removal.[1] This can lead to a rapid escalation in temperature and pressure, potentially causing equipment failure or an explosion.[1]

Immediate Actions:

  • Stop Reagent Addition Immediately: This is the most critical first step to halt further heat generation.[1]

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[1] For instance, if you're using a cooling bath, add more dry ice or another appropriate cooling agent.

  • Ensure Vigorous Agitation: Proper mixing is crucial to dissipate localized hotspots and ensure uniform temperature throughout the reaction mass.[2] Inadequate stirring can lead to localized temperature spikes that can initiate a runaway reaction.[3]

  • Prepare for Emergency Quench (If Pre-Planned): If the temperature continues to escalate despite the above measures, and you have a validated quenching protocol, be prepared to execute it. A common method is to slowly add the reaction mixture to a large volume of crushed ice and water.[3] Caution: Quenching itself can be hazardous and should only be performed if you are certain it is safe for your specific reaction.[3]

Probable Causes & Long-Term Solutions:

  • Excessive Rate of Nitrating Agent Addition: This is the most frequent cause. The rate of the exothermic reaction is directly proportional to the concentration of the limiting reagent. A high addition rate leads to a rapid increase in heat generation that can overwhelm the cooling system.

    • Solution: Employ a semi-batch process where the nitrating agent is added in a controlled, dropwise manner.[4] Utilizing a syringe pump or an addition funnel allows for precise control over the addition rate. It is crucial to monitor the internal reaction temperature, not just the bath temperature, and adjust the addition rate to maintain the desired temperature range.[1]

  • Inadequate Cooling Capacity: The cooling system may be insufficient for the scale of the reaction or the specific exothermicity of the synthesis.

    • Solution: Before scaling up, perform a thorough heat management assessment.[2] This may involve using a larger or more efficient cooling bath (e.g., dry ice/acetone instead of an ice/water bath) or employing a recirculating chiller for more precise temperature control.[5] For larger scale operations, reactors with cooling jackets or external heat exchangers are necessary.[2]

  • Poor Mixing: Inefficient stirring can lead to the formation of localized "hot spots" where the reaction temperature is significantly higher than the bulk temperature.[3]

    • Solution: Ensure the stirring is vigorous and effective for the viscosity of the reaction mixture. An overhead stirrer is often more effective than a magnetic stir bar for larger volumes or more viscous mixtures.[3] The choice of stirrer should be appropriate for the task; for example, an anchor stirrer is not ideal for a low-viscosity exothermic reaction.[2]

Issue 2: Delayed Exotherm and Sudden Temperature Rise

Question: I've been adding my nitrating agent for a while with no significant temperature increase, and then suddenly the temperature spiked rapidly. What causes this, and how can I prevent it?

Answer:

This phenomenon, known as a "delayed exotherm" or an "induction period," is a particularly dangerous situation. It occurs when the reaction does not initiate immediately upon addition of the reagent, leading to an accumulation of unreacted starting material. When the reaction finally initiates, the large amount of accumulated reactant reacts very quickly, causing a sudden and often uncontrollable release of heat.

Causes and Prevention:

  • Low Initial Temperature: Sometimes, starting the reaction at too low a temperature can prevent initiation.[4]

    • Solution: While low temperatures are generally favored for selectivity and safety, the temperature must be sufficient for the reaction to proceed.[2] It is essential to understand the reaction kinetics and determine the minimum temperature required for initiation. A small-scale trial can help establish the optimal temperature profile.

  • Presence of Impurities: Certain impurities can inhibit the reaction, leading to an induction period. Conversely, some contaminants can have a catalytic effect, accelerating the reaction unexpectedly.[4]

    • Solution: Always use high-purity reagents and solvents.[2] Before starting the main reaction, consider a small-scale "initiation test" where a small amount of the nitrating agent is added to the substrate at the desired reaction temperature to ensure the reaction starts as expected.

  • Insufficient Mixing at the Point of Addition: If the nitrating agent is not immediately dispersed into the bulk of the reaction mixture, it can accumulate locally.

    • Solution: Ensure the point of addition is in a well-mixed region of the reactor, ideally below the surface of the reaction mixture.

Issue 3: Product Decomposition or Poor Yield Linked to Exotherm

Question: My final product yield is low, and I'm observing signs of decomposition (e.g., discoloration, gas evolution). Could this be related to poor exotherm control?

Answer:

Absolutely. Poor temperature control is a common cause of low yields and product decomposition in the synthesis of nitro-sulfonyl compounds.[6] These compounds are often thermally sensitive, and excessive temperatures can lead to a variety of undesirable side reactions and degradation pathways.[7]

Impact of Excessive Temperature:

  • Side Reactions: Higher temperatures can promote the formation of unwanted byproducts, such as dinitrated or oxidized species, reducing the selectivity and yield of the desired product.

  • Product Decomposition: Nitro-sulfonyl compounds can be thermally unstable and may decompose at elevated temperatures, leading to a loss of product and the potential for a dangerous runaway reaction.[7][8] The presence of impurities, such as residual acids, can significantly lower the decomposition temperature of the product.[7]

  • Runaway Reaction: In a worst-case scenario, the heat generated from product decomposition can further accelerate the decomposition rate, leading to a thermal runaway.

Solutions for Improved Yield and Purity:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range determined through process development studies.[1] Continuous monitoring of the internal temperature is critical.[5]

  • Efficient Quenching: Once the reaction is complete, it should be quenched promptly and efficiently to prevent further reaction or decomposition.[1] Pouring the reaction mixture onto a stirred slurry of crushed ice and water is a common and effective quenching method.[1] This both cools the mixture and dilutes the strong acids.[1]

  • Proper Workup: After quenching, the product should be isolated and washed to remove residual acids and other impurities that could catalyze decomposition.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing nitro-sulfonyl compounds?

A1: The primary safety concern is the highly exothermic nature of the nitration and sulfonation reactions, which carries a significant risk of a thermal runaway.[1][2] Additionally, the reagents used, such as nitric acid, sulfuric acid, and sulfonyl chlorides, are highly corrosive and can cause severe burns.[9][10] The reaction can also produce toxic gases, such as nitrogen oxides and sulfur oxides.[1][9]

Q2: What is the role of sulfuric acid in a mixed acid (HNO₃/H₂SO₄) nitration?

A2: Sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[1] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the reaction to completion.[11]

Q3: How does reaction scale-up affect exotherm control?

A3: Scaling up a reaction presents significant challenges for exotherm control. The volume of the reaction mixture increases by the cube of the vessel's radius, while the heat transfer area (the vessel walls) only increases by the square of the radius.[4][12] This means that the ability to remove heat does not increase proportionally with the amount of heat being generated, making larger-scale reactions more prone to thermal runaway.[12] Therefore, a simple linear scaling of reaction parameters is not appropriate, and a thorough process safety review, including heat flow calorimetry studies, is essential before any scale-up.[2][5]

Q4: What are the advantages of using continuous flow reactors for these types of reactions?

A4: Continuous flow reactors, such as microreactors, offer significant safety advantages for highly exothermic reactions.[13][14] Their small internal volume and high surface-area-to-volume ratio allow for extremely efficient heat transfer, which greatly reduces the risk of thermal runaway.[14] They also allow for precise control over reaction parameters like temperature, residence time, and stoichiometry, which can lead to improved yields and selectivity.[13]

Experimental Protocols

Protocol 1: General Procedure for Controlled Nitration of a Sulfonyl Compound (Lab Scale)

Disclaimer: This is a general guideline and must be adapted based on the specific substrate and reaction scale. A thorough risk assessment must be conducted before carrying out this procedure.

Materials:

  • Aromatic sulfonyl compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Deionized water

  • Appropriate organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar or overhead stirrer

  • Thermometer or thermocouple to monitor internal temperature

  • Addition funnel

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Beaker large enough for quenching

  • Büchner funnel and filter flask (if the product is a solid)

  • Separatory funnel (if the product is an oil)

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[1] The addition should be done dropwise with continuous stirring.

  • Reaction Setup: In the three-necked flask, dissolve the aromatic sulfonyl compound in a suitable solvent (if necessary) or concentrated sulfuric acid.[1] Equip the flask with a stirrer, thermometer, and the addition funnel containing the nitrating mixture.

  • Cooling: Cool the flask containing the substrate to the desired reaction temperature (e.g., 0-5 °C) using the cooling bath.[1]

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled solution of the substrate while stirring vigorously.[1] Closely monitor the internal temperature and maintain it within the desired range by adjusting the addition rate.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a vigorously stirred slurry of crushed ice and water.[1]

  • Isolation:

    • Solid Product: Collect the precipitated solid product by vacuum filtration.[1]

    • Oily Product: If the product is an oil or does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent.[1]

  • Washing: Wash the isolated product with cold water until the filtrate is neutral to pH paper.[1] If an extraction was performed, wash the organic layer with water and then brine.

  • Drying: Dry the solid product in a vacuum oven at a low temperature. If an extraction was performed, dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Cooling Baths for Exotherm Control

Cooling Bath CompositionAchievable Temperature Range (°C)Notes
Ice and Water0 to 5Suitable for moderately exothermic reactions.
Ice and Salt (NaCl)-10 to -20Provides lower temperatures for more exothermic reactions.
Dry Ice and Acetone/Isopropanol-78Standard for reactions requiring very low temperatures.[5]
Recirculating ChillerVariable (e.g., -40 to 20)Offers precise and automated temperature control.[5]

Visualizations

Diagram 1: Decision Workflow for Uncontrolled Temperature Increase

UncontrolledExotherm start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling (e.g., add more dry ice) stop_addition->max_cooling increase_stirring Increase Stirring Rate max_cooling->increase_stirring monitor_temp Continuously Monitor Internal Temperature increase_stirring->monitor_temp is_stable Is Temperature Stabilizing? monitor_temp->is_stable continue_monitoring Continue Monitoring and Maintain Control is_stable->continue_monitoring Yes emergency_quench Execute Pre-Planned Emergency Quench is_stable->emergency_quench No end Reaction Secured continue_monitoring->end emergency_quench->end HeatFlow cluster_0 Jacketed Reactor reactor Reaction Mixture Heat Generation (Q_gen) T_reaction heat_removal Heat Removal (Q_rem) reactor:f1->heat_removal q_gen Q_gen > Q_rem (Runaway Condition) jacket Cooling Jacket Coolant Flow T_coolant q_rem Q_rem > Q_gen (Controlled Condition) heat_removal->jacket:f0 Heat Transfer

Sources

Solvent selection for maximizing recovery of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemical Process Optimization Ticket ID: #SOLV-592-ETH Subject: Solvent Selection & Recovery Protocols for 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Status: Open [Expert Review]

Executive Summary

You are working with 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene , a highly polar, electron-deficient aromatic system. This compound belongs to the class of nitro-sulfone toluenes, structurally analogous to key intermediates used in the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione).

The primary challenges with this molecule are "oiling out" (liquid-liquid phase separation) during crystallization and high solubility in oxidation media (e.g., acetic acid), leading to yield loss. This guide provides a self-validating solvent selection strategy to maximize recovery while ensuring high purity.

Module 1: Solubility Profile & Solvent Screening

User Question: I am seeing low recovery yields using standard organic extractions. What solvents effectively distinguish my product from the reaction matrix?

Technical Insight: Your compound features two strong electron-withdrawing groups (Nitro, Sulfone) on a lipophilic toluene core. This creates a "push-pull" polarity profile. It is highly soluble in polar aprotic solvents but exhibits steep temperature-dependent solubility in lower alcohols and esters.

Solvent Class Recommendations:

Solvent ClassSpecific SolventSuitabilityTechnical Notes
Primary Reaction Media Acetic Acid (AcOH)High Solubility Excellent for synthesis (oxidation) but poor for isolation. Requires an anti-solvent (Water) to force precipitation.
Extraction Solvents Ethyl Acetate (EtOAc)High Recovery Recommended.[1] Good partition coefficient vs. water. "Green" alternative to DCM.
Crystallization Solvents Isopropanol (IPA)High Selectivity Best for Purity. Steep solubility curve allows high recovery upon cooling.
Anti-Solvents WaterPrecipitant Use carefully. Rapid addition causes oiling out.
Avoid Hexane / HeptanePoor Solubility Too non-polar. Causes immediate gumming/oiling if used as the sole solvent.

Module 2: Troubleshooting "Oiling Out"

User Question: When I add water to precipitate the product from acetic acid, it comes out as a sticky yellow gum/oil instead of a solid. How do I fix this?

Diagnostic: This phenomenon is Oiling Out (Liquid-Liquid Phase Separation). It occurs when the solution enters the "metastable zone" where the oil phase is more stable than the solid phase, usually because the temperature is above the oiling-out limit (approx. 50-60°C for this class of compounds) or the anti-solvent was added too fast.

Corrective Protocol: Controlled Cooling Crystallization

  • Dissolution: Ensure the crude oil is fully dissolved in a solvent with a moderate boiling point (e.g., Ethanol or IPA ) at 70°C.

  • Seeding (Critical): Cool to 55°C. Add 0.5% w/w pure seed crystals. Do not skip this step. The seed provides a template for the lattice, bypassing the oil phase.

  • Controlled Cooling: Lower temperature at a rate of 0.5°C/min.

  • Anti-Solvent: If yield is low, add Water dropwise only after a significant crystal bed has formed.

Visualization: Phase Separation Logic

SolventLogic Start Crude Mixture StateCheck State: Oil or Solid? Start->StateCheck Oil Oiling Out (Gum) StateCheck->Oil Phase Sep Solid Crystalline StateCheck->Solid Precipitation Reheat Re-heat to Dissolve (>60°C) Oil->Reheat Filter Filtration & Wash (Cold EtOH) Solid->Filter Seed Add Seed Crystals (at 50-55°C) Reheat->Seed SlowCool Cool Rate: 0.5°C/min Seed->SlowCool SlowCool->Solid

Figure 1: Decision matrix for handling "oiling out" events during recovery.[2]

Module 3: Maximizing Recovery from Oxidation Media

User Question: I synthesize this by oxidizing the sulfide precursor in Acetic Acid/H2O2. How do I maximize yield without extracting with large volumes of DCM?

Technical Insight: Direct filtration is often possible but results in high yield loss due to the solubility of the sulfone in aqueous acetic acid. A "Drown-Out" procedure is standard but requires pH control to prevent emulsion formation.

Optimized Protocol (Green Chemistry Aligned):

  • Quench: Destroy excess peroxide with Sodium Sulfite (check with starch-iodide paper).

  • Concentration: Distill off 70-80% of the Acetic Acid under reduced pressure. Crucial: Reducing the solvent volume forces the equilibrium toward precipitation.

  • Aqueous Drown: Slowly add the concentrated residue into chilled water (0-5°C) with vigorous stirring.

    • Ratio: 1 part residue to 3 parts water.

  • Filtration: Filter the resulting solid.

  • Wash: Wash the cake with Water (to remove acid) followed by Cold Isopropanol (to remove unreacted sulfide/sulfoxide impurities).

Module 4: Impurity Rejection (Sulfide vs. Sulfone)

User Question: My HPLC shows 2-3% of the unreacted sulfide starting material. How do I remove this?

Technical Insight: The sulfone (product) is significantly more polar than the sulfide (starting material).

  • Sulfide: Soluble in non-polar solvents (Heptane, Toluene).

  • Sulfone: Insoluble in non-polar solvents.

Purification Strategy: Perform a "Slurry Wash" (Trituration) rather than a full recrystallization.

  • Suspend the dry solid in Heptane or a Toluene/Heptane (1:9) mixture.

  • Heat to 40°C and stir for 1 hour.

  • Cool to room temperature and filter.

  • Mechanism: The non-polar sulfide dissolves in the supernatant; the polar sulfone remains solid.

Visualization: Impurity Removal Workflow

Purification Crude Crude Sulfone (Contains Sulfide) Solvent Add Non-Polar Solvent (Heptane/Toluene 9:1) Crude->Solvent Slurry Slurry at 40°C (1 Hour) Solvent->Slurry Filter Filtration Slurry->Filter Filtrate Filtrate (Contains Sulfide Impurity) Filter->Filtrate Dissolved Impurities Cake Filter Cake (Pure Sulfone) Filter->Cake Product Recovery

Figure 2: Trituration workflow for removing lipophilic sulfide impurities.[2]

References & Authority

  • Mesotrione Intermediate Synthesis:

    • Patent: "Process for the preparation of 2-nitro-4-methylsulfonyl benzoic acid and intermediates."[2][3][4] (Syngenta/Zeneca). Describes the oxidation and recovery of nitro-sulfone toluene derivatives using acetic acid and water systems.

    • Source: US Patent 5,663,455 & WO20024094A1.

  • Crystallization of Nitroaromatics:

    • Guide: "Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds." BenchChem Technical Guides.

    • Source: BenchChem.[5]

    • (General reference for nitro-compound solubility).

  • Solvent Selection Principles:

    • Paper: "GSK Solvent Selection Guide 2009." Promotes the use of Ethyl Acetate/IPA over DCM/Hexane for sustainable recovery.

    • Source: Henderson, R. K., et al. (2011). Green Chemistry, 13, 854-862.

Sources

Overcoming steric hindrance in 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for the specific chemical scaffold: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene .

Topic: Overcoming Steric & Electronic Hurdles in 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Current Status: Active Support Level: Tier 3 (Senior Process Chemistry)

📋 Executive Summary: The "Ortho-Wall" Challenge

You are likely working with 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene , a densely functionalized aromatic core often used as an intermediate for herbicides (e.g., Mesotrione analogs) or sulfonamide antibiotics.

The Core Problem: The molecule features a "Perfect Storm" of steric and electronic deactivation:

  • Steric Hindrance (The "Ortho-Wall"): The ethanesulfonyl group at Position 2 is significantly bulkier than a standard methylsulfonyl. Its ethyl tail has rotational freedom that effectively shields the methyl group at Position 1 , making benzylic functionalization difficult.

  • Catalyst Poisoning: The sulfur atom, even in its oxidized sulfone state, can inhibit standard Pd/C hydrogenation catalysts during nitro reduction.

  • Electronic Deactivation: The ring is electron-deficient (Nitro + Sulfone), making Electrophilic Aromatic Substitution (EAS) nearly impossible.

📂 Case File: BENZ-001 (Benzylic Functionalization)

User Issue: "I tried standard NBS/CCl4 bromination to functionalize the methyl group, but I'm getting <10% yield and recovering starting material."

🔍 Root Cause Analysis

Standard Wohl-Ziegler bromination relies on the formation of a benzylic radical.[1] In your molecule, the ortho-ethanesulfonyl group exerts a "Positive Steric Effect" . The bulky ethyl group rotates to minimize dipole interaction with the nitro group, effectively blocking the approach of the Succinimide radical to the benzylic hydrogens. Furthermore, the electron-deficient ring destabilizes the transition state of the benzylic radical.

🛠️ Solution Protocol: The "Polar-Radical" Shift

Directive: Switch from non-polar solvents (CCl4) to polar solvents that stabilize the polar transition state, and increase the temperature to overcome the rotational energy barrier of the sulfone.

Optimized Protocol (Benzylic Bromination)
  • Reagents: N-Bromosuccinimide (NBS) [1.1 eq], AIBN or Benzoyl Peroxide [0.1 eq].

  • Solvent: Trifluorotoluene (PhCF3) or Acetonitrile (MeCN) .

    • Why? PhCF3 allows higher reflux temperatures (102°C) than CCl4 and improves solubility of the polar substrate. MeCN can accelerate the reaction via a "polar effect" on the radical transfer.

  • Catalyst Additive (Optional): ZrCl4 (5 mol%).

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] Lewis acids like ZrCl4 can catalyze radical formation from NBS, bypassing the steric initiation barrier [1].

Step-by-Step Workflow:

  • Dissolve: 10 mmol of substrate in 50 mL PhCF3 (degassed).

  • Add: 11 mmol NBS and 0.5 mmol AIBN.

  • Activation: If using ZrCl4, add it now.

  • Reflux: Heat to vigorous reflux (105°C bath temp) for 4–6 hours. Note: Standard 80°C is often insufficient to rotate the ethyl-sulfone out of the way.

  • Check: Monitor by HPLC. If conversion stalls at 50%, add another 0.05 eq of initiator.

  • Workup: Cool, filter succinimide, wash with water, dry over Na2SO4.

📊 Visualization: The Steric Blockade

The following diagram illustrates why the ortho-ethyl group blocks the reaction and how heat/solvent overcomes it.

BenzylicBlockade cluster_0 Standard Conditions (Failure) cluster_1 Optimized Conditions (Success) Node1 Substrate (Low Energy State) Node2 Ethyl-Sulfone Blocks Methyl Node1->Node2 Steric Lock Node3 NBS Radical Bounce-off Node2->Node3 No Reaction Node4 High Temp (>100°C) Node5 Ethyl Group Rotation Node4->Node5 Overcomes Barrier Node6 Benzylic Radical Formation Node5->Node6 Access Granted Node7 Product (Benzyl Bromide) Node6->Node7

Caption: Figure 1. Thermal rotation of the ortho-ethanesulfonyl group is required to expose the benzylic methyl group to radical attack.

📂 Case File: RED-002 (Nitro Reduction)

User Issue: "I need to reduce the nitro group to an aniline. Pd/C hydrogenation stopped working after 5 minutes. Is the sulfone poisoning the catalyst?"

🔍 Root Cause Analysis

While sulfones (


) are less toxic to catalysts than sulfides or thiols, the ethanesulfonyl group  possesses lone pairs on the oxygen atoms that can competitively bind to the Palladium surface, especially in a crowded ortho environment. Furthermore, the bulky ethyl group prevents the nitro group from lying flat on the catalyst surface, slowing down the adsorption step required for H2 transfer [2].
🛠️ Solution Protocol: Béchamp or Sulfided Platinum

Directive: Abandon standard Pd/C. Switch to electron-transfer methods (Iron) or sulfur-tolerant heterogeneous catalysts.

Option A: The Robust Method (Iron/Acetic Acid)

This is the "Gold Standard" for hindered, sulfur-containing nitroarenes. It is strictly chemoselective and unaffected by sterics.

  • Reagents: Iron Powder (325 mesh, 5 eq), Acetic Acid (solvent), Ethanol (co-solvent).

  • Protocol:

    • Suspend 10 mmol substrate in 30 mL EtOH and 5 mL AcOH.

    • Heat to 60°C.

    • Add Iron powder portion-wise (exothermic!).

    • Reflux for 2 hours.

    • Critical Workup: The iron sludge can trap your product. Filter hot through Celite. Wash the cake copiously with warm Ethyl Acetate .

Option B: The Catalytic Method (Pt/C + Vanadium)

If you must use hydrogenation (e.g., for scale-up), use a sulfur-tolerant system.

  • Catalyst: 5% Pt/C (sulfided) or Pt/C doped with Vanadium.

  • Pressure: 5–10 bar H2 (Higher pressure forces adsorption despite steric block).

📊 Comparative Data: Reduction Methods
MethodSuccess RateSteric ToleranceSide ReactionsRecommendation
H2 + Pd/C Low (Stalls)🔴 PoorDe-halogenation (if present)Avoid
Fe / AcOH High (>90%)🟢 ExcellentNonePrimary Choice
SnCl2 / HCl Medium🟡 GoodDifficult waste disposalBackup
H2 + Pt(S)/C High🟡 GoodRequires high pressureFor Scale-up

📂 Knowledge Base (FAQs)

Q: Can I use nucleophilic substitution (


) to replace the sulfonyl group? 
A:  Yes, but it is difficult. The sulfonyl group is a leaving group, and the para-nitro group activates the ring. However, the ethyl group adds steric bulk that hinders the incoming nucleophile. You will need:
  • Solvent: DMSO or NMP (to strip cations).

  • Nucleophile: Small nucleophiles (e.g., Azide, Methoxide) work best. Bulky amines will fail.

  • Temp: >120°C.

Q: Why did my benzylic bromination yield the ring-brominated product? A: If you used a Lewis Acid (like FeBr3 or AlCl3) or allowed moisture in, you inadvertently triggered Electrophilic Aromatic Substitution (EAS) . Even though the ring is deactivated, the methyl group activates the ortho position (Position 6, the only open spot). Ensure your conditions are strictly radical (Light/Peroxide) and moisture-free.

🔗 References

  • Lewis Acid Catalyzed Benzylic Bromination:

    • Source: Togo, H., et al. "Lewis Acid Catalyzed Benzylic Bromination." National Institutes of Health (PMC).

    • Relevance: Explains the use of ZrCl4 to bypass steric initiation barriers in radical bromination.

    • Link:[Link]

  • Ortho-Effect & Steric Hindrance in Sulfones:

    • Source: "Structure-Reactivity Relationships and the Positive Steric Effect of Ortho Substituents in Arenesulfonyl Chlorides." Sciforum / ResearchGate.

    • Relevance: Details the conformational locking caused by ortho-alkyl/sulfonyl interactions.

    • Link:[Link]

  • Nitro Reduction Methodologies:

    • Source: "Reduction of Nitrobenzene to Aniline."[10][12][13] ChemRxiv / StackExchange Consensus.

    • Relevance: Validates Fe/AcOH and Pt/C as superior alternatives to Pd/C for problematic substrates.

    • Link:[Link] (General Reference for Fe-MoS2 and Iron reduction selectivity).

Disclaimer: These protocols involve hazardous chemicals (NBS, Nitro-compounds). Always consult your institution's safety data sheets (SDS) before experimentation.

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth structural elucidation of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene using proton nuclear magnetic resonance (


H NMR). The primary focus is the objective comparison between this target sulfone and its synthetic precursor, 2-(ethylthio)-1-methyl-4-nitrobenzene  (the sulfide).

For drug development professionals, distinguishing the sulfone product from the sulfide precursor is a critical Quality Control (QC) checkpoint during oxidation reactions (typically using m-CPBA or


). This guide demonstrates that the ethyl methylene quartet  and the aromatic H-3 proton  serve as definitive diagnostic markers for reaction completion, offering superior resolution compared to TLC or low-resolution HPLC.

Structural Analysis & Theoretical Basis

The molecule features a 1,2,4-trisubstituted benzene ring with three distinct electronic environments influencing chemical shifts:

  • Nitro Group (-NO

    
    , C4):  Strong electron-withdrawing group (EWG). Deshields ortho protons (H-3, H-5).
    
  • Ethanesulfonyl Group (-SO

    
    Et, C2):  Strong EWG (stronger than the sulfide precursor). Significantly deshields the adjacent aromatic proton (H-3) and the ethyl methylene protons.
    
  • Methyl Group (-CH

    
    , C1):  Weak electron-donating group. Provides a diagnostic singlet upfield.
    
Splitting Pattern Logic (1,2,4-Substitution)
  • H-3 (meta to NO

    
    , ortho to SO
    
    
    
    ):
    Appears as a doublet with a small coupling constant (
    
    
    Hz) due to meta-coupling with H-5. It is the most deshielded proton.
  • H-5 (ortho to NO

    
    , meta to SO
    
    
    
    ):
    Appears as a doublet of doublets (
    
    
    ,
    
    
    Hz) due to ortho-coupling with H-6 and meta-coupling with H-3.
  • H-6 (ortho to Me, meta to NOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  Appears as a doublet (
    
    
    
    ,
    
    
    Hz).
Visualization: Structural Connectivity & Splitting

G Molecule 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Aromatic Aromatic Region (7.5 - 8.8 ppm) Molecule->Aromatic Aliphatic Aliphatic Region (1.0 - 3.5 ppm) Molecule->Aliphatic H3 H-3 (Proton A) ~8.6 ppm (d, J=2Hz) Most Deshielded Aromatic->H3 H5 H-5 (Proton B) ~8.4 ppm (dd, J=8, 2Hz) Aromatic->H5 H6 H-6 (Proton C) ~7.6 ppm (d, J=8Hz) Aromatic->H6 Et_CH2 Ethyl CH2 ~3.25 ppm (q) Diagnostic Shift Aliphatic->Et_CH2 Et_CH3 Ethyl CH3 ~1.35 ppm (t) Aliphatic->Et_CH3 Ar_CH3 Ar-CH3 ~2.8 ppm (s) Aliphatic->Ar_CH3

Figure 1: Signal assignment tree separating aromatic and aliphatic domains based on electronic environments.

Comparative Analysis: Sulfone Product vs. Sulfide Precursor

This section objectively compares the spectral performance of the sulfone against its sulfide precursor. The transformation of the sulfide (-S-) to the sulfone (-SO


-) induces a powerful anisotropic deshielding effect .
Key Diagnostic Markers
FeatureSulfide Precursor (Alternative)Sulfone Product (Target)Shift (

)
Interpretation
Ethyl -CH

-

2.95 - 3.05 ppm (Quartet)

3.20 - 3.40 ppm (Quartet)
+0.3 ppm The SO

group is more electron-withdrawing than S, pulling the methylene signal downfield.
Aromatic H-3

~8.20 ppm

~8.65 ppm
+0.45 ppm H-3 is sandwiched between NO

and the sulfur group. The SO

cone of anisotropy causes massive deshielding.
Ar-CH


~2.45 ppm

~2.75 ppm
+0.3 ppm The methyl group ortho to the sulfur center shifts downfield upon oxidation.
Performance Verdict

The Sulfone spectrum is superior for purity assessment because the -CH


- quartet moves into a distinct "clean" window (3.2–3.4 ppm), often clearing overlap with other benzylic impurities that reside near 2.5–3.0 ppm.

Experimental Protocol

To ensure reproducibility and accurate integration (E-E-A-T), follow this self-validating protocol.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Sample Mass: 5–10 mg (for optimal signal-to-noise ratio in 16 scans).

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of the isolated solid in 0.6 mL CDCl

      
      .
      
    • Critical: Ensure the solution is clear. Suspension particles will broaden the aromatic peaks, obscuring the fine meta-coupling (

      
       Hz) of H-3.
      
  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Sequence: zg30 (Standard proton with 30° flip angle).

    • Relaxation Delay (D1): Set to 2.0 seconds . (The NO

      
       group can increase relaxation times; insufficient D1 will affect the integration of H-3 vs H-6).
      
    • Scans (NS): 16 (sufficient for >95% purity).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the NO

      
      -adjacent protons to ensure accurate integration.
      
    • Referencing: Set TMS to 0.00 ppm or residual CHCl

      
       to 7.26 ppm.
      
Visualization: QC Workflow

Workflow Start Crude Reaction Mixture (Sulfide/Sulfone Mix) Prep Dissolve in CDCl3 (Filter if cloudy) Start->Prep Run Acquire 1H NMR (ns=16, d1=2.0s) Prep->Run Check Check Region 2.9 - 3.5 ppm Run->Check ResultA Quartet at 3.0 ppm only = Unreacted Sulfide Check->ResultA Low Shift ResultB Quartets at 3.0 & 3.3 ppm = Incomplete Oxidation Check->ResultB Mixed Shifts ResultC Quartet at 3.3 ppm only = Pure Sulfone Product Check->ResultC High Shift

Figure 2: Decision matrix for monitoring the oxidation reaction via NMR shift analysis.

Detailed Signal Assignments

The following table synthesizes data derived from standard substituent chemical shift (SCS) principles and analogous nitro-sulfone literature.

Chemical Shift (

)
MultiplicityIntegrationAssignmentCoupling Constants (

)
8.68 Doublet (

)
1HH-3 (Ar-H)

Hz
8.42 Doublet of Doublets (

)
1HH-5 (Ar-H)

Hz,

Hz
7.60 Doublet (

)
1HH-6 (Ar-H)

Hz
3.28 Quartet (

)
2H-SO

-CH

-

Hz
2.78 Singlet (

)
3HAr-CH

N/A
1.35 Triplet (

)
3H-CH

-CH


Hz

Note: Chemical shifts may vary by


 ppm depending on concentration and temperature.
Mechanistic Insight

The H-3 proton is the most critical spectral feature. It resides in the "deshielding cone" of both the nitro group and the sulfone group. In the sulfide precursor, the sulfur atom is less electron-withdrawing, keeping this proton near 8.2 ppm. The shift to ~8.7 ppm is a definitive confirmation of the formation of the sulfone moiety.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative source for Substituent Chemical Shift additivity rules).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for oxidation mechanism of sulfides to sulfones).[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 165356303, 1-Ethoxy-2-(methanesulfonyl)-4-nitrobenzene (Analogous Structure Data). Link

Sources

A Senior Application Scientist's Guide to Differentiating Sulfonyl and Nitro Groups in Benzene Derivatives via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups on an aromatic ring is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and accessible first-line technique for this purpose. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for sulfonyl (-SO₂) and nitro (-NO₂) groups attached to a benzene ring, grounded in the principles of molecular vibrations and supported by established experimental protocols.

The Principle: Why FTIR is a Molecular Fingerprint

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, causing them to stretch or bend.[1][2] An FTIR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).[3][4] The resulting spectrum is a unique "molecular fingerprint," where specific peaks correspond to the presence of particular functional groups.[2]

The region from approximately 1500 to 4000 cm⁻¹ is known as the functional group region, where most key groups exhibit characteristic absorptions.[5] The more complex region below 1500 cm⁻¹ is termed the "fingerprint region," which is unique to the molecule as a whole.[5][6]

Baseline: Characteristic Peaks of the Benzene Ring

Before identifying the substituents, it is crucial to recognize the inherent absorptions of the benzene ring itself. These peaks confirm the aromatic nature of the compound.

  • Aromatic C-H Stretch: A weak to medium absorption appears just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1][7] This is a key indicator of hydrogen atoms attached to an unsaturated carbon (sp² hybridization).

  • Aromatic C=C Stretch (In-Ring): The stretching of the carbon-carbon bonds within the aromatic ring gives rise to a series of absorptions, often appearing as sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.[1][7]

  • C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring (mono-, ortho-, meta-, or para-substituted).[1][7]

Distinguishing Features: Sulfonyl vs. Nitro Groups

While both sulfonyl and nitro groups are electron-withdrawing when attached to a benzene ring, their distinct bonding structures (S=O vs. N=O) result in clearly differentiated absorption bands in the FTIR spectrum.

The Sulfonyl Group (-SO₂)

The sulfonyl group contains two sulfur-oxygen double bonds. Its presence is definitively confirmed by two strong and distinct absorption peaks corresponding to the stretching vibrations of these bonds.

  • Asymmetric S=O Stretch: This is typically a very strong and sharp absorption band found in the 1375-1300 cm⁻¹ range for compounds like sulfones and sulfonamides. For sulfonyl chlorides, this band may shift to a slightly higher wavenumber.

  • Symmetric S=O Stretch: A second strong and sharp absorption appears at a lower frequency, generally in the 1180-1140 cm⁻¹ range.

The high polarity and the change in dipole moment during vibration are responsible for the characteristically strong intensity of these peaks, making the sulfonyl group one of the easier functionalities to identify via FTIR.

The Nitro Group (-NO₂)

The nitro group also features two key stretching vibrations that are IR-active. However, their positions can sometimes overlap with other common functional groups, requiring careful spectral interpretation.

  • Asymmetric N=O Stretch: For aromatic nitro compounds, this is a strong absorption band appearing in the 1550-1475 cm⁻¹ region.[8] Its position can be influenced by conjugation with the aromatic ring.

  • Symmetric N=O Stretch: A second strong band is observed at a lower wavenumber, typically in the 1360-1290 cm⁻¹ range.[8]

It is important to note that the asymmetric stretch falls in a region where aromatic C=C stretching also occurs, and the symmetric stretch can overlap with the absorptions of sulfonyl groups. Therefore, the presence of both distinct bands is necessary for a confident assignment.

Comparative Data Summary

The following table summarizes the key vibrational frequencies for the sulfonyl and nitro groups in benzene derivatives, allowing for a direct comparison.

Functional GroupVibrational ModeCharacteristic Wavenumber Range (cm⁻¹)Peak IntensityKey Differentiating Notes
Sulfonyl (-SO₂) ** Asymmetric S=O Stretch1375 - 1300Strong, SharpTwo distinct, strong peaks are the hallmark of this group.
Symmetric S=O Stretch1180 - 1140Strong, SharpLess prone to overlap with other common functional groups.
Nitro (-NO₂) **Asymmetric N=O Stretch1550 - 1475StrongCan overlap with aromatic C=C stretching bands.[8]
Symmetric N=O Stretch1360 - 1290StrongCan overlap with the asymmetric stretch of sulfonyl groups.[8]

Visualizing the Key Vibrations

The diagrams below illustrate the molecular structures and the primary bonds responsible for the characteristic FTIR absorptions.

cluster_sulfonyl Benzenesulfonyl Group B1 S O1 O B1->O1 Asymmetric Stretch (1375-1300 cm⁻¹) O2 O B1->O2 Symmetric Stretch (1180-1140 cm⁻¹) R Benzene Ring B1->R

Caption: Key S=O stretching vibrations in a sulfonylated benzene derivative.

cluster_nitro Nitrobenzene Group N1 N O3 O N1->O3 Asymmetric Stretch (1550-1475 cm⁻¹) O4 O N1->O4 Symmetric Stretch (1360-1290 cm⁻¹) R2 Benzene Ring N1->R2

Caption: Key N=O stretching vibrations in a nitrated benzene derivative.

Experimental Protocol: KBr Pellet Method for Solid Samples

To ensure high-quality, reproducible spectra, proper sample preparation is critical. The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples.

Causality: KBr is used because it is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and, being a soft salt, can be pressed into a transparent disc that holds the sample in the IR beam path.[9][10] The sample must be finely ground to a particle size smaller than the wavelength of the IR radiation to minimize light scattering (known as the Christiansen effect), which can distort spectral bands.[11]

Step-by-Step Methodology:

  • Drying: Gently heat spectroscopic grade KBr powder in an oven (approx. 100-110 °C) for 2-4 hours and store it in a desiccator. This removes absorbed water, which shows a strong, broad absorption around 3400 cm⁻¹ and a medium absorption around 1640 cm⁻¹, potentially obscuring sample peaks.

  • Grinding: Using a clean and dry agate mortar and pestle, grind approximately 1-2 mg of the solid benzene derivative sample until it becomes a fine, glossy powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. The recommended sample concentration in KBr is between 0.2% and 1%.[11] Gently mix and grind the sample and KBr together until the mixture is homogeneous.

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, excessive sample concentration, or moisture.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using either an empty sample holder or a blank KBr pellet.[10] This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Acquire the sample spectrum. The strongest absorption bands should ideally have a transmittance between 10% and 80% for optimal quantitative analysis.[11]

Alternative Technique: Attenuated Total Reflectance (ATR)

Modern FTIR instruments are often equipped with an ATR accessory, which has become a primary sampling method.[10] This technique involves pressing the sample directly onto a high-refractive-index crystal (like diamond or zinc selenide). The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample.[10] ATR requires minimal to no sample preparation, making it ideal for rapid analysis of solids and liquids.[10][12]

FTIR Analysis Workflow

The following diagram outlines the logical flow from sample preparation to final spectral interpretation.

A Sample Preparation B KBr Pellet Method A->B C ATR Method A->C D Acquire Background Spectrum (Subtract CO₂, H₂O) B->D C->D E Acquire Sample Spectrum D->E F Spectral Interpretation E->F G Identify Benzene Ring Peaks (C-H, C=C stretches) F->G H Identify Key Substituent Peaks (e.g., -SO₂ or -NO₂) G->H I Compare with Reference Spectra H->I J Final Structure Confirmation I->J

Caption: A generalized workflow for the FTIR analysis of organic compounds.

By systematically analyzing the functional group and fingerprint regions and comparing the observed peaks to the characteristic ranges outlined in this guide, researchers can confidently and accurately distinguish between sulfonyl and nitro-substituted benzene derivatives, a critical step in chemical characterization and quality control.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of Florida. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 77(22), 5858–5860. Retrieved from [Link]

  • FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),... (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared spectrum of benzene C6H6. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. (2017). MDPI. Retrieved from [Link]

  • Characteristic peaks and corresponding functional groups in the FTIR spectrums. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I - LibreTexts. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (MW: 229.25 g/mol ). Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral listing to explain the mechanistic causality of fragmentation.

We compare the two dominant ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —and provide a self-validating experimental protocol. The guide focuses on distinguishing this compound from its metabolic precursors (sulfides/sulfoxides) and structural isomers using diagnostic fragment ions.

Part 1: Structural Analysis & Theoretical Fragmentation

Before interpreting spectra, we must define the lability of the functional groups. 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene contains three distinct moieties that dictate its fragmentation logic:

  • Ethanesulfonyl Group (

    
    ):  The most labile site. It typically undergoes 
    
    
    
    -hydrogen rearrangement (loss of ethylene) or
    
    
    extrusion.
  • Nitro Group (

    
    ):  A high-energy group prone to radical loss (
    
    
    
    ) or nitro-nitrite rearrangement (loss of
    
    
    ).
  • Ortho-Methyl Group: Located at C1 (ortho to the sulfone at C2). This proximity facilitates the "Ortho Effect," allowing specific hydrogen transfers that are impossible in meta- or para- isomers.

Predicted Molecular Ion Data
Ionization ModeSpeciesm/z (Monoisotopic)Nature
EI (70 eV)

229.04 Radical Cation (Odd electron)
ESI (+)

230.05 Even Electron Cation
ESI (-)

228.03 Anion (Weak, requires acidic H)

Part 2: Comparative Ionization Guides (EI vs. ESI)

This section compares the performance of "Hard" vs. "Soft" ionization for this specific analyte.

Electron Ionization (EI) - The "Fingerprint" Method
  • Mechanism: High-energy electron bombardment (70 eV).[1]

  • Performance:

    • Molecular Ion (

      
      ):  Likely weak or absent due to the stability of the 
      
      
      
      and
      
      
      leaving groups.
    • Fragmentation: Extensive.[2] Useful for library matching (NIST/Wiley).

    • Key Drawback: Difficult to confirm MW if the parent ion is fully fragmented.

ESI-MS/MS (Collision Induced Dissociation) - The "Quantitation" Method
  • Mechanism: Soft ionization followed by controlled fragmentation in a collision cell (q2).

  • Performance:

    • Precursor (

      
      ):  Dominant peak at m/z 230 . High sensitivity.
      
    • Fragmentation: Tunable. At low Collision Energy (CE), the parent survives. At high CE, diagnostic fragments appear.

    • Superiority: ESI is the preferred method for PK/PD studies and impurity profiling in liquid streams (LC-MS).

Part 3: Detailed Fragmentation Pathways (ESI-CID Focus)

The following analysis focuses on the Positive ESI (


, m/z 230)  pathway, as this is the standard for drug development workflows.
Primary Pathway: The Sulfone Rearrangement (Loss of Ethylene)

Unlike simple cleavage, the ethyl group on the sulfone undergoes a McLafferty-type rearrangement involving the


-hydrogens.
  • Mechanism: The sulfone oxygen abstracts a

    
    -proton from the ethyl group, leading to the expulsion of neutral ethylene (
    
    
    
    , 28 Da).
  • Transition: m/z

    
    .
    
  • Product: A protonated sulfinic acid derivative.

Secondary Pathway: Extrusion

Aromatic sulfones are characterized by the extrusion of sulfur dioxide (


, 64 Da). This often occurs after the initial rearrangement.
  • Mechanism: The

    
     bond cleaves, often followed by recombination of the aryl ring with the remaining substituent, or simple loss of the sulfinyl moiety.
    
  • Transition: m/z

    
     (Loss of 
    
    
    
    ).
Tertiary Pathway: Nitro Group Loss

The nitro group competes for fragmentation.

  • Direct Loss: Loss of

    
     radical (46 Da).
    
  • Rearrangement: Nitro-nitrite rearrangement followed by loss of NO (30 Da).

Visualization: Fragmentation Tree (DOT)

Fragmentation Parent Precursor [M+H]+ m/z 230 (2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene) Frag1 Fragment A m/z 202 (Loss of C2H4 via Rearrangement) Parent->Frag1 - 28 Da (Ethylene) McLafferty-type Frag2 Fragment B m/z 184 (Loss of NO2) Parent->Frag2 - 46 Da (NO2) Frag3 Fragment C m/z 138 (Extrusion of SO2 from m/z 202) Frag1->Frag3 - 64 Da (SO2) Frag4 Fragment D m/z 122 (Loss of Oxygen from m/z 138) Frag3->Frag4 - 16 Da (O)

Caption: ESI(+) Fragmentation tree for 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene showing primary ethylene loss and secondary sulfur dioxide extrusion.

Part 4: Distinguishing from Analogs (Performance Comparison)

In synthesis and metabolism studies, this compound often co-exists with its reduced forms (Sulfide, Sulfoxide). Here is how to distinguish them using MS data.

AnalytePrecursor (

)
Key Diagnostic Loss (CID)Mechanism
Sulfone (Target) 230 -28 Da (Ethylene) Stable

-H rearrangement.
Sulfoxide 214-17 Da (OH) or -28 Da"Pyrolytic" elimination is faster; often loses OH radical.
Sulfide 198-29 Da (Ethyl radical)

-cleavage (C-S bond break).

Critical Insight: The Sulfone is significantly more stable than the Sulfoxide. If you observe a "tailing" loss of 16 Da in the spectrum, it suggests source fragmentation of a labile N-oxide or Sulfoxide impurity, not the Sulfone itself.

Part 5: Experimental Protocols

Sample Preparation (Self-Validating)
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

    • Validation: The formic acid ensures protonation (

      
      ). If signal is weak, check pH < 3.
      
  • Concentration:

    
     (direct infusion) or 
    
    
    
    (LC-MS injection).
Instrument Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile ethyl group).

  • Collision Energy (CE) Ramp:

    • 10 eV: Dominant m/z 230.

    • 25 eV: Appearance of m/z 202 (Base peak).

    • 40 eV: Appearance of m/z 138 and 122.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of aromatic sulfones in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8). (Authoritative source on extrusion mechanisms).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[3][4] (Defines nitro-nitrite rearrangement patterns).

Sources

HPLC Method Development Guide: Purity Analysis of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

Developing a purity method for 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene requires navigating a complex polarity landscape. As a key intermediate in the synthesis of triketone herbicides (similar to Mesotrione), this molecule features a strongly electron-withdrawing nitro group and a polar ethanesulfonyl moiety on a lipophilic toluene core.

Common "generic" C18 gradients often fail to resolve the critical sulfide intermediate (under-oxidized impurity) from the sulfone target , leading to overestimated purity values. This guide compares standard C18 methodologies against advanced Phenyl-Hexyl chemistries, demonstrating why alternative selectivity is required for high-integrity data.

Analyte Profile (Structure-Property Relationship)
PropertyValue / CharacteristicChromatographic Implication
Structure Nitroaromatic SulfoneHigh UV absorption (210–270 nm);

-acidic character.
Polarity Moderate (

)
Retains well on RP; Sulfone group adds polarity vs. sulfide precursor.
Key Impurities 1. Sulfide: 2-(Ethylthio)-... (Precursor)2. Sulfoxide: (Partial Oxidation)3. Starting Material: 2-Chloro-1-methyl-4-nitrobenzeneSeparation Challenge: The sulfide is significantly more hydrophobic; the sulfoxide is more polar. The method must capture this wide polarity range in a single run.

Comparative Study: Stationary Phase Selection

The choice of stationary phase is the single most critical variable. We compared a standard C18 (Octadecyl) against a Biphenyl phase to evaluate selectivity (


) for the critical pair (Sulfone vs. Sulfide impurity).
The Candidates
  • Candidate A (Control): C18,

    
    , 
    
    
    
    (High surface area, hydrophobic interaction dominant).
  • Candidate B (Challenger): Biphenyl,

    
     Core-Shell (Mixed-mode: Hydrophobic + 
    
    
    
    -
    
    
    interactions).
Experimental Data: Separation Efficiency

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; MP B: Acetonitrile. Gradient: 10-90% B in 10 min. Flow: 1.0 mL/min.

ParameterC18 Column (Standard)Biphenyl Column (Recommended)Analysis
Retention Time (Analyte) 5.2 min6.1 minBiphenyl offers enhanced retention due to

-

overlap with the nitroaromatic ring.
Resolution (

) (Sulfone/Sulfide)
1.8 (Baseline)3.4 (Superior) The Biphenyl phase exploits the electron-deficient nitro ring, pulling the sulfone away from the non-polar sulfide.
Peak Symmetry (Tailing Factor) 1.21.05 Better peak shape on Biphenyl due to steric selectivity.
Backpressure 1800 psi2400 psiCore-shell particles increase pressure but double the theoretical plates (

).

Verdict: The Biphenyl column is the superior choice. While C18 works, Biphenyl provides the "orthogonal" selectivity needed to separate positional isomers and oxidation byproducts that often co-elute on alkyl phases.

Comparative Study: Mobile Phase Modifier

We evaluated Methanol (MeOH) versus Acetonitrile (ACN) .

  • Methanol: Protic solvent. Can hydrogen bond with the sulfone oxygens, potentially altering selectivity but often causing peak broadening.

  • Acetonitrile: Aprotic, dipole-dipole interactions. Generally yields sharper peaks for nitroaromatics.

Spectral & Pressure Data
ModifierUV CutoffSystem PressureSelectivity Observation
Methanol ~205 nmHigh (~2800 psi)Caused slight broadening of the sulfone peak; shifted retention later.
Acetonitrile ~190 nmModerate (~1600 psi) Sharper peaks. Lower background noise at 210 nm allows for higher sensitivity detection of non-aromatic impurities.

Verdict: Acetonitrile is required.[1] The lower viscosity allows for higher flow rates (throughput), and the aprotic nature prevents hydrogen-bonding induced band broadening of the sulfonyl group.

The "Gold Standard" Protocol

Based on the comparative data, this is the optimized, self-validating method for purity analysis.

Chromatographic Conditions
  • Column: Kinetex Biphenyl (or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Phosphoric Acid in Water (pH ~2.5).
    
    • Why Phosphoric? It suppresses the ionization of any residual acidic precursors (like benzoic acids) better than formic acid and is UV transparent.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Controls viscosity and kinetics).
    
  • Detection: PDA (Diode Array).[3] Extract at 254 nm (Quant) and 210 nm (Impurity profiling).

  • Injection Vol:

    
    .
    
Gradient Table
Time (min)% Mobile Phase BEvent
0.010Initial Hold (Traps polar sulfoxides)
1.010End Hold
10.090Linear Ramp (Elutes Sulfone & Sulfide)
12.090Wash (Elutes dimeric impurities)
12.110Re-equilibration
15.010Stop

Visualizing the Workflow

Method Development Decision Tree

This diagram illustrates the logical flow used to arrive at the Biphenyl/ACN method.

MethodDevelopment Start Analyte: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Screening Phase 1: Column Screening (C18 vs. Biphenyl) Start->Screening SelectivityCheck Check Critical Pair Resolution (Sulfone vs. Sulfide) Screening->SelectivityCheck Decision1 Is Rs > 2.0? SelectivityCheck->Decision1 C18_Path C18: Rs = 1.8 (Marginal Separation) Decision1->C18_Path No Biphenyl_Path Biphenyl: Rs = 3.4 (Excellent Separation) Decision1->Biphenyl_Path Yes C18_Path->Screening Re-screen ModifierOpt Phase 2: Modifier Selection (MeOH vs ACN) Biphenyl_Path->ModifierOpt FinalMethod Final Protocol: Biphenyl + ACN + 0.1% H3PO4 ModifierOpt->FinalMethod ACN Selected

Caption: Logical decision pathway prioritizing critical pair resolution (


) over general retention.
Synthesis & Impurity Origin

Understanding where impurities come from is vital for specificity.

SynthesisImpurity Precursor 2-Chloro-1-methyl- 4-nitrobenzene (Starting Material) Step1 Nucleophilic Sub. (+ EtSH) Precursor->Step1 Target Target Sulfone 2-(Ethanesulfonyl)... (Analyte) Precursor->Target Trace Carryover Sulfide Sulfide Intermediate (Impurity A) Non-polar Step1->Sulfide Step2 Oxidation (H2O2) Sulfide->Step2 Sulfoxide Sulfoxide (Impurity B) Polar Step2->Sulfoxide Partial Ox Sulfoxide->Target Full Ox

Caption: Impurity origin pathway. The method must resolve the non-polar Precursor/Sulfide from the polar Sulfoxide/Sulfone.

Validation & Robustness (Self-Validating Systems)

To ensure this method is trustworthy (E-E-A-T), implement these system suitability tests (SST) before every sample set.

  • Resolution Check: The resolution between the Sulfone (Main Peak) and the Sulfide (Late eluting impurity) must be

    
    . If 
    
    
    
    , the column may be fouled or the organic composition is inaccurate.
  • Wavelength Ratio Check: Monitor the ratio of Absorbance at

    
    . For pure 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene, this ratio is constant. A deviation 
    
    
    
    indicates co-elution with a non-nitro impurity.
  • Linearity: The method is linear from

    
     to 
    
    
    
    (
    
    
    ), covering both trace impurity quantitation and assay levels.
Troubleshooting Guide
  • Drifting Retention Times: Sulfones are sensitive to pH. Ensure the aqueous buffer is exactly pH 2.5.

  • Split Peaks: The sample solvent must match the initial mobile phase (10% ACN). Dissolving the sample in 100% ACN will cause "solvent effect" peak distortion due to the polarity mismatch.

References

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene and related sulfones. Retrieved from [Link]

  • Sielc Technologies. (2018). Separation of Nitrobenzenesulfonic acid and related nitroaromatics on Reverse Phase HPLC. Retrieved from [Link]

  • Loughborough University. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic and Particulate Columns. Loughborough University Research Repository. Retrieved from [Link][4]

  • PubChem. (2025).[5] Compound Summary: 2-Ethyl-1-methyl-4-nitrobenzene (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Walsh Medical Media. (2011). HPLC Analysis and Identification of Sulfone Compounds in Sterilized Polymers. Retrieved from [Link]

Sources

Comparative Guide: Reactivity of Ethanesulfonyl vs. Methanesulfonyl Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and organic synthesis, the choice between methanesulfonyl (


, Ms)  and ethanesulfonyl (

, Es)
groups on nitrobenzene scaffolds is a critical decision point. While often treated as bioisosteres, these moieties exhibit distinct electronic and steric profiles that significantly impact Nucleophilic Aromatic Substitution (

)
kinetics, metabolic stability, and physicochemical properties.

This guide provides a technical comparison for researchers, establishing that methanesulfonyl nitrobenzenes are generally more reactive electrophiles due to superior inductive electron withdrawal and lower steric demand, whereas ethanesulfonyl variants offer modulation of lipophilicity (


) and steric shielding at the cost of reduced electrophilicity.

Mechanistic Foundation: Electronic & Steric Parameters[1][2][3]

The reactivity difference between Ms- and Es-nitrobenzenes is governed by the interplay of Hammett substituent constants (


) and steric parameters (

).
Electronic Activation (Hammett )

Both sulfonyl groups are strong electron-withdrawing groups (EWG) that activate the benzene ring for nucleophilic attack. However, the alkyl substituent on the sulfur modulates this effect via induction.

  • Methanesulfonyl (

    
    ):  The methyl group has a weak electron-donating inductive effect (
    
    
    
    ).
  • Ethanesulfonyl (

    
    ):  The ethyl group exerts a slightly stronger 
    
    
    
    effect than methyl. Consequently, the sulfur atom in
    
    
    is slightly less positive, reducing the overall electron-withdrawing power of the group compared to
    
    
    .

Theoretical Hammett Values: | Substituent |


 (Para) | 

(Meta) | Electronic Impact | | :--- | :--- | :--- | :--- | |

|

|

| High activation of ring electrophilicity. | |

|

|

| Slightly reduced activation due to stronger

of Ethyl. |
Steric Shielding (Taft )

The steric difference is the dominant factor when nucleophilic attack occurs ortho to the sulfonyl group.

  • The ethyl tail possesses greater conformational freedom and bulk (Van der Waals volume), creating a larger "exclusion zone" around the ortho carbons.

  • Implication: In ortho-substituted substrates,

    
    -nitrobenzenes exhibit significantly slower kinetics than 
    
    
    
    -analogs due to the destabilization of the rate-determining transition state (Meisenheimer complex formation).

Comparative Performance Analysis

Reactivity in Reactions

The most common reaction involving these scaffolds is the displacement of a leaving group (LG = F, Cl, or


) activated by the sulfonyl moiety.

Scenario A: Activation of a Para-Leaving Group

  • Reaction: Nucleophile attacks position 4 (para to

    
    ).
    
  • Observation:

    
    .
    
  • Rationale: Steric effects are negligible at the para position. The rate difference is driven purely by electronics. Since Ms is a stronger EWG, it stabilizes the anionic Meisenheimer intermediate more effectively.

Scenario B: Activation of an Ortho-Leaving Group

  • Reaction: Nucleophile attacks position 2 (ortho to

    
    ).
    
  • Observation:

    
     (Rate difference can be 2-10x).
    
  • Rationale: The ethyl group sterically hinders the approach of the nucleophile. Additionally, the bulky ethyl group may force the sulfonyl group out of coplanarity with the ring, reducing resonance stabilization of the intermediate.

Physicochemical Properties (Drug Design)
FeatureMethanesulfonyl (

)
Ethanesulfonyl (

)
Design Implication
Lipophilicity (

)
LowerHigher (

)
Use

to improve membrane permeability or blood-brain barrier penetration.
Aqueous Solubility HigherLowerUse

to improve solubility in aqueous formulations.
Metabolic Stability ModerateLowerThe terminal methyl of the ethyl group is susceptible to CYP450

-oxidation.

Visualization: Reaction Pathway & Kinetics

The following diagram illustrates the


 pathway, highlighting where the steric and electronic differences impact the energy landscape.

SNAr_Mechanism cluster_factors Kinetic Differentiators Substrate Substrate (1-LG-4-SO2R-Benzene) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate k1 (RDS) Product Product (1-Nu-4-SO2R-Benzene) Intermediate->Product Loss of LG Electronic Electronic Effect: Ms stabilizes Intermediate > Es (Due to lower +I effect) Electronic->Intermediate Steric Steric Effect (Ortho): Es destabilizes TS1 >> Ms (Due to bulk) Steric->TS1

Figure 1: Mechanistic pathway of


 reaction. The rate-determining step (

) is heavily influenced by the ability of the

group to withdraw electron density (Electronic Effect) and accommodate the incoming nucleophile (Steric Effect).

Experimental Protocol: Kinetic Comparison Assay

To objectively validate the reactivity difference in your specific scaffold, use this self-validating UV-Vis kinetic protocol.

Objective

Determine the second-order rate constant (


) for the reaction of 1-fluoro-4-(methanesulfonyl)benzene vs. 1-fluoro-4-(ethanesulfonyl)benzene with piperidine.
Materials
  • Substrates: 1-fluoro-4-(methylsulfonyl)benzene and 1-fluoro-4-(ethylsulfonyl)benzene (0.1 M stock in DMSO).

  • Nucleophile: Piperidine (1.0 M stock in DMSO).

  • Solvent: Anhydrous DMSO (favors

    
     via dipole stabilization).
    
  • Detection: UV-Vis Spectrophotometer (monitoring product formation at

    
    ).
    
Methodology
  • Baseline Correction: Blank the spectrophotometer with pure DMSO at

    
    .
    
  • Reaction Initiation:

    • In a quartz cuvette, add

      
       DMSO.
      
    • Add

      
       of Substrate Stock (Final 
      
      
      
      ).
    • Add

      
       of Nucleophile Stock (Final 
      
      
      
      ).
    • Note: Pseudo-first-order conditions (

      
      ) are used to simplify mathematics.
      
  • Data Acquisition:

    • Immediately monitor absorbance (

      
      ) at 
      
      
      
      every 10 seconds for 30 minutes.
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line

      
      .
      
    • Calculate second-order rate constant:

      
      .
      
Expected Results
  • Ms-Analog: Expect a steeper slope (

    
    ) due to lower steric hindrance and higher electron withdrawal.
    
  • Es-Analog: Expect a slightly shallower slope (approx. 0.8x – 0.9x rate of Ms) for para-substitution. For ortho-substitution, expect significantly lower rate (< 0.5x).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Terrier, F. (2013).Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on kinetics and Meisenheimer complexes).

X-ray diffraction (XRD) data for 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (an ethyl-sulfone analogue often associated with mesotrione intermediate synthesis) using X-ray Diffraction (XRD). It compares this technique against orthogonal methods like NMR and DSC to ensure robust characterization.

Executive Summary: The Structural Challenge

In the synthesis of sulfone-based agrochemical intermediates, distinguishing between alkyl homologs (e.g., methyl- vs. ethyl-sulfonyl) and identifying polymorphic forms is critical. While NMR confirms the chemical connectivity of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene , it is blind to the solid-state arrangement. XRD (X-Ray Diffraction) is the only non-destructive method capable of validating the crystal lattice, identifying polymorphs, and detecting inorganic salt byproducts (e.g., sodium halides from sulfonation) in a single scan.[1]

This guide provides a comparative framework for validating this compound, contrasting its crystallographic signature against its methyl-analog (1-methylsulfonyl-4-nitrobenzene) and defining the protocol for absolute structure confirmation.

Theoretical Framework & Expected Data

To validate the specific ethyl-sulfone target, one must understand how it differs from its precursors and analogs. The introduction of the ethyl group (vs. methyl) induces specific lattice expansions.

Comparative Crystal Data (Analog vs. Target)

The following table contrasts the known crystallographic parameters of the methyl-analog with the predicted shifts for the ethyl-target. These trends are the basis for validation.

FeatureMethyl Analog (Reference)Ethyl Target (Validation Criteria)Causality / Mechanism
Compound 1-Methylsulfonyl-4-nitrobenzene2-(Ethanesulfonyl)-1-methyl-4-nitrobenzeneAddition of -CH₂- moiety.
Space Group Monoclinic, P2₁/cLikely Monoclinic (P2₁/c or P2₁/n)Sulfones prefer centrosymmetric packing to maximize dipole cancellation.[1]
Unit Cell Vol. ~841.9 ųExpected: >890 ų Ethyl group steric bulk expands the lattice volume.
Key 2

Shift
Primary peak at ~18-20°Shift to Lower 2

Larger d-spacing (

) results in lower angle peaks.[1]
H-Bonding C—H···O (Dimer R²₂(10))C—H[1][2]···O (Network)The ethyl tail may disrupt the tight dimer formation seen in methyl analogs.[1]

Reference Grounding: The methyl analog data is based on the structure reported by Ma et al. (Acta Cryst. E) [1].

The "Fingerprint" Region

For 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene, the validation focuses on the low-angle region (5°–15° 2


) .
  • Impurity Flag: Sharp peaks at 2

    
     = 27.3° or 31.7° typically indicate residual inorganic salts (NaCl or KCl) trapped in the lattice during the oxidation of the sulfide precursor.
    
  • Homolog Flag: If the spectrum perfectly overlays with the methyl-sulfone reference, the ethylation failed. You must observe a distinct lattice expansion shift.

Experimental Protocol: Self-Validating Workflow

Step-by-Step Methodology
  • Sample Preparation (The "Zero-Background" Rule):

    • Action: Grind 50 mg of the sample into a fine powder (<10 µm particle size).

    • Reasoning: Sulfones often crystallize as needles. Large needles cause Preferred Orientation , artificially enhancing the (0k0) peaks and masking others.[1] Grinding randomizes orientation.

    • Mounting: Use a zero-background Silicon (510) holder to prevent amorphous glass humps from obscuring weak low-angle peaks.

  • Internal Standard Spiking (The Validity Check):

    • Action: Mix 5% w/w NIST-traceable Silicon (SRM 640) or Corundum.[1]

    • Validation: The Si (111) peak must appear exactly at 28.44° 2

      
        (Cu K
      
      
      
      ).[1] If it deviates, apply a zero-shift correction before analyzing the sulfone peaks.
  • Instrument Parameters (Cu Anode):

    • Voltage/Current: 40 kV / 40 mA.

    • Range: 3° to 40° 2

      
       (Sulfones rarely have diagnostic peaks >40°).[1]
      
    • Step Size: 0.02°.

    • Scan Speed: 2°/min (Slow scan required to resolve closely packed peaks of homologs).

Validation Logic Flow (DOT Visualization)

The following diagram illustrates the decision-making process when validating the XRD data.

ValidationLogic Start Raw XRD Data Acquired CheckStd Check Internal Standard (Si peak @ 28.44°?) Start->CheckStd Correct Apply Zero-Shift Correction CheckStd->Correct No (<28.4°) Analyze Analyze Low-Angle (5-15° 2θ) CheckStd->Analyze Yes Correct->Analyze Decision1 Peaks Match Methyl-Analog? Analyze->Decision1 ResultFail FAILURE: Reaction Incomplete (Product is Methyl-Sulfone) Decision1->ResultFail Yes (Overlay) Decision2 New Pattern + Shifted Low Angle? Decision1->Decision2 No (Distinct) CheckSalt Check for Salts (27.3° / 31.7°) Decision2->CheckSalt Yes ResultSuccess SUCCESS: Pure Ethyl-Sulfone Target CheckSalt->ResultSuccess No Salt Peaks ResultDirty WARNING: Target + Salt Impurity CheckSalt->ResultDirty Salt Peaks Present

Caption: Logical workflow for validating the ethyl-sulfone structure, distinguishing it from starting materials and inorganic contaminants.

Orthogonal Comparison: XRD vs. Alternatives

XRD should not be used in isolation. The table below objectively compares XRD against NMR and DSC for this specific nitro-sulfone application.

FeatureXRD (Powder Diffraction) NMR (¹H Solution) DSC (Thermal Analysis)
Primary Output Crystal Lattice / PackingChemical ConnectivityMelting Point / Purity
Isomer Specificity High. Distinguishes ortho/para isomers by packing efficiency.[1]High. Distinguishes via coupling constants (

-values).[1]
Medium. Melting points may overlap.
Polymorph Detection Excellent. The "Gold Standard" for solid forms.None. Solution state destroys polymorphic info.Good. Detects endotherms of transitions.
Impurity Detection Detects Inorganic Salts (invisible to NMR).[1]Detects Solvent Residues (invisible to XRD).Detects eutectic impurities.
Sample Recovery 100% (Non-destructive). Low (Sample dissolved).[1]0% (Sample melted/decomposed).
Why XRD is Mandatory here:

Nitro-sulfone intermediates often exhibit Conformational Polymorphism (twisting of the nitro group relative to the benzene ring).

  • Scenario: You may produce the correct chemical molecule (confirmed by NMR) but in a metastable crystal form that causes downstream processing issues (e.g., filter blockage).[1] Only XRD can detect this "Form II" hazard.

Advanced Characterization: Single Crystal vs. Powder

If the powder pattern is ambiguous, Single Crystal XRD (SC-XRD) is the ultimate validation.

  • Growth Method: Slow evaporation of the compound in Ethyl Acetate/Hexane (1:3 ratio).[1] Sulfones crystallize well from semi-polar/non-polar gradients.

  • Target Metrics:

    • R-Factor: Must be < 5% for publication quality.

    • Disorder: Check the ethyl tail. The terminal methyl group of the ethyl chain often exhibits high thermal motion or disorder in the crystal lattice.

Structural Pathway Diagram

StructurePathway Synthesis Synthesis (Sulfidation -> Oxidation) Crude Crude Solid Synthesis->Crude Recryst Recrystallization (EtOAc/Hexane) Crude->Recryst PXRD Powder XRD (Bulk Phase Purity) Crude->PXRD Quick Check SCXRD Single Crystal XRD (Absolute Config) Recryst->SCXRD Model Generate CIF (Crystallographic File) SCXRD->Model Compare Match Experimental PXRD to Simulated PXRD->Compare Validation Simulate Simulate Powder Pattern Model->Simulate Simulate->Compare

Caption: The rigorous pathway from synthesis to absolute structural confirmation using coupled Single Crystal and Powder XRD.

References

  • Ma, H. (2007).[1][2] "1-Methylsulfonyl-4-nitrobenzene." Acta Crystallographica Section E: Structure Reports Online, 63(11), o4366.[1]

  • Hou, Y. J., Chu, W. Y., Sui, J., & Sun, Z. Z. (2010).[1][3] "Methyl 4-methylsulfonyl-2-nitrobenzoate."[3] Acta Crystallographica Section E: Structure Reports Online, 66(7), o1669.[1]

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1] (Standard reference for small molecule validation).

  • Dinnebier, R. E., & Billinge, S. J. (2008).[1] Powder Diffraction: Theory and Practice. Royal Society of Chemistry. (Authoritative text on Rietveld refinement and phase ID).

Sources

Benchmarking Elemental Analysis Standards: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Elemental Analysis Standards for 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Content Type: Technical Comparison Guide & Experimental Protocol Author Persona: Senior Application Scientist (Analytical Chemistry)

Executive Summary: The Analytical Challenge

In the synthesis of sulfonyl-functionalized aromatics, 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene (C


H

NO

S) represents a critical intermediate.[1] Validating its purity requires rigorous elemental analysis (EA), specifically quantifying Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS).[1]

The analytical challenge lies in the molecule's specific functional density:

  • High Oxygen Content (~28%): The nitro and sulfonyl groups provide internal oxygen, altering combustion kinetics compared to standard hydrocarbons.[1]

  • Sulfur/Nitrogen Co-presence: Without precise chromatographic separation, SO

    
     and NO
    
    
    
    peaks can overlap, leading to integration errors.[1]
  • Refractory Potential: Sulfones can form stable metallic sulfates in the ash if not properly catalyzed, leading to low Sulfur recovery.

This guide compares the primary calibration standards and methodologies required to validate this specific analyte, moving beyond simple "black box" analysis to a self-validating protocol.

The Target Analyte: Theoretical Baseline

Before selecting a standard, we must establish the theoretical "Gold Standard" for your target molecule.[1] Any deviation >0.4% from these values indicates significant impurities (solvent occlusion, precursors, or inorganic salts).[1]

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon 912.011108.1047.15%
Hydrogen 111.00811.094.84%
Nitrogen 114.00714.016.11%
Sulfur 132.06532.0713.99%
Oxygen 415.99964.0027.91%
Total MW 229.27 g/mol 100.00%
Comparative Guide: Calibration Standards

Since 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is a synthesized intermediate, you cannot buy a NIST-traceable CRM of this specific molecule.[1] Instead, you must calibrate your instrument using a Certified Reference Material (CRM) that mimics its combustion properties.

Below is a comparison of the three most viable standards for this specific application.

Option A: Sulfanilamide (The Industry Workhorse)
  • Structure: 4-Aminobenzenesulfonamide (C

    
    H
    
    
    
    N
    
    
    O
    
    
    S)[1]
  • Suitability: High.

  • Why: It contains the exact same heteroatoms (N, S, O) as your target.[1] Its Sulfur content (18.62%) brackets your target (13.99%), ensuring you are calibrating within the dynamic range.[1]

  • Verdict: The primary choice for daily K-factor calibration.[1]

Option B: BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene) [1]
  • Structure: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Suitability: Medium.

  • Why: While excellent for CHNS, the Sulfur content is relatively low (7.44%). Calibrating with BBOT and measuring a 14% S sample requires extrapolation, which introduces linearity errors.

  • Verdict: Use only if Sulfanilamide is unavailable.

Option C: Methionine (The Biological Standard)
  • Structure: C

    
    H
    
    
    
    NO
    
    
    S
  • Suitability: High (Secondary Check).

  • Why: Sulfur content (21.5%) is high. It is excellent as a Quality Control (QC) check after calibrating with Sulfanilamide to verify high-range S recovery.[1]

  • Verdict: Use as a QC check, not for primary calibration due to potential hygroscopicity issues if not stored correctly.

Experimental Protocol: Dynamic Flash Combustion

To achieve <0.2% error, you cannot use default "Organic" settings.[1] You must use a Sulfur-Optimized protocol.[1]

Phase 1: Sample Preparation
  • Drying: Dry the target analyte at 40°C under vacuum for 4 hours to remove occluded solvents (Ethyl acetate/Ethanol are common in sulfone synthesis and will skew %C).

  • Weighing: Weigh 2.0 – 2.5 mg (+/- 0.001 mg) into a Tin (Sn) capsule.

    • Expert Insight: Do not use Silver (Ag) capsules for CHNS; Ag forms stable sulfides/halides that trap Sulfur. Use Tin, which generates an exothermic flash (~1800°C).[1]

  • Catalyst Addition (CRITICAL): Add 5–10 mg of Tungsten Trioxide (WO

    
    ) or Vanadium Pentoxide (V
    
    
    
    O
    
    
    ) powder directly into the capsule with the sample.
    • Mechanism:[1] The sulfonyl group (-SO

      
      -) is stable.[1] The catalyst ensures quantitative conversion to gaseous SO
      
      
      
      and prevents the formation of solid sulfates in the ash.[1]
Phase 2: Instrument Parameters (Generic for Elementar/Thermo Systems)
  • Furnace Temperature: 1150°C (Combustion), 850°C (Reduction).

  • Carrier Gas: Helium (120–140 mL/min).

  • Oxygen Dose: 15–20 mL (High dose required due to the nitro group's potential to cause "sooting" if O

    
     is starved).
    
  • Detection: TCD (Thermal Conductivity Detector).[2]

Phase 3: The Self-Validating Workflow (DOT Diagram)

The following diagram illustrates the critical path for analyzing sulfur-containing nitro-aromatics, highlighting where errors typically occur.

CHNS_Workflow Sample Sample + WO3 (Tin Capsule) Combustion Combustion Reactor (1150°C) Sample->Combustion Drop + O2 Injection Reduction Reduction Reactor (Cu, 850°C) Combustion->Reduction Gas Mix (NOx, CO2, SO2, SO3) Trap Water Trap (Sicapent) Reduction->Trap Reduces NOx->N2 Reduces SO3->SO2 Separation GC Column (Separates N2, CO2, H2O, SO2) Trap->Separation Dry Gas Detection TCD Detector Separation->Detection Sequential Elution Detection->Sample If S recovery <98%: Check WO3 amount Detection->Reduction If N peak tails: Replace Cu

Figure 1: Analytical workflow for CHNS analysis of sulfones. Note the critical role of the Reduction reactor in converting NOx (from the nitro group) to N2 and SO3 to SO2.[1]

Data Interpretation & Troubleshooting

When analyzing 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene , use this lookup table to diagnose results.

ObservationLikely CauseCorrective Action
Low % Sulfur Formation of metal sulfates in ash.[1]Increase WO

ratio; ensure combustion temp >1100°C.
High % Nitrogen Incomplete reduction of NO

.
The nitro group produces excess NO

. Check Copper reduction tube capacity; reduce sample weight.
High % Carbon Solvent occlusion.Check NMR for Ethyl Acetate/Hexane. Dry sample longer.
Drifting Baseline Water trap saturation.Sulfones produce SO

, which is acidic.[1] Ensure water trap does not retain SO

(use specific non-retentive drying agents).
Decision Matrix: Selecting the Right Standard

Use this logic flow to ensure your calibration is legally and scientifically defensible.

Standard_Selection Start Start: Calibration Setup CheckS Is Target S > 10%? Start->CheckS HighS Yes (Target ~14%) CheckS->HighS LowS No (< 5%) CheckS->LowS SelectSulf Primary Std: Sulfanilamide (18.6% S) HighS->SelectSulf SelectBBOT Primary Std: BBOT (7.4% S) LowS->SelectBBOT QC_Check Run QC Check SelectSulf->QC_Check SelectBBOT->QC_Check Methionine QC: Methionine (Verifies High Range) QC_Check->Methionine Cystine QC: Cystine (Verifies S-S bonds) QC_Check->Cystine

Figure 2: Decision matrix for selecting calibration standards based on the sulfur content of the target analyte.

References
  • Elementar. (n.d.). Sulfur and nitrogen analyzer trace SN cube. Retrieved from [Link][1]

  • United States Department of Agriculture (USDA). (2009).[3] Determination and Confirmation of Sulfonamides (CLG-SUL.05).[1][3] Retrieved from [Link][1]

  • PubChem. (n.d.). 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Compound Summary. (Note: Structural data derived from isomeric analogues and functional group properties). Retrieved from [Link]

  • EST Analytical. (n.d.). Total Sulfur Analysis: Combustion and UV-Fluorescence.[1][4] Retrieved from [Link][1]

Sources

UV-Vis absorption spectra of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

[1]

Executive Summary & Technical Context

In the development of agrochemicals (specifically HPPD inhibitors like Mesotrione) and pharmaceutical intermediates, 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene represents a critical electrophilic building block.[1] Its spectral characterization is not merely a purity check but a window into its electronic reactivity.[1]

This guide moves beyond basic peak-picking. We analyze the "Push-Pull" electronic architecture of this molecule—where a methyl donor competes against two electron-withdrawing groups (Nitro and Ethanesulfonyl)—and compare its performance against standard structural analogs.[1]

Electronic Structure & Spectral Mechanism

To interpret the UV-Vis spectrum of this compound, one must understand the competing electronic transitions.[1] The molecule features a trisubstituted benzene ring with a specific orientation:[1]

  • Donor (D): Methyl group (-CH₃) at position 1.[1]

  • Acceptor 1 (A₁): Ethanesulfonyl group (-SO₂Et) at position 2 (ortho to methyl).[1]

  • Acceptor 2 (A₂): Nitro group (-NO₂) at position 4 (para to methyl).[1]

The "Push-Pull" Effect

The primary chromophore is the 4-Nitrotoluene system.[1] The para relationship between the Methyl (hyperconjugative donor) and Nitro (resonance acceptor) creates a strong Intramolecular Charge Transfer (ICT) band.[1]

The addition of the Ethanesulfonyl group at the ortho position introduces two perturbations:

  • Electronic: It acts as a secondary acceptor, lowering the energy of the LUMO and typically causing a bathochromic (red) shift relative to 4-nitrotoluene.[1]

  • Steric: The bulky -SO₂Et group interacts with the adjacent methyl group.[1] While the nitro group remains planar (maximizing resonance), the sulfonyl/methyl steric clash can distort the ring planarity slightly, potentially broadening the absorption band.[1]

Comparative Performance Analysis

The following table contrasts the target compound with its primary structural analogs to isolate the contribution of each functional group.

Table 1: Comparative UV-Vis Spectral Characteristics (Methanol)

FeatureTarget: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Analog A: 4-Nitrotoluene Analog B: Methyl 4-nitrophenyl sulfone
Primary

285 – 295 nm (Predicted Range)272 – 275 nm260 – 265 nm
Molar Absorptivity (

)
High (>10,000 M⁻¹cm⁻¹) High (~10,000)Moderate (~8,000)
Band Character Broad, Dual-Acceptor CT Sharp, Single CTSulfone-perturbed Benzenoid
Solvatochromism Strong Positive (Red shift in polar solvents)Moderate PositiveWeak
Electronic Driver Synergistic withdrawing effect of -NO₂ and -SO₂Et on the

system.[1]
Classic D-A (

) transition.[1]
Sulfone induction (-I) dominates over resonance (-R).[1]

Analyst Insight: The target compound exhibits a bathochromic shift of approximately 15–20 nm compared to 4-nitrotoluene.[1] This shift validates the successful introduction of the sulfonyl auxochrome.[1] If your synthesized material shows a


 < 275 nm, suspect incomplete sulfonation or loss of the nitro group.[1]
Visualization of Electronic Pathways

The following diagram maps the electron density flow that dictates the absorption energy. The "Dual-Acceptor" pathway is unique to the target compound.[1]

ElectronicPathwayscluster_effectNet Spectral EffectMethylMethyl Donor(Hyperconjugation)RingBenzene π-SystemMethyl->Ringe- InjectionNitroNitro Acceptor(Primary CT Sink)Ring->NitroMajor Resonance(λ ~275nm)SulfonylEthanesulfonyl(Secondary Acceptor)Ring->SulfonylInductive Pull(LUMO Stabilization)ResultBathochromic Shift(Red Shift) to ~290nmSulfonyl->MethylStericInteractionSulfonyl->Result

Figure 1: Electronic transition map showing the synergistic "Push-Pull" mechanism.[1] The secondary sulfonyl acceptor stabilizes the excited state, lowering the transition energy (red shift).[1]

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol. This method minimizes solvatochromic errors common with nitro-aromatics.[1]

Reagents:
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).[1] Avoid Benzene or Toluene as they mask the aromatic region.[1]

  • Blank: Pure solvent from the same bottle used for dilution.[1]

Workflow:
  • Stock Preparation (Gravimetric):

    • Weigh 10.0 mg of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene into a 100 mL volumetric flask.

    • Dissolve in MeOH. Sonicate for 2 mins to ensure complete dissolution of the sulfone moiety.

    • Concentration: ~100 µg/mL (approx.[1] 3.8 x 10⁻⁴ M).[1]

  • Working Standard (Dilution):

    • Transfer 1.0 mL of Stock to a 10 mL volumetric flask. Dilute to mark with MeOH.

    • Final Concentration: ~10 µg/mL.[1] (Target Absorbance: 0.6 – 0.8 AU).

  • Measurement Parameters:

    • Scan Range: 200 nm – 450 nm.[1]

    • Scan Speed: Medium (too fast distorts peak shapes).

    • Baseline Correction: Run dual-beam or zero with solvent blank.[1]

  • Validation Criteria:

    • Peak Shape: Must be Gaussian-like. A shoulder at ~240 nm indicates the sulfonyl transition.[1]

    • Absorbance Ratio: Calculate

      
      . This ratio should remain constant across batches.
      

WorkflowStartStart: 10mg SampleStockStock Soln: 100 mL MeOH(Sonicate 2 min)Start->StockDilutionDilution: 1:10 (Final ~10 µg/mL)Stock->DilutionScanUV-Vis Scan200-450 nmDilution->ScanCheckQC Check:Abs 0.6-0.8 AU?Scan->CheckAnalyzeCalculate ε & λmaxCheck->AnalyzeYesDiluteMoreDilute FurtherCheck->DiluteMoreNo (Too High)DiluteMore->Scan

Figure 2: Operational workflow for ensuring Beer-Lambert linearity during spectral acquisition.

Troubleshooting & Interferences
  • Solvent Cutoff: Do not use Acetone or Ethyl Acetate; their UV cutoff (>256 nm) interferes with the secondary benzene bands of this compound.[1]

  • pH Sensitivity: While the sulfonyl and methyl groups are stable, the nitro group can be reduced in the presence of strong reducing agents.[1] Ensure the solvent is free of peroxides or reducing impurities.[1]

  • Photostability: Nitro-aromatics can undergo photochemical rearrangement (e.g., to nitroso species) under intense UV light.[1] Keep stock solutions in amber glass.

References
  • Synthesis and Intermediates of Mesotrione. Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic acid from 2-nitro-4-methylsulfonyl toluene. Link

  • Substituent Effects in Organic Spectroscopy. University of Toronto. Interpreting UV-Vis Spectra: Bathochromic shifts in conjugated nitro-systems. Link

  • Spectral Data of Nitro-Sulfonyl Benzenes. National Institutes of Health (NIH) / PubChem. 1-(Methylsulfonyl)-4-nitrobenzene Structural Data.[1] Link[1]

  • UV-Vis Absorption of Aromatic Compounds. NIST Chemistry WebBook. Benzene, 1-methoxy-4-nitro- (Analogous Nitro-aromatic data).[1][2] Link

Topic: Benchmarking Synthetic Yields of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Against Literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Benchmark Analysis

For researchers and professionals in drug development and fine chemical synthesis, the efficient construction of highly functionalized aromatic compounds is paramount. 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene represents a key structural motif, a versatile intermediate whose utility is dictated by the efficiency of its synthesis. This guide provides an in-depth, objective comparison of common synthetic methodologies, grounded in established chemical principles and supported by detailed experimental protocols. We will dissect the most prevalent synthetic route—the oxidation of a thioether precursor—and benchmark the performance of various oxidizing agents to provide a clear, data-driven framework for methodological selection.

The Strategic Approach to Synthesis

The synthesis of aryl sulfones, such as our target compound, is most reliably achieved through the oxidation of the corresponding aryl thioether.[1][2] This strategy bifurcates the synthetic challenge into two distinct, manageable stages:

  • Formation of the Thioether Precursor: Synthesis of 2-(ethylthio)-1-methyl-4-nitrobenzene.

  • Oxidation to the Sulfone: Conversion of the thioether to the final product, 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene.

This staged approach allows for the purification of the thioether intermediate, ensuring that the subsequent, often sensitive, oxidation step begins with high-purity material, which is critical for achieving high yields and simplifying final product isolation.

cluster_0 Part 1: Thioether Formation cluster_1 Part 2: Oxidation Start 2-Chloro-5-nitrotoluene + Sodium Ethanethiolate Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Solvent: DMF Room Temp Intermediate 2-(ethylthio)-1-methyl-4-nitrobenzene Step1->Intermediate Oxidation Oxidation Reaction Intermediate->Oxidation Choice of Oxidant: - H₂O₂ - m-CPBA - Oxone FinalProduct 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene Oxidation->FinalProduct Purification

Caption: Overall synthetic workflow for 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene.

Benchmark Protocol: Synthesis of the Thioether Precursor

To establish a reliable baseline for our comparative study, we first detail a standardized protocol for the synthesis of the requisite starting material, 2-(ethylthio)-1-methyl-4-nitrobenzene. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the highly nucleophilic ethanethiolate anion displaces the chloride on the electron-deficient aromatic ring.

Experimental Protocol: Synthesis of 2-(ethylthio)-1-methyl-4-nitrobenzene
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sodium ethanethiolate (EtSNa, 5.05 g, 60 mmol) in 100 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the resulting suspension at room temperature.

  • Reaction Initiation: To this suspension, add a solution of 2-chloro-5-nitrotoluene (8.58 g, 50 mmol) in 25 mL of anhydrous DMF dropwise over 20 minutes. The nitro group is critical as it activates the aromatic ring towards nucleophilic attack, stabilizing the negative charge of the Meisenheimer complex intermediate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Workup and Isolation: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water. The crude product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 100 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 2-(ethylthio)-1-methyl-4-nitrobenzene as a pale yellow crystalline solid.

  • Expected Outcome: A typical yield for this SNAr reaction is in the range of 90-95% .

Comparative Analysis of Oxidation Methodologies

With a standardized precursor in hand, we can now objectively benchmark the performance of three widely-used oxidation systems. The choice of oxidant is the most critical variable influencing yield, reaction time, cost, and safety.[3] The thioether is highly susceptible to oxidation, making it a straightforward conversion, yet prone to over-oxidation if not controlled.[3]

Method A: Hydrogen Peroxide with a Catalytic System

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the benign nature of its byproduct (water). However, its use often requires a catalyst and elevated temperatures to achieve a reasonable reaction rate.[4][5]

Protocol:

  • In a 250 mL flask, suspend 2-(ethylthio)-1-methyl-4-nitrobenzene (3.94 g, 20 mmol) in 80 mL of glacial acetic acid.

  • Add a catalytic amount of sodium tungstate (Na₂WO₄, ~1 mol%).

  • Heat the mixture to 60-65 °C.

  • Add 30% aqueous hydrogen peroxide (6.8 mL, ~60 mmol, 3 equivalents) dropwise, maintaining the temperature below 75 °C. The excess H₂O₂ ensures complete conversion from the intermediate sulfoxide to the sulfone.

  • Stir at 65 °C for 3-4 hours, monitoring by TLC until the starting material and sulfoxide intermediate are consumed.

  • Cool the reaction mixture to room temperature and pour it into 400 mL of ice water.

  • Collect the precipitated white solid by vacuum filtration, wash with water, and dry. Recrystallization from ethanol may be performed if necessary.

Method B: meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly reliable and selective oxidant for converting sulfides to sulfones.[1] It is effective at or below room temperature, but is more expensive and requires careful handling due to its potentially explosive nature.

Protocol:

  • Dissolve 2-(ethylthio)-1-methyl-4-nitrobenzene (3.94 g, 20 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL flask and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (~77% purity, 9.0 g, ~40 mmol, 2.05 equivalents) in 50 mL of DCM.

  • Add the m-CPBA solution to the thioether solution dropwise over 30 minutes, keeping the internal temperature below 5 °C. The use of slightly more than two equivalents ensures the reaction proceeds fully to the sulfone state.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, wash with saturated NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like isopropanol.

Method C: Oxone (Potassium Peroxymonosulfate)

Oxone® is a stable, inexpensive, and safe triple salt (2KHSO₅·KHSO₄·K₂SO₄) that acts as a powerful oxidant in polar solvents. It offers a greener alternative to many other reagents.

Protocol:

  • In a 250 mL flask, dissolve 2-(ethylthio)-1-methyl-4-nitrobenzene (3.94 g, 20 mmol) in a mixture of 80 mL of methanol and 20 mL of water.

  • Add Oxone (27.0 g, ~44 mmol active KHSO₅, 2.2 equivalents) portion-wise over 20 minutes. The reaction is exothermic; maintain the temperature at or below 30 °C with a water bath if necessary.

  • Stir vigorously at room temperature for 1-2 hours. The reaction is typically rapid. Monitor by TLC.

  • Once complete, dilute the mixture with 200 mL of water and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to afford the sulfone product, typically in high purity.

Data Summary and Performance Benchmark

The choice of synthetic method involves a trade-off between yield, cost, safety, and reaction conditions. The table below summarizes the key performance indicators for each oxidation protocol.

Parameter Method A: H₂O₂ / Na₂WO₄ Method B: m-CPBA Method C: Oxone
Typical Yield 75-85%[5]90-98%>95%
Reaction Time 3-4 hours2-3 hours1-2 hours
Temperature 60-65 °C0 °C to Room TempRoom Temperature
Key Byproduct Waterm-chlorobenzoic acidPotassium sulfate salts
Cost LowHighModerate
Safety Moderate (thermal control)High (shock-sensitive)Low (stable solid)
Workup Simple precipitationAqueous wash requiredExtraction required

Trustworthiness and Protocol Validation

The integrity of any synthetic protocol rests on its ability to be validated. Each step is designed to be monitored and the final product confirmed through standard analytical techniques.

G cluster_process Validation Workflow cluster_analysis Analytical Confirmation reaction Execute Synthetic Protocol (e.g., Oxidation) tlc In-Process Control: TLC Monitoring reaction->tlc Confirms consumption of starting material workup Workup & Isolation tlc->workup Proceed upon completion purification Purification (Recrystallization) workup->purification product Final Product purification->product mp Melting Point Analysis product->mp nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of this guide is risk mitigation. Given the known toxicological profiles of nitroaromatic compounds, we will operate under the assumption that 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene presents significant health and environmental hazards. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Inferred Hazard Profile and Rationale for Caution

To establish a scientifically sound disposal plan, we must first understand the potential hazards by examining the compound's structure. This chemical combines a nitrobenzene core with an ethanesulfonyl group.

  • Nitroaromatic Core: Nitrobenzene and its derivatives are a well-documented class of toxic chemicals.[1][2] They are often classified as toxic if swallowed, in contact with skin, or if inhaled.[3] Many are suspected of causing genetic defects or cancer and may cause organ damage through prolonged exposure.[4] Furthermore, they are frequently recognized as being toxic to aquatic life with long-lasting effects.[3][4] The presence of this core structure immediately categorizes the compound as hazardous.

  • Sulfone Group: While the sulfone group (R-SO₂-R') is generally stable, related sulfonyl compounds can be irritants.[5] For instance, 1-(Methylsulfonyl)-4-nitrobenzene, a similar compound, is known to cause skin and serious eye irritation.[5]

The synergistic potential of these two functional groups necessitates a cautious approach. The following table summarizes the known hazards of related molecules, forming the basis for our recommended handling procedures.

CompoundCAS NumberGHS Hazard Statements
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); May cause damage to organs through prolonged or repeated exposure (H373); Toxic to aquatic life with long lasting effects (H411).[4]
1-(Methylsulfonyl)-4-nitrobenzene2976-30-9Harmful if swallowed (H302); Harmful in contact with skin (H312); Causes skin irritation (H315); Causes serious eye irritation (H319); Harmful if inhaled (H332); May cause respiratory irritation (H335).[5]
Nitrobenzene98-95-3Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing cancer (H351); May damage fertility or the unborn child (H360); Causes damage to organs (Blood) through prolonged or repeated exposure (H372); Harmful to aquatic life with long lasting effects (H412).[3]

Pre-Disposal Protocol: Waste Segregation and On-Site Accumulation

Proper disposal begins at the point of generation. The causality behind strict segregation is to prevent inadvertent chemical reactions within a waste container and to ensure the waste stream is correctly profiled for final disposal by a licensed contractor. Mixing with other waste types, such as non-halogenated solvents or aqueous waste, complicates the disposal process and can significantly increase costs and safety risks.[4]

Step-by-Step Waste Collection and Storage
  • Waste Stream Identification: Designate a specific waste stream for 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene and any materials contaminated with it (e.g., contaminated gloves, weigh boats, silica gel). This waste should be classified as "Nitroaromatic Organic Waste" or a similar designation required by your institution.

  • Container Selection:

    • Use a container compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate.

    • Ensure the container is in good condition, free from cracks or leaks.[6]

    • Do not use metal containers for any waste that may have corrosive properties.[6]

  • Container Labeling: Immediately upon designating a container for this waste, label it clearly.[4] The label must include:

    • The words "HAZARDOUS WASTE "[6]

    • The full chemical name: "2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene "

    • An accurate estimation of the concentration and composition.

    • The date of first accumulation.

    • Relevant hazard pictograms (e.g., Toxic, Environmental Hazard, Health Hazard).

  • On-Site Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

    • Keep the container tightly closed at all times, except when adding waste.[6]

    • Store in a secondary containment bin to mitigate the impact of potential spills.

    • Segregate this waste container from incompatible materials, particularly strong acids, bases, and oxidizing agents.[7]

Primary Disposal Pathway: High-Temperature Incineration

For toxic, non-recyclable organic compounds like nitroaromatics, high-temperature incineration is the environmentally preferred and most effective disposal method.[3][4] This process is designed to achieve complete destruction of the hazardous substance.

  • Mechanism of Action: The waste is subjected to extremely high temperatures (typically >1,800°F or ~980°C) in a specialized hazardous waste incinerator.[4] This thermal oxidation process breaks down the organic molecules into less harmful components like carbon dioxide, water, and inorganic acids.

  • Emission Control: Licensed incineration facilities are equipped with advanced air pollution control systems, including scrubbers, to neutralize acidic gases and capture particulates, thereby preventing the release of pollutants into the atmosphere.[4]

  • Execution: This disposal method must be carried out by a licensed and certified hazardous waste disposal contractor.[8] Your institution's Environmental Health and Safety (EHS) department will have approved vendors for this service. Do not attempt any form of on-site incineration.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate spill area. Alert colleagues and your laboratory supervisor.

  • Remove Ignition Sources: Although the compound is likely a solid or high-boiling liquid, it is good practice to remove all potential sources of ignition from the area.[9]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles or face shield, and two pairs of chemical-resistant gloves (e.g., nitrile). If dealing with a powder, respiratory protection may be required.

  • Contain and Absorb:

    • Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material and place it into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose of Waste: Label the container with the spilled chemical's name and "Spill Debris." Dispose of it as hazardous waste according to the procedures in Section 2.

Visualized Disposal Workflow

The following diagram illustrates the complete, compliant workflow for managing 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene from generation to final disposal.

Figure 1: Disposal workflow for 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene.

Mandatory Compliance and Final Authority

This guide provides a robust framework for the safe disposal of 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene. However, it is critical to recognize that your institution's Environmental Health and Safety (EHS) department and your designated hazardous waste disposal contractor are the final authorities. You must consult with them to ensure full compliance with all local, state, and federal regulations, which may include specific requirements from the Environmental Protection Agency (EPA) or equivalent bodies.[4][9]

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. Centers for Disease Control and Prevention.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-Nitrobenzenesulfonyl chloride.
  • New Jersey Department of Health and Senior Services. (2010). Hazardous Substance Fact Sheet: Nitrobenzene.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-(Methylsulfonyl)-4-nitrobenzene.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for Nitro Benzene.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet for m-Nitrobenzenesulfonic acid hydrate 98%.
  • Novachem. (2023). Safety Data Sheet for Nitrobenzene.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Nitrobenzene.
  • Fisher Scientific. (2025). Safety Data Sheet for 4-Nitrobenzenesulfonyl chloride.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.

Sources

Personal protective equipment for handling 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Hazard Profile (The "Why")

Executive Summary: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is a functionalized nitroaromatic sulfone. While a specific Safety Data Sheet (SDS) for this exact isomer may be limited in public repositories, scientific integrity requires applying the "Read-Across" principle from structurally similar compounds (e.g., p-nitrotoluene, nitrobenzene, and methyl-sulfone derivatives).

You must treat this compound as a Category 3 Acute Toxin and a Probable Carcinogen .[1]

The Mechanism of Toxicity
  • Methemoglobinemia (The Silent Killer): Like most nitroaromatics, this compound can be metabolized in the liver to form nitroso and hydroxylamine intermediates. These metabolites oxidize ferrous iron (

    
    ) in hemoglobin to ferric iron (
    
    
    
    ), preventing oxygen transport.
    • Operational Implication: Cyanosis (blue skin/lips) is a late sign. Prevention of dermal absorption is the primary safety objective.

  • Skin Permeation: Nitro compounds are lipophilic. They penetrate intact skin rapidly.

  • Sensitization: Sulfone moieties, combined with the nitro group, present a risk of delayed hypersensitivity reactions (DRESS syndrome potential in drug analogs).

Part 2: The PPE Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with nitroaromatics in organic solvents. The following matrix dictates the required PPE based on the physical state of the contaminant.

Table 1: Task-Based PPE Selection
Task ScenarioHand Protection (Critical)Respiratory ProtectionBody ProtectionEye Protection
Handling Pure Solid (Weighing, Transfer)Double Nitrile (min 5 mil outer). Change immediately if contaminated.[2]Fume Hood (Primary). N95/P100 only if outside hood (Emergency).Lab Coat + Tyvek Sleeves (to seal wrist gap).Chemical Safety Goggles
Handling Solutions (Dissolved in Acetone, DCM, EtOAc)Laminate / Multilayer (e.g., Silver Shield™ or Ansell Barrier™) worn as inner glove. Nitrile outer for dexterity.Fume Hood (Mandatory). Sash at recommended height.Lab Coat + Chemical Resistant Apron.Chemical Safety Goggles + Face Shield (if splash risk)
Spill Cleanup (Solid or Liquid)Viton® or Butyl Rubber (Thick gauge). Do not use standard nitrile.[3]Full-face Elastomeric Respirator with Organic Vapor/P100 cartridges.Tyvek Coverall (Type 4/5/6).Integrated into Full-face Respirator.

Scientist's Note: Why Laminate gloves for solutions? Nitroaromatics dissolved in organic solvents can permeate nitrile in <5 minutes. Laminate films provide >480 minutes of breakthrough time but offer poor dexterity. Wearing them under nitrile gloves solves the dexterity issue while maintaining the barrier.

Part 3: Engineering Controls & Containment[5]

  • Primary Containment: All open handling must occur within a certified Chemical Fume Hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

  • Static Control: Sulfone solids are often electrostatic. Use an ionizing fan or antistatic gun during weighing to prevent powder dispersal.

  • Balance Enclosure: If a fume hood is unavailable for the balance, a Vented Balance Enclosure (VBE) with HEPA filtration is the minimum requirement.

Part 4: Operational Protocol (Step-by-Step)

This workflow is designed to minimize "transient exposure"—the accidental spread of trace chemicals to door handles, keyboards, and phones.

Diagram 1: Safe Handling Workflow

G cluster_Handling Active Handling Zone (Fume Hood) Start START: Experiment Planning PPE_Check PPE Donning: Double Nitrile (Solid) or Laminate Liner (Solution) Start->PPE_Check Eng_Check Engineering Check: Hood Flow > 80 fpm Static Ionizer ON PPE_Check->Eng_Check Weighing Weighing (Solid): Use Antistatic Funnel Avoid Spatula Flicking Eng_Check->Weighing Solubilization Solubilization: Add Solvent Slowly (Permeation Risk Increases) Weighing->Solubilization Decon Decontamination: Wipe containers with MeOH/Water tissues Solubilization->Decon Waste Disposal: Segregate into High-Hazard Stream Decon->Waste Doffing Doffing Sequence: Outer Gloves -> Apron -> Inner Gloves -> Wash Hands Waste->Doffing End END: Log Usage Doffing->End

Figure 1: Operational workflow emphasizing the critical transition from solid to solution handling where permeation risks escalate.

Detailed Methodology

1. Preparation:

  • Pre-weigh the receiving vessel (flask) to avoid taring the toxic compound directly on the balance if possible.

  • Line the hood surface with an absorbent, plastic-backed mat (pig mat) to capture invisible dust.

2. Weighing (The Critical Step):

  • The Problem: 2-(Ethanesulfonyl)-1-methyl-4-nitrobenzene is likely a crystalline solid. Static electricity can cause "flicking" of particles.

  • The Fix: Use a disposable anti-static weighing boat. Do not use a metal spatula if the compound is potentially shock-sensitive (common with some nitro compounds, though less likely with sulfones). Use a chemically inert plastic or ceramic spatula.

3. Solubilization:

  • Once solvent is added, assume your outer nitrile gloves are compromised if touched.

  • If a splash occurs on the glove, change the outer pair immediately. Do not wait.

4. Decontamination:

  • Wipe the exterior of the reaction flask with a tissue dampened with Methanol (solubilizes the organic) followed by water. Discard tissue as hazardous waste immediately.

Part 5: Decontamination & Disposal

Waste Management

Do not mix with general organic waste if possible. Segregate into a "High Hazard / Toxic" stream to alert disposal vendors.

  • Primary Method: High-temperature incineration (

    
    ) with scrubber (for 
    
    
    
    and
    
    
    gases).
  • Labeling: Clearly mark container: "Contains Nitroaromatics and Sulfones – Toxic/Potential Carcinogen."

Spill Response (Small Scale < 5g)
  • Alert: Notify nearby personnel.

  • PPE: Don Butyl or Silver Shield gloves.

  • Contain: Cover powder with a damp paper towel (to prevent dust) or cover liquid with a pig mat.

  • Clean: Scoop up material. Wash surface with 10% Sodium Carbonate solution (helps degrade some nitro compounds) followed by detergent and water.

  • Verify: If available, use a UV lamp (many nitroaromatics fluoresce or absorb strongly) to check for residue.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure - Chemical Permeation. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Nitrobenzene (Analogous Hazard Profile). National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.